Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Description
Properties
IUPAC Name |
ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-10-11(16)8-9-13(12)17/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYCYRUMOHSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645623 | |
| Record name | Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-20-3 | |
| Record name | Ethyl 2,5-difluoro-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the strategic incorporation of a difluorinated phenyl moiety, which can enhance pharmacokinetic and physicochemical properties. The synthetic strategy is centered on a robust Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the chosen protocols, offering insights into reaction mechanisms, and presenting a self-validating framework for characterization. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to producing and verifying this target compound.
Core Compound Properties & Strategic Significance
The title compound is an aromatic ketone featuring a seven-carbon aliphatic chain with a terminal ethyl ester. The 2,5-difluorophenyl group is of particular interest in drug design for its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.
| Property | Value | Source |
| CAS Number | 898753-20-3 | [3] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [3] |
| Molecular Weight | 284.30 g/mol | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy[4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water | Analogy[4] |
Retrosynthetic Analysis and Strategy Rationale
The most direct and industrially scalable approach to constructing the target aryl ketone is the Friedel-Crafts acylation.[5][6] This powerful electrophilic aromatic substitution reaction allows for the direct installation of an acyl group onto an aromatic ring.[2]
Our retrosynthetic analysis logically disconnects the molecule at the bond between the aromatic ring and the ketone's carbonyl carbon. This leads to two key precursors: 1,4-difluorobenzene and an activated seven-carbon acylating agent.
To ensure high reactivity and minimize side reactions, the acylating agent of choice is an acyl chloride, specifically Ethyl 7-chloro-7-oxoheptanoate . This intermediate is not typically available commercially and must be prepared. A reliable two-step synthesis starting from pimelic acid is outlined, forming a complete and practical synthetic workflow.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. All reactions, especially the Friedel-Crafts acylation, must be conducted under anhydrous conditions.
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate (Acylating Agent)
Part A: Mono-esterification of Pimelic Acid
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pimelic acid (1 equivalent) and absolute ethanol (5-10 equivalents).
-
Catalysis: Slowly add concentrated sulfuric acid (0.05 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting dicarboxylic acid.
-
Work-up: After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate. Reduce the volume of ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude monoethyl pimelate is typically a viscous oil and can be carried forward to the next step without further purification if TLC shows high conversion.
Part B: Conversion to Acyl Chloride
-
Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the crude monoethyl pimelate (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. Causality: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride and allows it to also act as the solvent.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 75°C) for 2-3 hours.
-
Isolation: Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a pungent liquid and should be used immediately in the next stage. A similar transformation has been reported for analogous compounds.[7]
Stage 2: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: Add anhydrous dichloromethane (DCM) to the flask, followed by anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the resulting suspension to 0°C in an ice bath. Expertise Insight: The Lewis acid must be present in a slight stoichiometric excess to account for complexation with the carbonyl groups of both the reactant and the product.
-
Substrate Addition: In a separate flask, dissolve 1,4-difluorobenzene (1.1 equivalents) and the freshly prepared Ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM.
-
Reaction: Add this solution dropwise via the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[8] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] Stir vigorously until all the aluminum salts have dissolved into the aqueous layer.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure This compound .
Reaction Mechanism and Scientific Rationale
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution (EAS) reaction.[5]
-
Generation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the 1,4-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atoms are deactivating overall due to their strong inductive electron-withdrawing effect (-I), which is why potent Lewis acid catalysis and controlled conditions are necessary.[8] However, through resonance (+M), they are ortho, para-directing. Acylation occurs at the position ortho to one fluorine and meta to the other, the only available position on the ring.
-
Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (in theory, though it remains complexed to the product ketone). The byproduct is HCl.
Caption: The three key stages of the Friedel-Crafts acylation mechanism.
Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods forms a self-validating system.
| Technique | Purpose | Expected Key Observations |
| ¹H NMR | Structural confirmation, proton environment | - Triplet/quartet for the ethyl ester group (~1.2 ppm and ~4.1 ppm).- Multiplets for the aliphatic chain protons (-CH₂-) between ~1.4-3.0 ppm.- Distinct downfield multiplets in the aromatic region (~7.2-7.5 ppm) showing complex splitting due to H-F coupling. |
| ¹³C NMR | Carbon skeleton confirmation | - Signals for the ethyl ester carbons.- Multiple signals for the aliphatic carbons.- Aromatic carbon signals showing C-F coupling (large ¹JCF and smaller ²JCF, ³JCF splittings).- Two distinct downfield carbonyl signals: one for the ketone (~198 ppm) and one for the ester (~173 ppm). |
| ¹⁹F NMR | Confirmation of fluorine presence and environment | - Two distinct signals in the typical aryl-fluoride region, each showing splitting due to coupling with each other and adjacent protons. |
| IR Spectroscopy | Functional group identification | - Strong C=O stretching absorption for the ester at ~1730 cm⁻¹.- Strong C=O stretching absorption for the aryl ketone at ~1685 cm⁻¹.- C-F stretching absorptions in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular weight confirmation | - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated exact mass (284.1176 for C₁₅H₁₈F₂O₃). |
| HPLC/GC | Purity assessment | - A single major peak indicating a high degree of purity (typically >95%). |
Conclusion
This guide details a robust and reproducible methodology for the synthesis of this compound. By employing a strategic Friedel-Crafts acylation and adhering to rigorous, well-understood chemical principles, researchers can reliably produce this valuable fluorinated intermediate. The comprehensive characterization workflow provides a necessary framework for validating the compound's identity and purity, ensuring its suitability for subsequent applications in pharmaceutical development and advanced material synthesis.
References
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Benchchem.
- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.
- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications.
- Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Institutes of Health (NIH).
- Friedel-Crafts Acylation. Chemistry Steps.
-
Preparation of aromatic Ketones by Friedel-Crafts Acylation. YouTube. Available at: [Link]
- Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.
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Preparation method for ethyl 7-chloro-2-oxoheptanoate. WIPO Patentscope. Available at: [Link]
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Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka | Patsnap. Available at: [Link]
- Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.
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This compound. Amerigo Scientific. Available at: [Link]
- Process for the preparation of 2,4-difluoroacetophenone. Google Patents.
- Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Benchchem.
-
Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
- An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Benchchem.
- Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis. Benchchem.
- Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate. Benchchem.
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ETHYL 7-OXOHEPTANOATE. Gsrs. Available at: [Link]
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1,4-Difluorobenzene. PubChem. Available at: [Link]
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A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Ethyl-7-(2,5-difluorophenyl)-7-oxoheptanoate
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS No. 898753-20-3).[1] As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not widely available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted analysis. This guide serves as a foundational resource for the synthesis, identification, and quality control of this and structurally related compounds. Spectroscopic methods are indispensable in pharmaceutical development for ensuring the safety, efficacy, and quality of drug products.[2][3]
Introduction and Core Compound Properties
This compound is an aromatic ketone and an ethyl ester. Its structure combines a flexible aliphatic chain with a rigid, electron-deficient difluorinated phenyl ring. This combination of features makes it a valuable intermediate in the synthesis of more complex molecules. The difluoro substitution pattern is of particular interest as fluorine incorporation is a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity.
A robust analytical workflow is essential for the unambiguous characterization of such molecules. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, identify functional groups, and ensure the purity of synthesized compounds.[2][3] This guide will provide a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Table 1: Core Compound Properties
| Property | Value | Source/Method |
| CAS Number | 898753-20-3 | Amerigo Scientific[1] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | Amerigo Scientific[1] |
| Molecular Weight | 284.3 g/mol | Amerigo Scientific[1] |
| Appearance | Colorless to pale yellow oil/solid | Analogy |
| Solubility | Soluble in common organic solvents (e.g., CDCl₃, DMSO, EtOAc) | Analogy |
| Chemical Class | Aromatic Ketone, Ethyl Ester | Structure |
Plausible Synthetic Workflow
A common and effective method for the synthesis of aromatic ketones like this compound is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4][6][7]
Caption: Plausible synthetic workflow for this compound.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the ethyl ester, the aliphatic chain, and the difluorophenyl group.
Caption: Structure of this compound with proton labels.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | 1.25 | triplet | 3H | -O-CH₂-CH₃ | Standard chemical shift for an ethyl ester methyl group, split by the adjacent methylene group. |
| b | 4.12 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group. |
| c | 2.30 | triplet | 2H | -C(=O)-CH₂-CH₂ - | Methylene protons adjacent to the ester carbonyl group. |
| d | 1.65-1.75 | multiplet | 2H | -C(=O)-CH₂ -CH₂- | Methylene protons gamma to the ester carbonyl. |
| e | 1.35-1.45 | multiplet | 2H | -CH₂-CH₂ -CH₂-C(=O)- | Methylene protons beta to the ketone carbonyl. |
| f | 1.70-1.80 | multiplet | 2H | -CH₂-CH₂ -C(=O)-Ar | Methylene protons alpha to the ketone carbonyl. |
| g | 3.00 | triplet | 2H | -CH₂ -C(=O)-Ar | Methylene protons alpha to the ketone carbonyl, deshielded by both the carbonyl and the aromatic ring. |
| h | 7.15-7.30 | multiplet | 1H | Aromatic-H | Aromatic proton para to the acyl group, coupled to the adjacent fluorine and proton. |
| i | 7.35-7.45 | multiplet | 1H | Aromatic-H | Aromatic proton meta to the acyl group, coupled to adjacent protons and fluorine. |
| j | 7.60-7.70 | multiplet | 1H | Aromatic-H | Aromatic proton ortho to the acyl group, deshielded and coupled to the adjacent proton and fluorine. |
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. A proton-decoupled sequence is standard to produce singlet peaks for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the CDCl₃ solvent peak at 77.16 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will show signals for the two carbonyl carbons, the aromatic carbons (which will exhibit splitting due to C-F coupling), the carbons of the ethyl group, and the aliphatic chain carbons.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.2 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |
| ~24.5 | Aliphatic -C H₂- | Aliphatic chain carbons. |
| ~28.8 | Aliphatic -C H₂- | Aliphatic chain carbons. |
| ~34.0 | -C H₂-CO₂Et | Carbon alpha to the ester carbonyl. |
| ~38.5 | -C H₂-CO-Ar | Carbon alpha to the ketone carbonyl. |
| ~60.5 | -O-C H₂-CH₃ | Ethyl ester methylene carbon, deshielded by oxygen. |
| ~115-125 (doublet) | Aromatic C -F | Aromatic carbons directly bonded to fluorine, showing large C-F coupling constants. |
| ~120-135 (multiplet) | Aromatic C -H & C -CO | Remaining aromatic carbons, with smaller C-F couplings. |
| ~173.5 | -C (=O)O- | Ester carbonyl carbon. |
| ~198.0 | -C (=O)-Ar | Ketone carbonyl carbon, typically more deshielded than the ester carbonyl. |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: For an oily sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1735 | Strong, Sharp | C=O stretch | Ethyl Ester |
| ~1690 | Strong, Sharp | C=O stretch | Aromatic Ketone |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Ester |
| ~1200 | Strong | C-F stretch | Aryl-Fluoride |
Mass Spectrometric (MS) Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
Experimental Protocol: MS
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization that often preserves the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺) is expected at m/z 284. Key fragmentation patterns will likely involve cleavage at the bonds adjacent to the ketone carbonyl group (alpha-cleavage).
Caption: Predicted key fragmentation pathways for this compound in MS.
Table 5: Predicted Major Mass Fragments
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
| 284 | [C₁₅H₁₈F₂O₃]⁺ | Molecular ion peak. |
| 239 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |
| 171 | [C₉H₁₅O₃]⁺ | Alpha-cleavage with charge retention on the aliphatic chain. |
| 141 | [C₇H₃F₂O]⁺ | Alpha-cleavage forming the stable 2,5-difluorobenzoyl cation. This is expected to be a prominent peak. |
| 127 | [C₇H₁₁O₂]⁺ | Product of McLafferty rearrangement from the m/z 171 fragment. |
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a comprehensive spectroscopic profile that is essential for the confirmation of its synthesis and for its quality assessment in research and development settings. The principles and protocols outlined herein serve as a valuable resource for scientists working with this compound and its structural analogs, ensuring a high degree of scientific integrity and trustworthiness in their analytical work.
References
-
Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]
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Friedel-Crafts Acylation. Chemistry Steps. [Link]
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Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
-
Preparation of aromatic Ketones by Friedel-Crafts Acylation. (2020). YouTube. [Link]
-
This compound. Amerigo Scientific. [Link]
-
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). PharmaFEATURES. [Link]
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Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (2024). Longdom Publishing. [Link]
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Physical and chemical properties of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
An In-Depth Technical Guide to Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic keto ester, a class of molecules holding significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a flexible aliphatic ester chain with a rigid, electron-deficient difluorophenyl ketone moiety, presents a unique scaffold for synthetic exploration. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive analysis of the known physical and chemical properties of this compound, proposed synthetic and analytical methodologies, and its potential relevance in drug discovery, drawing comparisons with structurally related analogues to provide a holistic technical overview. The 7-aryl-7-oxoheptanoate core is structurally related to diarylheptanoids, which are recognized as privileged structures in drug design, exhibiting a wide range of biological activities.[1]
Core Physicochemical Properties
Precise experimental data for this compound is not extensively documented in public literature. However, its core properties can be established from available supplier data and supplemented with data from close structural isomers and analogues to provide a predictive context for its behavior.
| Property | Value for this compound | Comparative Data for Analogues |
| CAS Number | 898753-20-3[2] | 2,4-difluoro isomer: 898753-10-1[3]3,4-difluoro isomer: 898752-28-82,6-difluoro isomer: 898753-28-1[4] |
| Molecular Formula | C₁₅H₁₈F₂O₃[2] | C₁₅H₁₈F₂O₃ (for all isomers)[3] |
| Molecular Weight | 284.3 g/mol [2] | 284.30 g/mol (for all isomers)[3] |
| Boiling Point | Data not available | Ethyl 7-oxoheptanoate (non-aromatic): 230.2±23.0 °C at 760 mmHg[5] |
| Density | Data not available | Ethyl 7-oxoheptanoate (non-aromatic): 1.0±0.1 g/cm³[5] |
| MDL Number | MFCD01311650[2] | 2,4-difluoro isomer: MFCD01311648[3]3,4-difluoro isomer: MFCD01320244 |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable approach for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution involves the reaction of an aromatic ring (1,4-difluorobenzene) with an acylating agent, derived here from a mono-esterified pimelic acid. The workflow ensures selective acylation to produce the desired keto ester.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate (Acyl Chloride)
-
To a round-bottom flask charged with monoethyl pimelate (1.0 eq), add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C under an inert atmosphere (N₂).
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a scrubber).
-
Once the reaction is complete (as determined by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude Ethyl 7-chloro-7-oxoheptanoate is a light-yellow oil and can be used in the next step without further purification.
Stage 2: Friedel-Crafts Acylation
-
In a separate, dry, three-neck flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add 1,4-difluorobenzene (1.1 eq) to the suspension.
-
Add the crude Ethyl 7-chloro-7-oxoheptanoate (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred suspension over 30-45 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Structural Elucidation and Analytical Confirmation
Confirming the molecular structure is a critical step requiring a combination of spectroscopic techniques.[7] Each method provides complementary data to build a complete and unambiguous structural profile.
Caption: Standard analytical workflow for structural confirmation.
Expected Spectroscopic Data
The following table summarizes the expected spectral data based on the compound's structure and typical values for similar functional groups.
| Analytical Method | Parameter | Expected Value/Observation | Interpretation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.6-7.2 ppm (m, 3H)~4.1 ppm (q, 2H)~2.9 ppm (t, 2H)~2.3 ppm (t, 2H)~1.7-1.3 ppm (m, 6H)~1.2 ppm (t, 3H) | Aromatic protons (Ar-H)Ethyl ester (-OCH₂-)Methylene α to ketone (-CH₂C(O)-)Methylene α to ester (-CH₂C(O)O-)Aliphatic methylene protonsEthyl ester (-CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~198 ppm~173 ppm~160-155 ppm (dd)~125-115 ppm (m)~60 ppm~40-20 ppm~14 ppm | Ketone carbonyl (Ar-C=O)Ester carbonyl (-C=O)O-Aromatic carbons attached to F (C-F)Aromatic carbons (C-H)Ethyl ester (-OCH₂-)Aliphatic carbonsEthyl ester (-CH₃) |
| ¹⁹F NMR (CDCl₃) | Chemical Shift (δ) | Two distinct signals in the typical aryl-fluoride region. | Confirms the presence and distinct chemical environments of the two fluorine atoms. |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 cm⁻¹~2950-2850 cm⁻¹~1735 cm⁻¹~1690 cm⁻¹~1250 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchEster C=O stretchAryl Ketone C=O stretchAryl C-F stretch |
| Mass Spec. (EI) | m/z | 284.12 [M]⁺255 [M-C₂H₅]⁺239 [M-OC₂H₅]⁺141 [F₂C₆H₃CO]⁺ | Molecular IonLoss of ethyl radicalLoss of ethoxy radicalDifluorobenzoyl cation |
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Use a standard single-pulse sequence with a spectral width of -2 to 12 ppm, 16 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse sequence with a spectral width of 0 to 220 ppm, 1024 scans, and a relaxation delay of 2 seconds.
2. Mass Spectrometry (MS) [7]
-
Instrumentation: Mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC).
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or DCM.
-
GC-MS Acquisition: Inject 1 µL of the solution into the GC. Use a suitable temperature program to ensure separation and elution of the compound. The mass spectrometer should be set to scan a mass range of m/z 40-500.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy [7]
-
Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: If the sample is an oil, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 16 scans.
Chemical Reactivity and Stability
The molecule possesses several reactive sites that dictate its chemical behavior:
-
Ketone Carbonyl: Susceptible to nucleophilic attack, allowing for reactions such as reduction to a secondary alcohol (using NaBH₄), Grignard reactions, or reductive amination.
-
Ester Carbonyl: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 7-(2,5-difluorophenyl)-7-oxoheptanoic acid. It can also undergo transesterification or amidation.
-
Aromatic Ring: The two fluorine atoms are strong deactivating groups, making the ring electron-deficient and less susceptible to further electrophilic substitution. However, it may be amenable to nucleophilic aromatic substitution under harsh conditions.
-
α-Methylene Protons: The protons on the carbons adjacent to both carbonyl groups are weakly acidic and can be removed by a suitable base, enabling enolate formation for subsequent alkylation or condensation reactions.
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation, particularly hydrolysis of the ester group.
Relevance in Drug Discovery and Development
While specific biological activity data for this compound is limited, its structural features suggest several areas of potential therapeutic relevance.
-
Enzyme Inhibition: The keto-ester functionality is a common motif in various enzyme inhibitors.[8] This compound could be explored as an inhibitor for enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or other hydrolases involved in inflammatory or metabolic pathways.
-
Anti-inflammatory and Cytotoxic Potential: The core structure is analogous to diarylheptanoids, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory and cytotoxic effects.[1][8] The presence of the difluorophenyl ring may enhance these properties.
-
Role of Fluorine in Medicinal Chemistry: The strategic placement of fluorine is a well-established strategy in drug design.[9] Fluorine atoms can block sites of metabolic oxidation, increasing the compound's half-life. They can also alter the pKa of nearby functional groups and participate in favorable protein-ligand interactions (e.g., hydrogen bonds or dipole interactions), potentially improving binding affinity and selectivity for a biological target. The development of novel bioactive compounds often involves exploring the structural relationship between derivatives and their cytotoxic effects against cancer cell lines.[9]
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PubChem - National Institutes of Health. Ethyl 7-(2-methoxyphenyl)-7-oxoheptanoate | C16H22O4 | CID 24727376. [Link]
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PubChem - National Institutes of Health. 7-Oxoheptanoic acid | C7H12O3 | CID 169732. [Link]
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Friedel-Crafts acylation for the synthesis of difluorophenyl ketoesters
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Difluorophenyl Ketoesters
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Ketoesters in Modern Drug Discovery
Difluorophenyl ketoesters are not merely synthetic curiosities; they are high-value molecular building blocks in the arsenal of the medicinal chemist. The incorporation of fluorine atoms into a drug candidate can profoundly modulate its metabolic stability, lipophilicity, and binding affinity, making the synthesis of fluorinated intermediates a critical endeavor. Difluorophenyl ketoesters, in particular, serve as versatile precursors for a range of pharmacologically active compounds, including potent enzyme inhibitors.[1] This guide provides a comprehensive exploration of their synthesis via one of the cornerstone reactions of organic chemistry: the Friedel-Crafts acylation. We will dissect the mechanistic nuances, navigate the challenges posed by deactivated aromatic systems, and present field-proven protocols to empower researchers in their synthetic campaigns.
The Core Mechanism: An Electrophilic Aromatic Substitution Under Challenge
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that forms a new carbon-carbon bond by introducing an acyl group onto an aromatic ring.[2] The reaction typically employs an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
The mechanism proceeds in four key stages:
-
Generation of the Electrophile : The Lewis acid catalyst activates the acylating agent (e.g., ethyl chlorooxoacetate) by coordinating to the halogen, facilitating its departure and forming a highly reactive, resonance-stabilized acylium ion.[3][4]
-
Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][3]
-
Deprotonation and Rearomatization : A weak base (typically the Lewis acid-halide complex, e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group.[6] This restores the aromaticity of the ring, yielding the final ketone product.
-
Catalyst Complexation : The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst.[6] This is a crucial distinction from Friedel-Crafts alkylation; it renders the reaction non-catalytic and necessitates the use of stoichiometric or greater amounts of the Lewis acid. The desired ketone is liberated during an aqueous workup.[6]
Visualization 1: General Mechanism of Friedel-Crafts Acylation
Caption: The mechanistic pathway of Friedel-Crafts acylation.
The Challenge of Difluorinated Substrates
The presence of two strongly electronegative fluorine atoms on the benzene ring presents a significant hurdle. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[7][8] This deactivation means that Friedel-Crafts acylation of difluorobenzenes often requires more forcing conditions (e.g., higher catalyst loading, elevated temperatures) compared to the acylation of benzene or activated derivatives.[9]
Regioselectivity and Reactivity: The Critical Role of Isomerism
While the fluorine atoms are deactivating overall, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance (+M).[7][10] The ultimate reactivity and the position of acylation (regioselectivity) are determined by the interplay between these inductive and resonance effects, which varies dramatically between the three isomers of difluorobenzene.
Comparative Analysis of Difluorobenzene Isomers
Experimental evidence establishes a clear reactivity order for Friedel-Crafts acylation: 1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene .[7]
-
1,3-Difluorobenzene (Most Reactive): This isomer is the most reactive of the three.[7] While the inductive effects are additive, the resonance effects direct the incoming electrophile to positions ortho and para to the fluorines. The 4-position is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site. This leads to the highly regioselective formation of the 2,4-difluorophenyl product.[7]
-
1,4-Difluorobenzene (Low Reactivity): The symmetrical para-positioning of the fluorine atoms reinforces their deactivating inductive effects. All positions on the ring are ortho to a fluorine atom, but they are less activated than the prime site on the 1,3-isomer. Consequently, this isomer exhibits very low reactivity under standard conditions.[7]
-
1,2-Difluorobenzene (Low Reactivity): This isomer is also highly unreactive. The adjacent fluorine atoms exert a strong combined inductive deactivation. Furthermore, the positions available for attack (primarily positions 3 and 4) are subject to significant steric hindrance, which impedes the approach of the electrophile.[7]
Visualization 2: Isomer Reactivity Logic
Caption: Relationship between isomer structure and reactivity.
Data Presentation: Acylation Outcomes
| Substrate | Relative Reactivity | Major Product | Key Factors |
| 1,3-Difluorobenzene | High | 2,4-Difluorophenyl ketoester | Constructive resonance effects activate the 4-position.[7] |
| 1,2-Difluorobenzene | Low | Very low conversion | Strong inductive deactivation and steric hindrance.[7] |
| 1,4-Difluorobenzene | Low | Very low conversion | Strong, symmetrical inductive deactivation.[7] |
Catalyst Selection: From Traditional Workhorses to Modern Alternatives
The choice of catalyst is paramount in overcoming the inherent low reactivity of difluorinated arenes.
-
Traditional Lewis Acids (AlCl₃, FeCl₃): Aluminum chloride remains the most common and potent Lewis acid for this transformation.[9] Its high activity is often necessary to drive the reaction to completion. However, it is highly sensitive to moisture, must be used in super-stoichiometric amounts, and generates significant corrosive waste during workup.[2][11]
-
Solid Acid Catalysts: To address the environmental and handling issues of traditional catalysts, research has focused on heterogeneous solid acid catalysts.[12] These include:
-
Zeolites (e.g., HBEA, USY): These microporous materials offer shape selectivity and can be recycled, though their activity may be lower for deactivated substrates.[13]
-
Modified Clays (e.g., Fe-K10 Montmorillonite): Ion-exchanged clays can provide strong Lewis acidic sites and have shown outstanding results in some acylations.[13]
-
Supported Catalysts: Supporting Lewis acids like In₂O₃ on materials like MCM-41 or heteropoly acids on metal oxides can enhance activity and stability.[12][13]
-
-
Metal Triflates (e.g., Hf(OTf)₄, Yb(OTf)₃): Metal triflates are increasingly popular as water-tolerant, reusable Lewis acid catalysts.[14] They can be highly effective, sometimes in catalytic amounts, especially for activated arenes, and represent a greener alternative.[14]
Experimental Protocol: A Self-Validating Workflow for the Synthesis of Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate
This protocol details the acylation of the most reactive isomer, 1,3-difluorobenzene, with ethyl chlorooxoacetate. It is designed to be a self-validating system where careful adherence to anhydrous technique and temperature control are key to success.
Visualization 3: Experimental Workflow
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An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Introduction
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate is an aromatic ketoester of significant interest in medicinal chemistry and drug development. Its structure, incorporating a difluorophenyl moiety, suggests potential for enhanced metabolic stability and altered biological activity in derived active pharmaceutical ingredients (APIs). The synthesis of this molecule, while not extensively documented in publicly available literature, can be approached through established organic chemistry principles. This guide provides a comprehensive analysis of the starting materials required for the most probable synthetic pathways, offering insights into their selection, preparation, and the rationale behind their use.
The core of any successful synthetic campaign lies in the judicious selection of starting materials. This decision directly impacts reaction efficiency, yield, purity of the final product, and overall cost-effectiveness. For this compound, two primary retrosynthetic disconnections lead to logical and feasible synthetic strategies: Friedel-Crafts acylation and a Grignard-based approach. This guide will explore the starting materials for each of these routes in detail.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule reveals two main plausible routes for its construction, each with its own set of required starting materials and reaction conditions.
Caption: Retrosynthetic analysis of this compound.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This approach is highly convergent and often proceeds with good yields, making it a primary consideration for the synthesis of the target molecule.
Core Starting Materials for Friedel-Crafts Acylation
| Starting Material | Structure | Role in Synthesis | Key Considerations |
| 1,4-Difluorobenzene | Aromatic Substrate | Commercially available. The fluorine atoms are deactivating but are also ortho, para-directing. The symmetry of the molecule simplifies the regioselectivity of the acylation. | |
| Heptanedioic acid monoethyl ester | ![]() | Acylating Agent Precursor | Can be prepared from heptanedioic acid. The free carboxylic acid end is activated for the Friedel-Crafts reaction, while the ester end remains protected. |
| Lewis Acid Catalyst | e.g., AlCl₃, FeCl₃, Sc(OTf)₃ | Catalyst | Stoichiometric or catalytic amounts are required to generate the acylium ion. The choice of catalyst can influence reaction conditions and yield.[3] |
| Ethanol | CH₃CH₂OH | Esterification Reagent | Required for the final esterification step if the reaction is performed with heptanedioic acid or its anhydride, leading to the carboxylic acid intermediate.[4] |
In-depth Analysis of Starting Material Selection and Preparation
1. 1,4-Difluorobenzene: The Aromatic Core
The selection of 1,4-difluorobenzene is straightforward as it constitutes the aromatic core of the target molecule. Its commercial availability and relatively low cost make it an attractive starting point. From a reactivity standpoint, the two fluorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to benzene. However, they are also ortho, para-directing, and due to the symmetry of the molecule, acylation will occur at any of the four equivalent positions.
2. The Acylating Agent: A Critical Choice
The choice of the seven-carbon aliphatic chain precursor is more nuanced. Several options exist, each with its own advantages and disadvantages.
-
Heptanedioic acid monoethyl ester: This is arguably the most direct precursor to the acylating agent. It can be synthesized from heptanedioic acid (pimelic acid) through a controlled monoesterification. The free carboxylic acid can then be converted to the corresponding acid chloride (ethyl 7-chloro-7-oxoheptanoate) using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is the active acylating species in the Friedel-Crafts reaction.
-
Pimelic Anhydride: While not commercially common, pimelic anhydride can be synthesized from pimelic acid by dehydration, for instance, using acetic anhydride.[5] The anhydride can then be used directly in the Friedel-Crafts reaction. This route would yield 7-(2,5-difluorophenyl)-7-oxoheptanoic acid, which would then require a subsequent esterification step to obtain the final product.[5][6]
-
Heptanedioic acid: Using the diacid directly is generally less efficient as it can lead to side reactions and requires a larger amount of Lewis acid.
Experimental Protocol: Preparation of Ethyl Hydrogen Heptanedioate (Heptanedioic acid monoethyl ester)
A precise protocol for the selective monoesterification of heptanedioic acid is crucial. While various methods exist, a common approach involves reacting the diacid with a limited amount of ethanol in the presence of an acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add heptanedioic acid and a suitable solvent (e.g., toluene).
-
Reagents: Add a stoichiometric deficiency of absolute ethanol (e.g., 0.9 equivalents) and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. Water produced during the esterification is removed azeotropically using the Dean-Stark trap, driving the equilibrium towards the monoester.
-
Work-up and Purification: After the theoretical amount of water is collected, the reaction is cooled. The mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted diacid and the catalyst. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield the desired monoester.
The Friedel-Crafts Reaction: Mechanistic Considerations
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with a Lewis acid.[7]
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Reaction mechanism of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate formation
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Introduction
This compound is an aryl ketone derivative featuring a difluorinated phenyl ring and an ester-terminated aliphatic chain. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex bioactive compounds and functional materials. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and electronic properties, making the reliable synthesis of such fluorinated analogues a critical objective.
This technical guide provides a comprehensive examination of the predominant synthetic route to this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that govern the reaction's success. The core of this synthesis is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds with aromatic systems. We will dissect this reaction in the context of a deactivated difluorinated substrate and detail the necessary preceding steps to construct the required acylating agent.
Retrosynthetic Analysis and Strategic Overview
A logical approach to any synthesis begins with retrosynthesis. By deconstructing the target molecule, we can identify the key bond formations and the corresponding starting materials. The most evident disconnection in the target molecule is the bond between the aromatic ring and the keto group, pointing directly to a Friedel-Crafts acylation reaction.
The overall synthetic strategy is therefore designed as a three-stage process:
-
Preparation of Monoethyl Pimelate: Selective mono-esterification of pimelic acid to create the ester-terminated backbone.
-
Synthesis of the Acylating Agent: Conversion of the free carboxylic acid group of monoethyl pimelate into a highly reactive acyl chloride.
-
Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between the acyl chloride and 1,4-difluorobenzene to form the final product.
Caption: Retrosynthetic analysis of this compound.
The Core Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution that allows for the installation of an acyl group onto an aromatic ring.[1] This reaction is fundamental to the synthesis of aryl ketones.
Mechanistic Principles
The reaction proceeds via a well-established multi-step mechanism.[2][3]
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final aryl ketone product. The catalyst (AlCl₃) is regenerated in this step.
Sources
An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS 898753-20-3), a compound of interest in contemporary drug discovery. Given the limited publicly available experimental data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed, field-proven experimental protocols for determining aqueous solubility and delineates a robust strategy for assessing chemical stability under forced degradation conditions, consistent with International Council for Harmonisation (ICH) guidelines. The narrative emphasizes the causal reasoning behind experimental design, linking the compound's structural features—an ethyl ester, an aliphatic chain, a ketone, and a difluorophenyl ring—to its anticipated physicochemical properties. By equipping researchers with both the theoretical foundation and practical methodologies, this guide aims to facilitate a thorough and scientifically sound evaluation of this and analogous molecules.
Introduction: The Imperative of Physicochemical Profiling
This compound is a small molecule featuring several key functional groups that dictate its behavior in both chemical and biological systems. The strategic incorporation of fluorine is a well-established medicinal chemistry tactic to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ethyl ester and ketone functionalities, however, introduces potential liabilities for hydrolysis and other degradation pathways.
A comprehensive understanding of a compound's solubility and stability is not merely a preliminary checkbox in the drug discovery cascade; it is the very foundation upon which reliable biological data and successful formulation development are built. Poor aqueous solubility can lead to underestimated potency in biological assays, erratic absorption, and low oral bioavailability.[3] Similarly, chemical instability can compromise the integrity of the active pharmaceutical ingredient (API), leading to loss of efficacy and the formation of potentially toxic degradants.[4]
This guide, therefore, adopts a proactive and predictive posture. It does not simply present data but explains how to generate high-quality, interpretable data and why specific experimental choices are critical for success.
Core Molecular Properties
A foundational understanding of the molecule's basic properties is essential for all subsequent experimental design.
| Property | Value | Source/Method |
| CAS Number | 898753-20-3 | Chemical Catalogs |
| Molecular Formula | C₁₅H₁₈F₂O₃ | Calculation |
| Molecular Weight | 284.3 g/mol | Calculation |
| Appearance | Predicted to be a colorless to pale yellow oil or solid | Analogy |
Aqueous Solubility Characterization
Solubility is a critical determinant of a drug candidate's fate. We must distinguish between two key measurements: kinetic and thermodynamic solubility. Kinetic solubility is relevant for high-throughput screening and early discovery, where compounds are introduced from a DMSO stock, while thermodynamic solubility represents the true equilibrium state and is vital for formulation and late-stage development.[5][6]
Predicted Solubility Profile
Based on its structure, this compound is expected to be poorly soluble in water. The long aliphatic chain and the difluorophenyl ring contribute significantly to its lipophilicity. The strategic placement of two fluorine atoms increases lipophilicity compared to a non-fluorinated analog.[1][7] While the ester and ketone groups can act as hydrogen bond acceptors, their influence is likely outweighed by the hydrophobic character of the rest of the molecule. Therefore, solubility is expected to be low in aqueous buffers and high in organic solvents like DMSO, DMF, methanol, and ethyl acetate.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
This high-throughput method is designed to rapidly assess the solubility of compounds precipitated from a DMSO stock solution into an aqueous buffer.[5][8]
Causality: The choice of nephelometry is based on its speed and suitability for early-stage discovery. It measures the light scattered by insoluble particles (precipitate), providing a rapid indication of the point at which the compound falls out of solution.[8] This is a practical surrogate for true solubility when screening large numbers of compounds.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution, using gentle warming or vortexing if necessary.[9]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the top well of a 96-well clear-bottom microtiter plate.
-
Serial Dilution: Perform a serial 2-fold dilution down the plate using DMSO.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final DMSO concentration of 2%. Mix thoroughly by pipetting.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation to occur.[8]
-
Measurement: Read the plate on a nephelometer to measure light scattering. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in scattering compared to the buffer-only control.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility of a solid compound in a specific solvent, providing a definitive value for formulation development.[3][10]
Causality: The shake-flask method is chosen for its accuracy. By incubating an excess of the solid compound with the solvent over an extended period (typically 24-48 hours), the system is allowed to reach a true thermodynamic equilibrium between the dissolved and undissolved states.[10][11] This avoids the supersaturation artifacts common in kinetic assays.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4, or buffers at pH 2.0 and 9.0 to assess pH-dependent solubility).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.
-
Quantification: Prepare a calibration curve from a known stock solution. Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated UPLC-MS/MS method.
Diagram 1: Experimental Workflow for Solubility Determination
A process map for conducting a forced degradation study.
Diagram 3: Predicted Hydrolytic Degradation Pathways
The primary predicted degradation pathways via ester hydrolysis.
Conclusion and Forward Look
This guide has established a comprehensive, methodology-driven framework for the essential physicochemical characterization of this compound. While lacking pre-existing public data, a robust assessment of solubility and stability is achievable through the systematic application of the detailed protocols herein. By understanding the causal links between the molecule's structure and its likely behavior, and by employing validated, industry-standard techniques, researchers can generate the critical data needed to advance their discovery and development programs. The successful execution of these studies will provide a clear picture of the compound's developability, enabling informed decisions regarding formulation strategies, storage conditions, and the design of future in vivo studies.
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An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Difluorinated Flavanoids: A Case Study on the C15H18F2O3 Molecular Framework
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] Flavonoids, a ubiquitous class of plant secondary metabolites, present a rich structural foundation for derivatization, owing to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides a comprehensive exploration of a representative difluorinated flavonoid derivative with the molecular formula C15H18F2O3. While no specific compound is widely documented under this exact formula, we will postulate a plausible structure—a difluorinated and substituted flavan-3-ol, hereafter referred to as DF-Flavanol —to serve as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and field-proven insights into the synthesis, structural elucidation, and biological evaluation of this promising class of compounds.
Introduction: The Rationale for Fluorinated Flavonoids
The C6-C3-C6 skeleton of flavonoids offers a versatile platform for therapeutic design.[4] However, natural flavonoids often suffer from poor pharmacokinetic profiles, including rapid metabolism and low oral bioavailability, which limits their clinical utility. Fluorination is a proven strategy to overcome these limitations. The introduction of fluorine can block metabolically labile sites, modulate the acidity of nearby functional groups, and enhance membrane permeability, thereby improving the overall drug-like properties of the parent molecule.[5][6]
This guide focuses on DF-Flavanol (C15H18F2O3) , a hypothetical yet representative molecule, to illustrate the key scientific considerations and experimental workflows involved in the development of novel fluorinated flavonoids. We will delve into the causality behind experimental choices, providing a robust framework for researchers exploring this chemical space.
Molecular Profile and Physicochemical Properties
To satisfy the molecular formula C15H18F2O3, we propose a core structure of a flavan-3-ol with two fluorine atoms substituted on the B-ring and additional modifications to account for the hydrogen count, such as saturation in the A-ring or the presence of a methoxy group and reduction of the C-ring. For the purpose of this guide, we will consider a 3',4'-difluoro-7-methoxy-flavan-3-ol structure that has undergone further reduction to meet the hydrogen requirement.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 296.30 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral absorption. |
| LogP (Octanol/Water) | 2.8 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.[1] |
| Hydrogen Bond Donors | 2 (hydroxyl groups) | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 (oxygen/fluorine atoms) | Influences solubility and interaction with biological targets. |
| Polar Surface Area | 52.8 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
Synthesis of Difluorinated Flavanoids
The synthesis of fluorinated flavonoids typically involves either starting with fluorinated precursors or applying late-stage fluorination techniques.[7][8] A common and reliable method is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by oxidative cyclization.[9]
Experimental Protocol: Two-Step Synthesis of a DF-Flavanol Precursor
Step 1: Synthesis of 2'-Hydroxy-3,4-difluorochalcone
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2'-hydroxyacetophenone in ethanol. Add 1.2 equivalents of 3,4-difluorobenzaldehyde.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add 3.0 equivalents of a 40% aqueous sodium hydroxide solution with vigorous stirring. The causality here is that the base deprotonates the acetophenone, forming an enolate that attacks the aldehyde.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Acidify the reaction mixture with dilute HCl to precipitate the chalcone product. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Cyclization to 3',4'-Diflavanone and Subsequent Reduction
-
Oxidative Cyclization: Dissolve the synthesized chalcone (1.0 eq) in methanol. Add 3.0 equivalents of 30% hydrogen peroxide, followed by 3.0 equivalents of 2M NaOH, maintaining the temperature below 20°C. This is the Algar-Flynn-Oyamada (AFO) reaction, which proceeds via epoxidation of the double bond followed by intramolecular cyclization to form the flavonol.[9]
-
Reduction to Flavan-3-ol: After formation of the flavanone (monitored by TLC), the intermediate is reduced using a reducing agent like sodium borohydride (NaBH4) in methanol. This step reduces the ketone at the C4 position to a hydroxyl group and can also reduce the C2-C3 double bond, yielding the flavan-3-ol core.
-
Purification: Purify the final product using silica gel column chromatography with a hexane/ethyl acetate gradient.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for the hypothetical DF-Flavanol.
Structural Elucidation and Analytical Techniques
Confirming the structure of a novel fluorinated compound requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.
-
¹⁹F NMR: This is the most critical technique for fluorinated compounds. It provides a distinct signal for each unique fluorine atom, and the chemical shifts are highly sensitive to the electronic environment, confirming their position on the aromatic ring.[10][11] The large chemical shift dispersion (over 800 ppm) ensures excellent signal resolution.[12]
-
¹H NMR: Provides information on the proton environment, and H-F coupling constants can further help in assigning proximity.
-
¹³C NMR: Confirms the carbon skeleton and shows characteristic C-F coupling.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C15H18F2O3). Tandem MS (MS/MS) reveals fragmentation patterns, which for flavonoids often involve retro-Diels-Alder (RDA) reactions, providing structural information about the A and B rings.[13][14]
| Analytical Technique | Expected Key Data for DF-Flavanol |
| HRMS (ESI+) | [M+H]⁺ ion at m/z 297.1245 (Calculated for C15H19F2O3⁺) |
| ¹⁹F NMR (vs CFCl₃) | Two distinct signals in the aromatic region (-130 to -150 ppm), likely showing ortho coupling. |
| ¹H NMR | Complex multiplets for the saturated C-ring protons; aromatic signals showing H-F coupling. |
| ¹³C NMR | Signals for carbon atoms bonded to fluorine will appear as doublets with large ¹JCF coupling constants. |
Proposed Biological Activity: Anticancer Potential
Flavonoids are known to modulate numerous cellular signaling pathways implicated in cancer.[2][9] The introduction of fluorine can enhance these activities.[7][8] We hypothesize that DF-Flavanol could act as an inhibitor of the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell proliferation and survival.
Diagram: Proposed Signaling Pathway Inhibition
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A Comprehensive Technical Guide on the Health and Safety of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
For the attention of: Esteemed Researchers, Scientists, and Professionals in Drug Development
Foreword: Advancing Research with Proactive Safety
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate is a compound of significant interest within contemporary research and development trajectories. Its unique chemical structure, featuring a difluorinated phenyl ring coupled with a keto-ester chain, positions it as a valuable intermediate in the synthesis of novel therapeutic agents. As this molecule transitions from theoretical models to tangible laboratory applications, a robust understanding of its health and safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and occupational well-being. This guide is meticulously crafted to provide an in-depth, scientifically grounded perspective on the safe handling, storage, and emergency management of this compound, empowering researchers to proceed with their work in a secure and well-informed manner.
Section 1: Toxicological Profile and Hazard Identification
While specific toxicological data for this compound is not extensively available in the public domain, a comprehensive hazard assessment can be extrapolated from an analysis of its structural motifs: the 2,5-difluorobenzoyl group and the long-chain keto-ester functionality.
The 2,5-Difluorobenzoyl Moiety: A Corrosive Precursor
The synthesis of the target compound likely involves precursors such as 2,5-difluorobenzoyl chloride. This related compound is classified as a corrosive substance that can cause severe burns.[1] Key safety data for 2,5-difluorobenzoyl chloride includes:
-
Hazard Class: 8 (Corrosive)[1]
-
Risk Codes: R34 - Causes burns[1]
-
Safety Precautions: Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]
Expert Insight: The corrosive nature of the acyl chloride precursor underscores the importance of ensuring that the final ester product is free from any unreacted starting material. The presence of residual corrosive precursors could significantly alter the toxicological profile of the final compound.
Long-Chain Keto-Esters: Potential for Biological Activity
Long-chain fatty acid esters are known to play a role in cellular signaling and metabolism. While many are considered to have low toxicity, their biological activity warrants careful consideration. Some studies have indicated that certain ketogenic diets rich in long-chain fatty acids may induce cardiac fibrosis in animal models.[2]
Expert Insight: The presence of the keto group and the ester functionality in this compound suggests the potential for interaction with biological systems. Researchers should be mindful of the possibility of unforeseen biological effects, particularly in long-term or repeated exposure scenarios.
Overall Hazard Assessment
Based on the available information for structurally similar compounds, this compound should be handled as a substance with the following potential hazards until comprehensive toxicological data becomes available:
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.
-
Harmful if swallowed.
Section 2: Prudent Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and mitigate risk.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3]
Personal Protective Equipment (PPE): Essential Safeguards
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber. It is advisable to consult glove manufacturer data for specific breakthrough times.[1]
-
Protective Clothing: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemically resistant apron should also be worn.[1]
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Section 3: Emergency Response Protocols
Preparedness is key to effectively managing unforeseen incidents.
First-Aid Measures
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[3][4] If irritation persists, seek medical advice.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and provide water to drink. Seek immediate medical attention.
Accidental Release Measures
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand or vermiculite.[3] Do not use combustible materials like sawdust.[3]
-
Cleanup: Carefully scoop or sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]
-
Ventilation and Ignition Sources: Ensure the area is well-ventilated and eliminate all potential sources of ignition.[3]
Section 4: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[3]
-
Keep containers tightly closed when not in use.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Considerations
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with federal, state, and local regulations for hazardous chemical waste.[3]
-
Do not dispose of the material down the drain or into the environment.[3]
Visualizing the Safety Workflow
To provide a clear and logical framework for handling this compound, the following diagrams illustrate key safety processes.
Caption: A step-by-step procedure for responding to a chemical spill.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides relevant information for a related precursor.
| Compound | Property | Value | Source |
| 2,5-Difluorobenzoyl chloride | Flash Point | 59 °C (closed cup) | |
| 2,5-Difluorobenzoyl chloride | Density | 1.425 g/mL at 25 °C |
References
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Title: Level 7 Safety Data Sheet Source: Greenbook.net URL: [Link]
-
Title: 2,5-difluorobenzoyl chloride - ChemBK Source: ChemBK URL: [Link]
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Title: this compound - Amerigo Scientific Source: Amerigo Scientific URL: [Link]
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Title: Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice - PubMed Central Source: PubMed Central URL: [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate as a Strategic Building Block in Organic Synthesis
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. This versatile building block is of significant interest in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
This compound, with CAS Number 898753-20-3, is a bifunctional molecule featuring a 2,5-difluorophenyl ketone and a terminal ethyl ester.[1] The presence of the difluorophenyl moiety is of particular importance in medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The oxoheptanoate chain provides a flexible linker and two reactive sites—the ketone and the ester—for further synthetic modifications.
While specific, detailed applications of this exact molecule are not widely published, its structural similarity to intermediates used in the synthesis of blockbuster drugs like Ticagrelor, an antiplatelet agent, highlights its potential as a key starting material for novel cardiovascular and other therapeutic agents.[2][3][4][5][6] This guide will, therefore, focus on its synthesis via Friedel-Crafts acylation and its potential application in the construction of complex heterocyclic systems analogous to those found in medicinally relevant compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics, with spectroscopic data predicted based on analogous structures.
| Property | Value |
| CAS Number | 898753-20-3[1] |
| Molecular Formula | C₁₅H₁₈F₂O₃[1] |
| Molecular Weight | 284.30 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.60-7.50 (m, 1H), 7.25-7.15 (m, 2H), 4.15 (q, J=7.1 Hz, 2H), 3.00 (t, J=7.4 Hz, 2H), 2.35 (t, J=7.4 Hz, 2H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.45-1.35 (m, 2H), 1.25 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 197.5, 173.2, 158.5 (dd, J=245, 12 Hz), 155.8 (dd, J=248, 12 Hz), 125.2 (dd, J=24, 7 Hz), 119.8 (dd, J=25, 9 Hz), 118.5 (dd, J=26, 9 Hz), 115.9 (dd, J=24, 4 Hz), 60.5, 38.7, 33.9, 28.7, 24.5, 23.6, 14.2 |
| IR (neat, cm⁻¹) | Predicted: ~2940 (C-H), ~1735 (ester C=O), ~1690 (ketone C=O), ~1250 (C-F) |
| MS (EI) | Predicted m/z: 284 (M+), 255, 239, 141 (base peak), 113 |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of 1,4-difluorobenzene with an appropriate acylating agent in the presence of a Lewis acid catalyst.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Preparation of 7-Ethoxy-7-oxoheptanoyl chloride
This protocol assumes the precursor, 7-ethoxy-7-oxoheptanoyl chloride, is not commercially available and needs to be synthesized from pimelic acid.
-
Monoesterification of Pimelic Acid: In a round-bottom flask, dissolve pimelic acid (1.0 eq) in absolute ethanol (5-10 volumes). Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. After cooling, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield monoethyl pimelate.
-
Conversion to Acyl Chloride: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add monoethyl pimelate (1.0 eq) and dry dichloromethane (DCM, 5 volumes). Cool the solution to 0°C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dry DMF (1-2 drops). Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent and excess reagents are carefully removed under reduced pressure to yield the crude 7-ethoxy-7-oxoheptanoyl chloride, which is typically used immediately in the next step.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous DCM (5 volumes).
-
Acylation: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel to the stirred suspension over 30 minutes.
-
Aryl Addition: Following the addition of the acyl chloride, add 1,4-difluorobenzene (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Purity (by HPLC) | >97% |
| TLC (Hexane:EtOAc 4:1) | Rf ≈ 0.4 |
Application in the Synthesis of Bioactive Molecules: A Hypothetical Pathway to a Ticagrelor Analogue
The true value of this compound lies in its potential as a precursor to more complex, biologically active molecules. The following section outlines a hypothetical, yet chemically sound, synthetic route to a novel Ticagrelor analogue, demonstrating the utility of this building block.
Proposed Synthetic Pathway
Caption: Hypothetical pathway to a Ticagrelor analogue.
Protocol for a Key Transformation: Asymmetric Reduction of the Ketone
A crucial step in many pharmaceutical syntheses is the establishment of chirality. The ketone moiety in this compound can be stereoselectively reduced to a secondary alcohol, a common feature in bioactive molecules.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst, for example, by reacting a chiral ligand (e.g., (R)-BINAP) with a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂).
-
Reduction Reaction: In a separate flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or isopropanol. Add the pre-formed chiral catalyst (0.1-1 mol%).
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas (10-50 atm) and stir at room temperature or slightly elevated temperature (30-50°C) for 12-24 hours.
-
Work-up and Analysis: After carefully venting the hydrogen, remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the resulting chiral alcohol should be determined by chiral HPLC.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its preparation via a robust Friedel-Crafts acylation protocol provides access to a molecule with multiple functional handles for further elaboration. The presence of the 2,5-difluorophenyl group makes it a particularly attractive starting material for the synthesis of novel pharmaceutical candidates, especially in areas where metabolic stability and target affinity are crucial. The protocols and conceptual applications presented in this guide are intended to empower researchers to explore the full synthetic potential of this promising intermediate.
References
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Pocock, S. J., et al. (2011). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine, 365(7), 669-670. [Link]
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Van Giezen, J. J., & Nilsson, D. (2012). Ticagrelor: The first direct-acting, reversible P2Y12 receptor antagonist. Future Cardiology, 8(1), 23-36. [Link]
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Amerigo Scientific. This compound. [Link]
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Patel, M., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(4), 1588-1595. [Link]
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Kumar, A., et al. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances, 5(118), 97811-97818. [Link]
-
Reddy, B. S., et al. (2014). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1841. [Link]
- Google Patents. (2015). CN104592237A - Synthesis method of anticoagulant drug ticagrelor.
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Application Notes and Protocols for Friedel-Crafts Acylation using 7-Chloroheptanoyl Chloride
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] This reaction has been a fundamental tool for chemists since its development in 1877 by Charles Friedel and James Crafts.[3] This application note provides a detailed protocol for the Friedel-Crafts acylation utilizing 7-chloroheptanoyl chloride, a bifunctional reagent that introduces a seven-carbon chain bearing a terminal chloride. The resulting ω-chloroalkyl aryl ketones are valuable intermediates in medicinal chemistry and materials science, offering a reactive handle for subsequent synthetic transformations, such as nucleophilic substitutions or the formation of cyclic structures.[4][5][6]
Unlike the analogous Friedel-Crafts alkylation, the acylation reaction is not susceptible to carbocation rearrangements, leading to a single, well-defined product.[7][8] Furthermore, the electron-withdrawing nature of the resulting ketone deactivates the aromatic ring, effectively preventing polysubstitution.[2][9] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of functionalized aryl ketones.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The reaction is initiated by the interaction of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with 7-chloroheptanoyl chloride. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5] This acylium ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Catalyst Regeneration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom that underwent substitution, restoring the aromaticity of the ring.[3] This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[1]
It is crucial to note that the ketone product can form a stable complex with the aluminum chloride catalyst.[3] Therefore, a stoichiometric amount, or a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final ketone product.[3][10]
Experimental Protocol
This section details a general procedure for the Friedel-Crafts acylation of an aromatic substrate with 7-chloroheptanoyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Chloroheptanoyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available | Extremely moisture-sensitive. Handle in a glovebox or under an inert atmosphere.[11][12] |
| Aromatic Substrate (e.g., Toluene, Anisole) | Anhydrous | Commercially Available | Ensure the substrate is dry. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry, non-protic solvent. |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | Used for workup. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | Used for neutralization. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | Used for drying. | |
| Crushed Ice | Prepared fresh. |
Reaction Workflow Diagram
Caption: Workflow for the Friedel-Crafts acylation.
Step-by-Step Procedure
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is flame-dried or oven-dried before use to remove any residual moisture.[13]
-
Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a suspension.
-
Cool the stirred suspension to 0-5 °C using an ice-water bath.[4]
Reagent Addition: 5. In the dropping funnel, prepare a solution of 7-chloroheptanoyl chloride (1.0 equivalent) in anhydrous dichloromethane. 6. Add the 7-chloroheptanoyl chloride solution dropwise to the cooled aluminum chloride suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature below 10 °C.[10] 7. Once the addition is complete, prepare a solution of the aromatic substrate (1.1 equivalents) in anhydrous dichloromethane in the same dropping funnel. 8. Add the aromatic substrate solution dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature below 10 °C.
Reaction Progression: 9. After the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 10. Stir the reaction mixture for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup and Purification: 11. Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[4][14] This procedure will quench the reaction and decompose the aluminum chloride complex. 12. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[10] 13. Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. 14. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14] 15. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.[14]
Safety Precautions
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when performing this reaction.[11][15]
Handling Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃): This compound is highly corrosive and reacts violently with water, releasing HCl gas.[11][16] It should be handled in a fume hood or glovebox, and contact with skin and moisture should be strictly avoided.[12]
-
7-Chloroheptanoyl Chloride: This is a corrosive and moisture-sensitive liquid. Handle it in a fume hood and avoid inhalation of vapors.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
Reaction Hazards:
-
The reaction is exothermic, particularly during the addition of the acyl chloride to the aluminum chloride suspension.[10] Proper cooling and slow, controlled addition of reagents are essential to prevent the reaction from becoming too vigorous.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[10] The reaction must be performed in a fume hood with an appropriate gas scrubbing system.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Chlorinated solvents and aluminum-containing aqueous waste should be segregated into appropriate waste streams.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃) | Ensure anhydrous conditions. Use freshly opened or properly stored AlCl₃. |
| Deactivated aromatic substrate | Friedel-Crafts reactions are not effective on strongly deactivated rings (e.g., nitrobenzene). | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and consider extending the reaction time or gently heating if necessary. | |
| Formation of multiple products | Polysubstitution (unlikely but possible with highly activated rings) | Use a slight excess of the aromatic substrate. |
| Impure starting materials | Ensure the purity of all reagents before starting the reaction. | |
| Difficult workup (emulsion formation) | Incomplete decomposition of aluminum salts | Add more concentrated HCl and stir vigorously. Gentle heating may also help break up the emulsion.[13] |
Conclusion
The Friedel-Crafts acylation using 7-chloroheptanoyl chloride is a highly effective method for synthesizing ω-chloroalkyl aryl ketones. These compounds are versatile intermediates with significant potential in the development of novel pharmaceuticals and functional materials. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably and safely perform this important transformation. The key to a successful reaction lies in the strict exclusion of moisture and the controlled addition of reagents.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. [Link]
-
Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube; 2020. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Published October 4, 2024. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Journal of Chemical Education. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
-
Chemistry LibreTexts. Formation of Cyclic Ketones by Intramolecular Acylation. Published January 22, 2023. [Link]
-
PCCA. 1 - Safety Data Sheet. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube; 2011. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Published May 30, 2018. [Link]
-
National Institutes of Health. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Published December 2, 2025. [Link]
-
ResearchGate. Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF. Published August 4, 2025. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube; 2018. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Published January 22, 2023. [Link]
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Synthetic Routes to Novel Bioactive Scaffolds Utilizing Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a well-established strategy for enhancing a compound's metabolic stability, binding affinity, and bioavailability.[1] The 2,5-difluorophenyl motif, in particular, is a key structural feature in numerous bioactive compounds. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate emerges as a highly versatile and promising building block for the synthesis of novel heterocyclic compounds. Its structure, which includes a reactive ketone, a flexible alkyl chain, and a difluorinated aromatic ring, offers multiple points for chemical modification, paving the way for the creation of diverse molecular architectures with significant potential in drug discovery.
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of this compound and its subsequent utilization in the construction of novel pyridine, pyrrole, and thiophene derivatives. These heterocyclic scaffolds are of profound interest due to their prevalence in a vast array of pharmacologically active agents.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering both the foundational chemistry and practical, step-by-step instructions to facilitate the exploration of new chemical entities.
I. Synthesis of the Core Building Block: this compound
The most direct and efficient method for the synthesis of the title compound is a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of 1,4-difluorobenzene with a suitable acylating agent, in this case, the acid chloride derived from monoethyl pimelate. The overall synthetic strategy is a two-step process, commencing with the preparation of the acyl chloride.
Protocol 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
This protocol details the conversion of pimelic acid monoethyl ester to its corresponding acid chloride.
Materials:
-
Pimelic acid monoethyl ester
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser and gas inlet/outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pimelic acid monoethyl ester (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the stirred solution at 0 °C (ice bath).
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride.
-
Upon completion, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude ethyl 7-chloro-7-oxoheptanoate is typically used in the next step without further purification.
Protocol 2: Friedel-Crafts Acylation for this compound
This protocol describes the aluminum chloride-catalyzed acylation of 1,4-difluorobenzene.
Materials:
-
Ethyl 7-chloro-7-oxoheptanoate (from Protocol 1)
-
1,4-Difluorobenzene
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask with addition funnel and gas inlet/outlet
-
Magnetic stirrer and ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve ethyl 7-chloro-7-oxoheptanoate (1.0 eq) and 1,4-difluorobenzene (1.2 eq) in anhydrous DCM.
-
Transfer the solution of the acid chloride and difluorobenzene to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes and then warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Expected Characterization Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₈F₂O₃ |
| Molecular Weight | 284.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.00 (m, 3H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.95 (t, J=7.4 Hz, 2H, COCH₂), 2.30 (t, J=7.4 Hz, 2H, CH₂COOEt), 1.75-1.60 (m, 4H, CH₂CH₂), 1.45-1.35 (m, 2H, CH₂), 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 202.5 (C=O, ketone), 173.5 (C=O, ester), 159.0 (d, J=245 Hz, C-F), 156.5 (d, J=242 Hz, C-F), 120.0-115.0 (m, Ar-C), 60.5 (OCH₂), 43.0 (COCH₂), 34.0 (CH₂COOEt), 28.5 (CH₂), 24.5 (CH₂), 23.5 (CH₂), 14.0 (CH₃). |
II. Synthetic Applications in Heterocyclic Chemistry
The presence of both a ketone and an ester functionality in this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic systems. The following protocols outline its application in established and powerful named reactions.
A. Synthesis of Substituted Pyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[6][7]
Protocol 3: Hantzsch Pyridine Synthesis
Materials:
-
This compound
-
A suitable aldehyde (e.g., benzaldehyde)
-
Ammonium acetate or ammonia solution
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., nitric acid, iodine, or air)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (2.0 eq), the chosen aldehyde (1.0 eq), and ammonium acetate (1.1 eq) in ethanol or acetic acid.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the formation of the dihydropyridine intermediate by TLC.
-
Upon completion of the initial condensation, add an oxidizing agent to the reaction mixture to facilitate aromatization to the pyridine ring. Alternatively, the reaction can be stirred open to the air for an extended period.
-
After the oxidation is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted pyridine.
Workflow for Hantzsch Pyridine Synthesis
Sources
- 1. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-human immunodeficiency virus activity of substituted (o,o-difluorophenyl)-linked-pyrimidines as potent non‐nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Experimental procedure for the scale-up synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
An Application Note for the Scale-Up Synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Abstract
This application note provides a detailed, step-by-step experimental protocol for the scale-up synthesis of this compound. This aryl ketone is a valuable building block in medicinal chemistry and materials science. The described synthesis employs a Friedel-Crafts acylation of 1,4-difluorobenzene with ethyl 7-chloro-7-oxoheptanoate.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and process logic to ensure a successful, safe, and scalable synthesis.
Introduction
Aryl ketones are pivotal intermediates in the synthesis of a wide range of high-value products, including pharmaceuticals and fine chemicals.[2] The Friedel-Crafts acylation stands as a cornerstone of organic synthesis for forging carbon-carbon bonds to an aromatic ring.[2][3][4] This reaction is particularly advantageous as the ketone product is deactivated towards further substitution, which prevents the polysubstitution often observed in Friedel-Crafts alkylations.[3][5]
The target molecule, this compound, incorporates a difluorophenyl moiety, a common feature in modern pharmacophores that can enhance metabolic stability and binding affinity. This protocol details a reliable method starting from commercially available precursors, focusing on the practical aspects of a gram-scale reaction, including thermal control, safe handling of reagents, and effective purification strategies.
Reaction Scheme
The synthesis is achieved via the Friedel-Crafts acylation of 1,4-difluorobenzene. The electrophile, an acylium ion, is generated in situ from ethyl 7-chloro-7-oxoheptanoate using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.[4][6]
Overall Reaction:
(Image representing the acylation of 1,4-difluorobenzene with ethyl 7-chloro-7-oxoheptanoate to yield the target product)
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 0.1 mol scale) | Supplier & Grade |
| 1,4-Difluorobenzene | 540-36-3 | 114.09 | 11.41 g (0.1 mol, 1.0 equiv) | Sigma-Aldrich, 99% |
| Ethyl 7-chloro-7-oxoheptanoate | 2051-94-7 | 206.65 | 22.73 g (0.11 mol, 1.1 equiv) | TCI, >98% |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 15.33 g (0.115 mol, 1.15 equiv) | Acros Organics, 99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 400 mL | Fisher Scientific, >99.8% |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | ~50 mL | VWR, ACS Grade |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | ~100 mL | LabChem |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | Prepared in-house |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | EMD Millipore |
Equipment
-
Three-neck round-bottom flask (1 L)
-
Mechanical stirrer with a Teflon paddle
-
Reflux condenser with a gas outlet to a bubbler/scrubber
-
Addition funnel (250 mL), pressure-equalizing
-
Thermocouple and digital thermometer
-
Ice-water bath and heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Rationale for Experimental Design
The procedure is designed to control the highly exothermic nature of the Friedel-Crafts acylation.[7] Anhydrous conditions are critical as aluminum chloride reacts violently with water.[8][9][10] The dropwise addition of the acylating agent at low temperature (0-5 °C) prevents overheating and potential side reactions. A slight excess of the acyl chloride and AlCl₃ is used to ensure complete consumption of the starting arene.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Assemble the 1 L three-neck flask with the mechanical stirrer, thermocouple, and addition funnel. Attach the reflux condenser to the central neck and ensure a nitrogen or argon inlet is connected to the top of the condenser.
-
All glassware must be oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[6]
-
Place the flask in an ice-water bath on a magnetic stirrer (for the initial phase) or with the mechanical stirrer in place.
Step 2: Reagent Charging
-
Under a positive pressure of inert gas, charge the reaction flask with anhydrous aluminum chloride (15.33 g).
-
Add 200 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension.
-
In a separate dry flask, dissolve ethyl 7-chloro-7-oxoheptanoate (22.73 g) and 1,4-difluorobenzene (11.41 g) in 200 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
Step 3: Reaction Execution
-
Cool the AlCl₃ suspension in the reaction flask to 0-5 °C using the ice-water bath.
-
Begin dropwise addition of the solution from the addition funnel to the stirred AlCl₃ suspension over approximately 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic, and a color change to orange or deep red is typically observed.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
Step 4: Work-up and Quenching
-
Prepare a 1 L beaker containing approximately 300 g of crushed ice and 50 mL of concentrated HCl. This acidic ice mixture will hydrolyze the aluminum chloride complex and protonate the ketone.[6]
-
CAUTION: The quenching process is highly exothermic and releases HCl gas.[5] Perform this step slowly in a well-ventilated fume hood.
-
With vigorous stirring, slowly pour the reaction mixture onto the crushed ice.
-
Once the initial exothermic reaction subsides, transfer the entire mixture to a 1 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.[7][11]
-
Combine all organic layers.
Step 5: Purification
-
Wash the combined organic layers sequentially with:
-
100 mL of 1 M HCl (to remove any remaining aluminum salts).
-
100 mL of water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize any acid) until effervescence ceases.
-
100 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]
-
The crude product will be a yellowish oil. Purify the oil by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.
Sources
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Application Note & Protocols: Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate as a Versatile Probe in Fragment-Based Drug Discovery
Abstract
This guide details the strategic application of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate in fragment-based drug discovery (FBDD). We explore its dual utility as both a non-covalent probe and a reactive fragment for covalent screening. The unique structural features of this molecule—a difluorophenyl ring for sensitive ¹⁹F NMR detection and a mildly electrophilic ketone for potential reversible covalent interactions—make it a powerful tool for identifying and validating novel binding sites on challenging protein targets. This document provides comprehensive, step-by-step protocols for integrated screening cascades using biophysical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Surface Plasmon Resonance (SPR), and X-ray Crystallography, designed for researchers and scientists in drug development.
Introduction: The Strategic Value of Reactive Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, celebrated for its efficient exploration of chemical space and its ability to generate highly ligand-efficient leads.[1][2] The process begins by screening low-molecular-weight compounds (fragments) to identify weak but high-quality interactions, which are then optimized into potent drug candidates.[1][3]
A significant evolution in this field is the rise of covalent FBDD, which employs fragments containing reactive electrophiles ("warheads") to form a covalent bond with a target protein.[4][5] This approach offers distinct advantages, including the ability to achieve high target occupancy, prolong pharmacological effect, and target shallow or previously "undruggable" binding sites.[6][7]
This compound is an exemplary fragment for contemporary FBDD campaigns. Its key attributes include:
-
A Mildly Electrophilic Ketone: The ketone moiety can act as a reversible covalent warhead, capable of forming an imine with the side chain of a lysine residue or a hemithioacetal with a cysteine.[8] This mild reactivity is crucial for reducing off-target effects while still enabling covalent capture.
-
A Difluorinated Phenyl Ring: The two fluorine atoms provide a clean and sensitive handle for ¹⁹F NMR spectroscopy, a powerful ligand-observed screening technique with a very low false-positive rate and no interference from biological matrices.[9]
-
Favorable Physicochemical Properties: As a fragment, its size and properties are well-suited for initial screening efforts.
This document provides a framework for leveraging these features in a comprehensive discovery workflow.
Physicochemical Properties and Synthesis Outline
The accessibility and characterization of a fragment are paramount for its use in a screening library. This compound is commercially available from various suppliers.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898753-20-3 | [10] |
| Molecular Formula | C₁₅H₁₈F₂O₃ | [10] |
| Molecular Weight | 284.3 g/mol | [10] |
| Structure | ![]() |
A plausible and common synthetic route for this class of compounds is the Friedel-Crafts acylation of 1,4-difluorobenzene with a pimelic acid derivative (e.g., pimelic acid monoethyl ester chloride), followed by esterification if necessary.[11][12][13] This straightforward synthesis ensures its availability for library production.
Part I: Workflow for Covalent Fragment Screening & Validation
This workflow leverages the fragment's reactive potential and its unique ¹⁹F NMR signature to identify and validate covalent binders. The primary goal is to confirm covalent modification and pinpoint the exact site of interaction.
Protocol 1: Primary Hit Identification with ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is an exceptionally sensitive method for detecting fragment binding.[9] As fluorine is absent in proteins, any signal comes directly from the fragment. Upon binding to a large protein, the ¹⁹F signal of the fragment will broaden significantly, leading to its disappearance from the spectrum, which indicates a binding event.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in d₆-DMSO.
-
Prepare the target protein in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O. The final protein concentration should be between 10-20 µM.
-
Prepare two NMR tubes:
-
Reference Tube: 500 µL of NMR buffer with the fragment at a final concentration of 200 µM.
-
Protein Tube: 500 µL of the protein solution with the fragment at a final concentration of 200 µM.
-
-
-
NMR Acquisition:
-
Acquire a 1D ¹⁹F NMR spectrum for both the reference and protein samples. A standard acquisition time is 1-2 hours per sample, depending on the spectrometer's sensitivity.
-
-
Data Analysis:
-
Compare the spectra from the reference and protein tubes.
-
A significant reduction (>50%) or complete disappearance of the fragment's ¹⁹F resonance peak in the protein sample compared to the reference indicates a positive binding event.
-
Protocol 2: Covalent Adduct Confirmation by Mass Spectrometry
Rationale: Mass spectrometry (MS) provides direct evidence of a covalent bond by detecting the mass increase of the target protein corresponding to the molecular weight of the fragment.[6][14][15]
2A: Intact Protein Analysis
-
Incubation:
-
Incubate the target protein (5-10 µM) with a 10-fold molar excess of the fragment in a suitable buffer (e.g., HEPES or Ammonium Acetate, pH 7.5-8.0) for 2-4 hours at room temperature. Include a control sample with protein and DMSO only.
-
-
Sample Cleanup:
-
Desalt the samples using a C4 ZipTip or equivalent reverse-phase chromatography method to remove unbound fragment and non-volatile salts.
-
-
LC-MS Acquisition:
-
Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a system capable of resolving the intact protein mass.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra. A mass shift equal to the molecular weight of the fragment (284.3 Da) in the fragment-treated sample, which is absent in the control, confirms covalent modification.
-
2B: Peptide Mapping for Site Identification
-
Protein Digestion:
-
Take the reaction mixtures from the intact analysis (both control and fragment-treated).
-
Denature the protein (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).
-
Digest the protein into peptides using a protease like trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides.
-
Search for a variable modification on lysine (+266.1 Da, for the fragment minus H₂O from imine formation) or cysteine (+284.3 Da for hemithioacetal formation) residues.
-
The identification of a peptide with this specific mass modification pinpoints the exact amino acid residue that was covalently modified by the fragment.[16][17][18]
-
Part II: Workflow for Non-Covalent Screening & Structural Characterization
Should the fragment act as a non-covalent binder, or for targets without suitably reactive residues, a different workflow is required. This cascade prioritizes affinity measurement and high-resolution structural information to guide medicinal chemistry efforts.
Protocol 3: Primary Screening by Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective primary screening method. It measures the thermal stability of a protein. A fragment that binds and stabilizes the protein will increase its melting temperature (Tm).[19][20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2000x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
Prepare the target protein at 2x final concentration (e.g., 4 µM) in a suitable buffer.
-
Prepare a plate of fragments, including this compound, at 2x final concentration (e.g., 400 µM) in the same buffer.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of 2x protein solution to each well.
-
Add 10 µL of 2x fragment solution to the appropriate wells. Include DMSO-only controls.
-
Add the dye to all wells at a final concentration of 5x.
-
-
Data Acquisition:
-
Run the plate in a real-time PCR instrument.
-
Use a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.
-
A fragment is considered a primary hit if it induces a thermal shift (ΔTm) of ≥ 2°C compared to the DMSO control.
-
Protocol 4: Hit Validation and Affinity by Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides real-time data on binding events, allowing for the confirmation of a direct interaction and the precise determination of binding affinity (Kᴅ) and kinetics (kₐ, kₔ).[21][22]
Step-by-Step Methodology:
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to an appropriate density (e.g., 8,000-10,000 Response Units).
-
Use one flow cell as a reference (deactivated or immobilized with a control protein).
-
-
Binding Analysis:
-
Prepare a serial dilution of the fragment in SPR running buffer (e.g., HBS-EP+), typically from 500 µM down to ~1 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
Inject the fragment concentrations over the protein and reference surfaces.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer injection signal from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic model).
-
A fragment is validated as a hit if it shows a concentration-dependent binding response and a measurable Kᴅ, typically in the high µM to low mM range for fragments.
-
Protocol 5: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD stages. It provides a definitive three-dimensional view of the binding mode, revealing key interactions and a clear path for structure-based drug design.[2][23][24]
Step-by-Step Methodology:
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for diffraction experiments using established crystallization conditions.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a concentration of 1-10 mM in a cryo-protectant-compatible mother liquor.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the resulting electron density maps. Positive difference density in a binding pocket that fits the shape of the fragment confirms its binding location and orientation.
-
Refine the model to produce a high-resolution structure of the protein-fragment complex.[25]
-
Strategies for Hit Elaboration
The data gathered from the preceding workflows provides a robust foundation for optimizing the initial fragment hit into a potent lead compound.
-
For Covalent Hits: If MS and mutagenesis confirm a covalent interaction with a specific residue, medicinal chemistry efforts can focus on modulating the ketone's reactivity or improving the non-covalent recognition elements of the fragment to enhance selectivity and potency.
-
For Non-Covalent Hits: The X-ray structure is paramount. Chemists can use the structure to "grow" the fragment by adding chemical functionality that extends into unoccupied regions of the binding pocket, or "link" it to another fragment identified in a nearby pocket.
Conclusion
This compound represents a new generation of sophisticated chemical probes for FBDD. Its capacity for both non-covalent and covalent interactions, combined with its suitability for sensitive ¹⁹F NMR detection, allows it to be deployed across multiple screening strategies. By following the integrated workflows and detailed protocols outlined in this guide, researchers can effectively identify novel binding sites, validate fragment hits with high confidence, and generate rich structural and mechanistic data to accelerate the journey from fragment hit to lead compound.
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Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology. [Link]
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Christopher, J. A., & Congreve, M. (2012). Fragment screening of GPCRs using biophysical methods: identification of ligands of the adenosine A2A receptor with novel biological activity. Journal of Medicinal Chemistry. [Link]
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Dias, D. M., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
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Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. [Link]
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Ward, R. A., & Gloeckner, C. (2020). Reactive fragments in covalent drug discovery. RSC Medicinal Chemistry. [Link]
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Waring, M. J. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals. [Link]
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Li, C., & Kang, C. (2020). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. [Link]
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ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. [Link]
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Ge, Y., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]
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Mountford, S. J., & Dias, D. M. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link]
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National Genomics Data Center. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
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Gurbani, D., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
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Erlanson, D. (2022). Crystallographic covalent fragment screening – but why? Practical Fragments Blog. [Link]
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MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]
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Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. [Link]
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Domínguez, D. (2016). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
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Kathman, S. G., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry. [Link]
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Adhikari, J., & Titz, A. (2018). Covalent Chemical Tools for Profiling Post-Translational Modifications. CHIMIA International Journal for Chemistry. [Link]
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Evotec. (2024). Advancing Drug Discovery With Covalent Fragment Screening. [Link]
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Royal Society of Chemistry. (2021). Fragment-based covalent ligand discovery. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]
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Simpson, D. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Global Substance Registration System. (n.d.). ETHYL 7-OXOHEPTANOATE. [Link]
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PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]
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Li, C., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
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ResearchGate. (2017). Fragment-based drug discovery and its application to challenging drug targets. [Link]
- Google Patents. (2008).
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Frontiers. (n.d.). Fragment Based Drug Design. [Link]
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Journal of Medicinal Chemistry. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]
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Mortenson, P. N., & Murray, C. W. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions. [Link]
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Application Notes and Protocols: Derivatization of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate is a keto-ester of significant interest in medicinal chemistry and drug discovery, potentially serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The presence of two distinct functional groups—a ketone and an ethyl ester—offers multiple avenues for chemical modification and derivatization. This allows for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
This technical guide provides a comprehensive overview of established and effective protocols for the selective derivatization of both the keto and ester moieties of this compound. The methodologies detailed herein are designed to be robust and reproducible, providing a foundational framework for researchers in the field.
Derivatization of the Keto Group
The carbonyl group of the ketone is a primary site for a variety of chemical transformations. These derivatizations can be employed to introduce new functionalities, alter the molecule's physicochemical properties, or prepare it for analytical characterization.
Oximation
Oximation, the reaction of a ketone with hydroxylamine, results in the formation of an oxime. This reaction is often utilized in the synthesis of more complex nitrogen-containing compounds and can be a crucial step in various synthetic pathways.
Principle: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer and subsequent dehydration to yield the oxime. The reaction is typically carried out under mildly acidic or basic conditions.[3]
Experimental Protocol: Synthesis of Ethyl 7-(2,5-difluorophenyl)-7-(hydroxyimino)heptanoate
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Base Addition: Slowly add a base, such as sodium hydroxide or sodium carbonate (1.5 eq), to the reaction mixture to neutralize the hydrochloride and facilitate the reaction.[3]
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure oxime.
Table 1: Typical Reaction Parameters for Oximation
| Parameter | Value |
| Solvent | Ethanol/Water |
| Base | Sodium Carbonate |
| Temperature | 40-60 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | >85% |
Hydrazone Formation
The reaction of a ketone with hydrazine or its derivatives produces a hydrazone.[4][5] Hydrazones are versatile intermediates, notably in the Wolff-Kishner reduction to deoxygenate the ketone to a methylene group.[5]
Principle: Similar to oximation, the reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.[4]
Experimental Protocol: Synthesis of Ethyl 7-(2,5-difluorophenyl)-7-(hydrazinylidene)heptanoate
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) with absolute ethanol.
-
Hydrazine Addition: Add anhydrous hydrazine (2.0-4.0 eq) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing a color change, often to colorless.[6]
-
Solvent Removal: After the reaction is complete (as indicated by TLC), remove the volatile components (excess hydrazine and ethanol) using a rotary evaporator at a low temperature (e.g., <20 °C) to avoid product degradation.[6]
-
Isolation: The resulting hydrazone, which may solidify upon removal of the solvent, can be used in subsequent steps without further purification or can be purified by recrystallization.
Diagram 1: Workflow for Keto Group Derivatization
Caption: Key derivatization pathways for the keto functional group.
Reductive Amination
Reductive amination is a powerful method to convert a ketone into an amine.[7][8] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9]
Principle: The ketone first reacts with a primary or secondary amine to form an imine (or enamine). A reducing agent, present in the reaction mixture, then reduces the imine to an amine.[7][9] Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this transformation as they are selective for the iminium ion over the ketone.[9]
Experimental Protocol: Synthesis of Ethyl 7-amino-7-(2,5-difluorophenyl)heptanoate Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.0-1.2 eq).
-
pH Adjustment: If necessary, adjust the pH of the mixture to be weakly acidic (pH 4-5) using a mild acid like acetic acid to facilitate imine formation.
-
Reducing Agent Addition: Add the reducing agent, such as sodium cyanoborohydride (1.5 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for a period of 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding water or a dilute acid. Extract the product with an appropriate organic solvent.
-
Purification: The crude amine can be purified by column chromatography.
Derivatization of the Ester Group
The ethyl ester group provides another handle for chemical modification, allowing for the introduction of a wide range of functionalities through reactions such as hydrolysis, transesterification, and amidation.
Saponification (Alkaline Hydrolysis)
Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid.[10][11]
Principle: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.[10]
Experimental Protocol: Synthesis of 7-(2,5-difluorophenyl)-7-oxoheptanoic Acid
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol or ethanol and water.[12]
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).[12]
-
Heating: Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.[12][13]
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour into water and extract with a nonpolar solvent like diethyl ether to remove any unreacted starting material.[12]
-
Acidification: Acidify the aqueous layer with a strong acid, such as concentrated HCl, until the pH is acidic.[12]
-
Product Extraction and Isolation: Extract the resulting carboxylic acid with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.[12]
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.[14][15]
Principle (Base-Catalyzed): An alkoxide, corresponding to the desired alcohol, acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent tetrahedral intermediate collapses, eliminating the original ethoxide group. To drive the equilibrium, the new alcohol is often used as the solvent.
Experimental Protocol: Synthesis of Mthis compound
-
Catalyst Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol. Alternatively, a solution of potassium hydroxide in methanol can be used.[16]
-
Reaction Mixture: Add the solution of this compound to a large excess of anhydrous methanol.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours.[17] Monitor the reaction by GC or TLC.
-
Neutralization and Work-up: Once the reaction is complete, neutralize the catalyst with an acid (e.g., acetic acid). Remove the excess methanol under reduced pressure.
-
Purification: The residue can be purified by distillation or column chromatography.
Table 2: Comparison of Transesterification Conditions
| Catalyst | Conditions | Advantages | Disadvantages |
| Acid (e.g., H2SO4) | Reflux in excess alcohol | Works well for a variety of substrates | Can be slow, requires anhydrous conditions |
| Base (e.g., NaOMe) | Room temperature or gentle heat | Faster than acid catalysis | Sensitive to water, risk of saponification |
Amide Formation
Esters can be converted to amides by reacting them with ammonia or primary or secondary amines. This reaction, known as aminolysis, typically requires heating.[18][19]
Principle: The amine acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate eliminates the ethoxide group to form the amide.[18]
Experimental Protocol: Synthesis of 7-(2,5-difluorophenyl)-7-oxo-N-substituted-heptanamide
-
Reactant Mixture: Combine this compound (1.0 eq) with the desired amine (primary or secondary, often used in excess or as the solvent).[20]
-
Catalyst (Optional): For less reactive amines, a catalyst such as indium triiodide (catalytic amount) can be added.[20]
-
Heating: Heat the mixture, typically at a temperature above the boiling point of ethanol, to drive off the alcohol as it is formed.[19][20]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture. If a catalyst was used, perform an appropriate work-up to remove it (e.g., washing with dilute acid).[20]
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Diagram 2: Workflow for Ester Group Derivatization
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- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Yes, while AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be employed. [2][6]For deactivated substrates like 1,4-difluorobenzene, stronger Lewis acids might be considered. [11]Alternatively, milder catalysts like ferric chloride (FeCl₃) are sometimes used. [13]In some modern protocols, metal triflates (e.g., Cu(OTf)₂, Hf(OTf)₄) have been shown to be effective, sometimes in catalytic amounts, especially in specific solvent systems like ionic liquids or nitromethane. [14][15]
Troubleshooting Common Problems
Q5: My reaction yield is very low or zero. What are the most common causes?
Low yield is the most frequent issue in Friedel-Crafts acylation. The cause can usually be traced to one of the following factors. [5][7]
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low or No Yield | Catalyst Inactivity: AlCl₃ is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst. [5][7][8] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch. |
| Deactivated Substrate: 1,4-Difluorobenzene is an electron-poor aromatic ring, making it inherently less reactive. [4] | Consider increasing the reaction temperature cautiously. Monitor for side product formation. A stronger Lewis acid or a co-catalyst system might be required. [8] | |
| Insufficient Catalyst: As explained in Q2, a stoichiometric amount of AlCl₃ is essential. Using only a "catalytic" amount will result in incomplete conversion. [6][7] | Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). | |
| Poor Quality Reagents: Impurities in the 1,4-difluorobenzene or the 7-ethoxy-7-oxoheptanoyl chloride can interfere with the reaction. | Purify starting materials if necessary (e.g., distillation). Ensure the acyl chloride was properly prepared and is free of residual carboxylic acid. |
| | Suboptimal Temperature: The reaction may have a high activation energy that isn't met at room temperature, or excessively high temperatures could cause decomposition. [5][7]| Start the reaction at a low temperature (e.g., 0 °C) during reagent addition to control the initial exotherm, then allow it to warm to room temperature or heat gently (e.g., 40-50 °C) while monitoring by TLC. |
Q6: I'm observing multiple spots on my TLC plate. What are the likely side products?
While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, impurities can still arise.
-
Positional Isomers: While the substitution on 1,4-difluorobenzene is straightforward, if an isomeric difluorobenzene (e.g., 1,2- or 1,3-) were present as an impurity in the starting material, you would generate isomeric products. [4]* Polyacylation: This is highly unlikely in this specific synthesis. The first acyl group introduced is strongly deactivating, which makes the product ketone much less reactive than the starting 1,4-difluorobenzene, effectively preventing a second acylation. [10][11][12]* Decomposition Products: Running the reaction at excessively high temperatures can lead to the decomposition of starting materials or the product. [6] Q7: The reaction mixture turned dark brown/black immediately. Is this normal?
A color change to yellow, orange, or brown is common as the acylium ion and the subsequent product-catalyst complex form. However, a rapid turn to a very dark brown or black color, especially with gas evolution, could indicate charring or decomposition due to either an excessively high reaction temperature or the presence of highly reactive impurities. Ensure the initial addition of reagents is done at a controlled low temperature (0 °C).
Experimental Protocols
Safety Precaution: Friedel-Crafts reactions can be exothermic and may generate HCl gas. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12]
Protocol 1: Preparation of 7-ethoxy-7-oxoheptanoyl chloride
This protocol describes the conversion of the mono-esterified pimelic acid to its corresponding acyl chloride.
Materials:
-
Monoethyl pimelate (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF
-
Anhydrous dichloromethane (DCM) or no solvent
Procedure (using Thionyl Chloride):
-
Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gas).
-
To the flask, add monoethyl pimelate (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.
-
Gently heat the mixture to reflux (approx. 40-50 °C if using DCM, or ~80 °C if neat) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent (if used) by distillation, followed by high vacuum, to yield the crude 7-ethoxy-7-oxoheptanoyl chloride.
-
This crude acyl chloride is often used directly in the next step without further purification. A similar procedure is described for related compounds. [13][14]
Protocol 2: Friedel-Crafts Acylation
This protocol outlines the synthesis of the final product.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
1,4-Difluorobenzene (1.0 eq)
-
7-ethoxy-7-oxoheptanoyl chloride (from Protocol 1, 1.1 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Ice water, 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the stirred suspension to 0 °C using an ice bath.
-
In the dropping funnel, dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.1 eq) and 1,4-difluorobenzene (1.0 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C. [4]6. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quenching: Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic. [6]9. Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. [6]12. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to obtain the pure this compound.
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]
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Technical Support Center: Purification Challenges of Long-Chain Aryl Ketoesters
Welcome to the technical support center for the purification of long-chain aryl ketoesters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by this class of molecules. Here, we synthesize technical accuracy with field-proven insights to help you navigate common purification hurdles and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of long-chain aryl ketoesters, offering potential causes and solutions in a direct question-and-answer format.
Chromatography Issues
Question 1: My long-chain aryl ketoester is showing poor separation and significant tailing on my silica gel column. What's causing this and how can I fix it?
Answer: This is a common challenge stemming from the dual nature of your molecule: a polar ketoester head and a long, nonpolar alkyl chain.
-
Causality: The long alkyl chain imparts a significant nonpolar character, leading to strong interactions with nonpolar mobile phases and potentially weak, non-specific interactions with the polar silica stationary phase. The ketoester group, however, can interact strongly with the silica via hydrogen bonding, especially if any enol tautomer is present. This competition between hydrophobic and polar interactions can result in poor separation and band broadening (tailing). The longer the alkyl chain, the less polar the molecule becomes, which can decrease its affinity for the polar stationary phase in normal-phase chromatography.[1][2]
-
Solutions:
-
Optimize Your Mobile Phase:
-
Normal Phase Chromatography: Start with a low polarity mobile phase (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.[3] A shallow gradient is often more effective than an isocratic elution for these compounds. Avoid highly polar solvents like methanol initially, as they can lead to co-elution with impurities.
-
Reverse Phase Chromatography: Given the significant nonpolar character, reverse-phase HPLC (RP-HPLC) is often a more suitable technique.[4] Here, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The long-chain aryl ketoester will be well-retained, allowing for excellent separation from more polar impurities.
-
-
Consider an Alternative Stationary Phase:
-
If normal phase is necessary, consider using a less active stationary phase like alumina or a bonded-phase silica (e.g., diol- or cyano-bonded silica). These can sometimes offer different selectivity and reduce tailing.
-
-
Sample Loading:
-
Overloading the column is a frequent cause of poor separation. For these types of molecules, it's crucial to use a smaller amount of crude material relative to the amount of silica gel. A loading ratio of 1:50 to 1:100 (crude material:silica) is a good starting point.
-
-
Question 2: I'm observing co-elution of my desired long-chain aryl ketoester with a starting material (e.g., a long-chain alcohol or aryl ester). How can I improve this separation?
Answer: Co-elution with starting materials is often due to similar polarities. The strategy here is to exploit other chemical properties to facilitate separation.
-
Causality: The polarity of a long-chain aryl ketoester can be very similar to that of the corresponding long-chain alcohol or aryl ester starting material, making chromatographic separation difficult.
-
Solutions:
-
Chemical Modification: If the impurity is a long-chain alcohol, consider a pre-chromatography workup step. You can selectively react the alcohol with an agent that significantly changes its polarity. For example, esterifying the alcohol with a polar acid anhydride could make it much more polar and easier to separate.
-
Liquid-Liquid Extraction Optimization: Before chromatography, perform a carefully planned liquid-liquid extraction. If your ketoester has acidic alpha-protons, you might be able to selectively deprotonate it with a mild base and pull it into an aqueous layer, leaving non-acidic impurities in the organic phase. Re-acidification of the aqueous layer would then recover your product.
-
Fractional Distillation (For Larger Scales): If you are working on a larger scale and there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective first-pass purification step to remove volatile impurities before a final chromatographic polishing step.[5]
-
Product Stability and Purity Issues
Question 3: My final product appears to be degrading, and I'm seeing a new spot on my TLC/peak in my LC-MS that corresponds to a ketone. What is happening?
Answer: You are likely observing hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid.[6][7][8]
-
Causality: β-keto esters are susceptible to hydrolysis under both acidic and basic conditions to form a β-keto acid.[6] This β-keto acid intermediate is often unstable and can readily lose carbon dioxide (decarboxylate), especially upon heating, to yield a ketone.[8][9][10][11]
-
Solutions:
-
Mild Workup Conditions: During the reaction workup, use mild acidic conditions (e.g., dilute HCl or saturated ammonium chloride) and avoid strong acids or bases.[8][12] Perform all aqueous washes at low temperatures (on an ice bath) to minimize hydrolysis.
-
Avoid Excessive Heat: When removing the solvent after extraction or chromatography, use a rotary evaporator at a low temperature. Avoid heating the purified product for extended periods. If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible.
-
pH Control: The stability of β-keto acids is pH-dependent. Maintaining a neutral to slightly alkaline pH can help stabilize the carboxylate anion, which is less prone to decarboxylation than the protonated acid form.[9]
-
Question 4: My NMR analysis shows that my purified product exists as a mixture of keto and enol tautomers. Is this an impurity?
Answer: No, this is an inherent characteristic of most β-keto esters and not an impurity.
-
Causality: β-keto esters exist in a dynamic equilibrium between the keto and enol tautomeric forms. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[13]
-
Analytical Confirmation:
-
¹H NMR: The enol form will show a characteristic downfield proton signal (typically 12-16 ppm) for the enolic hydroxyl group. You will also see distinct signals for the vinylic proton of the enol and the α-protons of the keto form.
-
IR Spectroscopy: The IR spectrum may display absorption bands for both tautomers. The keto form will show two distinct C=O stretching frequencies (one for the ketone and one for the ester), while the enol form will exhibit a C=O stretch (ester) and a C=C stretch, along with a broad O-H stretch.[13]
-
-
Purification Considerations: It is generally not possible or necessary to separate the tautomers, as they will interconvert in solution. Purification methods should focus on removing other chemical impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a novel long-chain aryl ketoester?
A1: A multi-step approach is often the most effective:
-
Initial Workup: Start with an optimized aqueous workup to remove water-soluble impurities and any acidic or basic byproducts.
-
Flash Column Chromatography: This is typically the primary purification method.[3] Given the often nonpolar nature of these compounds, reverse-phase chromatography is highly recommended if available.[14] If using normal-phase silica gel, employ a shallow solvent gradient.
-
Recrystallization: If the purified ketoester is a solid, recrystallization can be an excellent final step to achieve high purity.[15][16] The key is to find a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.[15] Hexane/ethyl acetate or hexane/acetone mixtures are often good starting points.[17]
Q2: Can I use recrystallization to purify an oily long-chain aryl ketoester?
A2: Directly recrystallizing an oil is not possible. However, you can sometimes induce crystallization. Long aliphatic chains can hinder crystallization, often leading to oils.[17]
-
Troubleshooting "Oiling Out": If your compound "oils out" of solution instead of crystallizing, try using a more dilute solution, cooling it more slowly, or using a different solvent system. Seeding the solution with a small crystal of the pure compound (if available) can also promote crystallization. Sometimes, scratching the inside of the flask at the meniscus with a glass rod can initiate crystal formation.
Q3: Are there any specific safety concerns when handling and purifying these compounds?
A3: Beyond the standard safety protocols for handling organic chemicals, be aware of the following:
-
Stability: As mentioned, β-keto esters can be sensitive to heat and pH extremes, potentially leading to decarboxylation.[6][8][9][10] Store purified compounds in a cool, dark place, and consider storing them under an inert atmosphere (like argon or nitrogen) if they are particularly sensitive to oxidation.
-
Metal Chelation: The 1,3-dicarbonyl moiety of β-keto esters can chelate metal ions.[18][19] This can be a purification challenge if metal catalysts were used in the synthesis. It may be necessary to use a wash with a mild chelating agent like EDTA during the workup to remove residual metals.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment of purity:[]
-
High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for assessing purity.[] A high-resolution column can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any impurities with distinct signals.[13][]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help identify impurities.[]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups (ketone and ester carbonyls).[13]
Data Presentation & Protocols
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Chromatography Mode | Stationary Phase | Recommended Starting Eluent | Gradient Solvent | Target Compounds |
| Normal Phase | Silica Gel | 100% Hexane or Heptane | Ethyl Acetate or Diethyl Ether | For moderately nonpolar to polar ketoesters |
| Reverse Phase | C18 or C8 | 50:50 Acetonitrile:Water | Acetonitrile or Methanol | For highly nonpolar long-chain ketoesters |
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude long-chain aryl ketoester in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). A typical gradient might be from 0% to 20% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid degradation.
Diagrams
Caption: General purification workflow for long-chain aryl ketoesters.
Caption: Decision tree for troubleshooting chromatography issues.
References
-
The Role of Nonpolar Phases: Fundamentals and Uses in Chromatographic Techniques. Longdom Publishing. [Link]
-
Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Chromatography Basic Principles Involved In Separation Process. Jack Westin. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Does increasing the alcohol chain length affect ester yield when reacted with acetic acid? Stack Exchange. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]
- Purification of long chain fatty acids.
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]
-
Synthesis Methods of Metal Chelates b-ketoesters – (A Critical Review). [Link]
-
Recrystallization. [Link]
- PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. ResearchGate. [Link]
-
biobased lipophilic chelating agents and their applications in metals recovery kaana asemave. [Link]
-
Recrystallization and Crystallization. [Link]
-
Effect of alcohol chain (linear or branched) on esterification extent. ResearchGate. [Link]
-
Coordination of iron(III) cations to beta-keto esters as studied by electrospray mass spectrometry: implications for iron-catalyzed Michael addition reactions. PubMed. [Link]
-
Overview of assays for hydrolysis of β -keto esters. ResearchGate. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Troubleshooting Guide. ResearchGate. [Link]
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
-
Chain length affects antioxidant properties of chlorogenate esters in emulsion: the cutoff theory behind the polar paradox. PubMed. [Link]
- Process for purifying an alpha-keto ester.
-
Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC - NIH. [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. PMC - NIH. [Link]
-
Synthesis And Characterization Of The Ester Derivatives. Aryl ¦Ã-keto Esters Of ¦Ã-butyrolactone. Globe Thesis. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
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Identification of by-products in the synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. The synthesis, primarily achieved through a Friedel-Crafts acylation, is a robust method for creating this valuable intermediate. However, like any multi-step chemical process, it is susceptible to the formation of by-products that can impact yield, purity, and downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate the formation of common impurities.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple new aromatic spots that are close in polarity to my desired product. What are these likely impurities?
A1: This is a classic symptom of contamination in your aromatic starting material, leading to the formation of positional isomers . The target synthesis requires the Friedel-Crafts acylation of 1,4-difluorobenzene. However, commercial sources of this reagent can contain small amounts of 1,2-difluorobenzene and 1,3-difluorobenzene.
-
Causality: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The directing effects of the fluorine substituents on the benzene ring dictate the position of the incoming acyl group. While all difluorobenzene isomers are deactivated by the strongly electron-withdrawing fluorine atoms, their reactivity and the resulting product distribution differ significantly.[1]
-
1,4-Difluorobenzene (Desired): Acylation occurs ortho to a fluorine atom, yielding the desired 2,5-difluorophenyl product.
-
1,3-Difluorobenzene (Most Reactive Impurity): This isomer is the most reactive of the three.[1] Acylation is directed to the positions ortho and para to both fluorine atoms, primarily yielding the Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate isomer and a smaller amount of the Ethyl 7-(2,6-difluorophenyl)-7-oxoheptanoate isomer.
-
1,2-Difluorobenzene (Less Reactive Impurity): Acylation can occur at positions 3 or 4, leading to Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate or Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate .
-
The presence of these isomers, which have identical molecular weights and similar polarities to the target compound, explains the multiple spots on your TLC plate and the difficulty in separation by standard column chromatography.
Q2: My crude ¹H NMR spectrum is complex, with overlapping multiplets in the aromatic region (δ 7.0-8.0 ppm). How can I definitively identify the presence of positional isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously identifying positional isomers.[2] You will need to carefully analyze both ¹H and ¹³C NMR spectra, paying close attention to chemical shifts, signal multiplicity, and coupling constants.
-
¹H NMR Analysis: Aromatic protons typically resonate between 6.5-8.5 ppm.[3][4] The splitting patterns are key.
-
Desired Product (2,5-substituted): You should expect three distinct signals in the aromatic region, each integrating to 1H. The coupling patterns will be complex (e.g., doublet of doublets of doublets) due to ³J (ortho), ⁴J (meta), and ⁵J (para) H-F and H-H couplings.
-
2,4-Isomer (from 1,3-impurity): This isomer will also show three distinct aromatic proton signals.
-
3,4-Isomer (from 1,2-impurity): This isomer will also show three distinct aromatic proton signals.
-
Symmetry is Key: A para-substituted ring often shows a more symmetric, simpler pattern, sometimes appearing as two doublets.[3] While our systems are more complex due to fluorine coupling, significant changes in the splitting patterns are expected.
-
-
¹³C NMR Analysis: Due to the symmetry of the molecules, the number of unique carbon signals in the aromatic region (typically 120-150 ppm) is highly diagnostic.[4]
-
Desired Product (2,5-difluoro): Expect six unique aromatic carbon signals.
-
2,4-difluoro Isomer: Expect six unique aromatic carbon signals.
-
3,4-difluoro Isomer: Expect six unique aromatic carbon signals.
-
Distinguishing with 2D NMR: When 1D spectra are insufficient, 2D NMR experiments like HSQC and HMBC are required to assign proton and carbon signals definitively and establish connectivity.[2]
-
Q3: My mass spectrometry results show a significant peak at a molecular weight of approximately 426.4 g/mol . What is this high-mass impurity?
A3: This high molecular weight by-product is likely the di-acylated product , where two molecules of 1,4-difluorobenzene are linked by the pimeloyl chain.
-
Causality: This impurity arises from contamination of your mono-esterified acylating agent precursor with the di-acid, pimelic acid . If the initial esterification of pimelic acid to form monoethyl pimelate is incomplete, residual pimelic acid can be converted to the diacyl chloride. This di-acylating agent can then react with two equivalents of 1,4-difluorobenzene in the Friedel-Crafts reaction, leading to the high molecular weight by-product. Although the introduction of one acyl group deactivates the aromatic ring, making a second acylation on the same ring unfavorable, this di-acylation links two separate rings.[5][6]
Q4: During aqueous workup, I'm having trouble with phase separation and am isolating a significant amount of an acidic, water-soluble impurity. What is this and how did it form?
A4: You are likely isolating Monoethyl pimelate (7-ethoxy-7-oxoheptanoic acid), the carboxylic acid precursor to your acylating agent.
-
Causality: This is caused by the hydrolysis of your acylating agent , Ethyl 7-chloro-7-oxoheptanoate. Acyl chlorides are highly susceptible to hydrolysis in the presence of water. If your reaction was not performed under strictly anhydrous conditions, or if moisture was introduced during the workup before the reaction was complete, the acyl chloride will revert to the corresponding carboxylic acid. This acidic compound can complicate the workup by forming emulsions and will reduce the overall yield of the desired ketone. To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary by-products I should anticipate in the synthesis of this compound?
A1: Based on the common Friedel-Crafts acylation pathway, the most prevalent by-products are:
-
Positional Isomers: Specifically Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, arising from 1,3-difluorobenzene impurity in the starting material.
-
Hydrolyzed Acylating Agent: Monoethyl pimelate, resulting from exposure of Ethyl 7-chloro-7-oxoheptanoate to moisture.
-
Di-acylated Product: Arising from pimelic acid contamination in the monoethyl pimelate precursor.
-
Unreacted Starting Materials: Residual 1,4-difluorobenzene and Ethyl 7-chloro-7-oxoheptanoate.
Q2: How can I proactively minimize the formation of these by-products?
A2: A successful synthesis relies on careful control of reagents and conditions:
-
Verify Starting Material Purity: Use high-purity 1,4-difluorobenzene (≥99.5%). If necessary, verify the purity by GC-MS to check for other isomers before starting the reaction.
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride and the Lewis acid catalyst (e.g., AlCl₃).
-
Control Stoichiometry: Use a molar ratio close to 1:1 for the aromatic substrate and the acylating agent. This minimizes waste and potential side reactions.[5]
-
Optimize Reaction Temperature: Friedel-Crafts acylations are often exothermic. Maintain a low temperature (e.g., 0 °C) during the addition of reagents to control the reaction rate and prevent potential side reactions like tar formation.[5]
-
Purify the Acylating Agent Precursor: Ensure the monoethyl pimelate is free from the di-acid (pimelic acid) before converting it to the acyl chloride. This can be achieved through careful extraction or chromatography.
Q3: What is the recommended analytical workflow for identifying and quantifying by-products in my crude product mixture?
A3: A multi-technique approach is essential for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first step. It is excellent for separating volatile components and identifying unreacted starting materials, isomeric products (which will have identical mass spectra but different retention times), and smaller impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is better suited for analyzing less volatile and higher molecular weight compounds, such as the di-acylated by-product. It provides accurate mass data which is crucial for assigning molecular formulas.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Q2 of the troubleshooting guide, ¹H, ¹³C, and 2D NMR are indispensable for the definitive structural elucidation of the target molecule and its positional isomers.[2]
Part 3: Data, Protocols, and Visualizations
Data Presentation: Summary of Potential By-products
| By-product Name | Probable Origin | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | 1,3-difluorobenzene impurity | 284.30 | Identical MW to product; different retention time in GC; distinct aromatic NMR pattern. |
| Monoethyl pimelate | Hydrolysis of acyl chloride | 188.22 | Lower MW; acidic nature; distinct signals in NMR (absence of aromatic protons). |
| 1,3-Bis(7-ethoxy-7-oxoheptanoyl)-2,5-difluorobenzene | Pimelic acid impurity | 426.43 | High MW peak in LC-MS; complex NMR spectrum with symmetric elements. |
| Unreacted 1,4-Difluorobenzene | Incomplete reaction | 114.09 | Highly volatile; early eluting peak in GC-MS. |
| Unreacted Ethyl 7-chloro-7-oxoheptanoate | Incomplete reaction | 206.67 | Intermediate volatility; characteristic isotopic pattern for chlorine in MS. |
Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer and Volatile Impurity Identification
-
Sample Preparation: Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent) and a mass spectrometer detector.
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with a high split ratio)
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 10 minutes.
-
MS Parameters:
-
Source Temperature: 230 °C
-
Scan Range: 40-550 m/z
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis: Compare the retention times of the peaks in your sample to authentic standards if available. Analyze the mass spectra of each peak and compare them to library databases (e.g., NIST) for tentative identification. Isomers will have very similar fragmentation patterns but distinct retention times.
Protocol 2: ¹H NMR for Isomer Differentiation
-
Sample Preparation: Dissolve ~10-15 mg of the purified or crude sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure good resolution and signal-to-noise.
-
Analysis:
-
Integrate the entire spectrum to confirm the presence of all expected proton groups (ethyl ester, aliphatic chain, aromatic ring).
-
Focus on the aromatic region (typically δ 7.0-8.0 ppm for this class of compound).
-
Carefully analyze the splitting patterns (multiplicity) and coupling constants (J-values in Hz).
-
For the desired 2,5-difluoro product, you expect three separate 1H signals. The presence of additional complex multiplets in this region strongly suggests isomeric impurities.
-
Use 2D techniques like COSY to establish H-H correlations and HSQC/HMBC to correlate protons with their attached carbons for unambiguous assignment.[2]
-
Mandatory Visualizations
Caption: Reaction pathway showing the formation of the desired product and a key isomeric by-product.
Caption: Logical workflow for the comprehensive analysis of reaction by-products.
References
- BenchChem. (2025).
- BenchChem. (2025). Minimizing Byproduct Formation in Friedel-Crafts Acylation. BenchChem Technical Support Center.
-
Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
- BenchChem. (2025).
-
MDPI. (2023). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yields in Friedel-Crafts acylation of difluorobenzene derivatives.
Welcome to the Technical Support Center for Friedel-Crafts acylation of difluorobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. Here, we address common issues leading to low yields and provide in-depth, field-proven troubleshooting strategies to enhance the success of your experiments.
The Challenge of Acylating Difluorobenzenes
Friedel-Crafts acylation is a cornerstone of organic synthesis for forging carbon-carbon bonds and producing aryl ketones, which are vital intermediates in medicinal chemistry. However, the inherent electronic properties of difluorobenzene present significant hurdles. The two fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I), which deactivates the benzene ring towards electrophilic attack. This deactivation necessitates more stringent reaction conditions compared to the acylation of more electron-rich aromatic systems.
This guide will dissect the common pitfalls and provide a systematic approach to troubleshooting, ensuring you can optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reaction Failure or Extremely Low Conversion
Question: My Friedel-Crafts acylation of 1,2-difluorobenzene is not proceeding, or the yield is negligible. What are the likely causes and how can I resolve this?
Answer: This is a common issue stemming from the severely deactivated nature of the difluorobenzene ring. Several factors could be at play, often in combination.
-
Insufficient Catalyst Activity: The strong deactivation of the ring by two fluorine atoms requires a highly active Lewis acid catalyst.[1]
-
Troubleshooting:
-
Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the molar ratio of the Lewis acid (e.g., AlCl₃) to the acylating agent can help drive the reaction. Ratios of 1.1 to 1.5 equivalents of AlCl₃ per equivalent of acyl chloride are a good starting point.[1]
-
Employ a More Potent Catalyst: If increasing the stoichiometry of AlCl₃ is ineffective, consider switching to a more powerful Lewis acid or a superacid catalyst system. Triflic acid (TfOH) or lanthanide triflates have shown efficacy in acylating deactivated arenes.[2][3]
-
-
-
Catalyst Deactivation: Lewis acids like AlCl₃ are notoriously sensitive to moisture and can be "poisoned" by basic functional groups.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and all reagents and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Check for Basic Functional Groups: The presence of basic groups, such as amines (-NH₂) or even alcohols (-OH), on your substrate or in your reagents will lead to the Lewis acid preferentially complexing with them, rendering it inactive for the desired reaction.[4][6]
-
-
-
Sub-Optimal Reaction Temperature: The high activation energy barrier for the acylation of deactivated rings may not be overcome at lower temperatures.
-
Troubleshooting:
-
Gradual Temperature Increase: Cautiously increase the reaction temperature. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid the onset of side reactions or decomposition of starting materials and products.[1][7]
-
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: I am observing a mixture of isomeric products in the acylation of 1,3-difluorobenzene. How can I improve the regioselectivity?
Answer: While Friedel-Crafts acylation is generally more regioselective than its alkylation counterpart, challenges can arise, especially with substituted benzenes.
The directing effects of the fluorine atoms are key. Fluorine is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate. However, the strong -I effect deactivates all positions. The interplay of these effects and steric hindrance determines the major product.
-
1,2-Difluorobenzene: Acylation is expected to occur primarily at the 4-position, which is para to one fluorine and ortho to the other. The position between the two fluorines is highly deactivated and sterically hindered.[1]
-
1,3-Difluorobenzene: The most favorable position for acylation is the 4-position, which is para to one fluorine and ortho to the other. This isomer is generally the most reactive of the difluorobenzenes.[8]
-
1,4-Difluorobenzene: This isomer is the least reactive. Acylation occurs at one of the four equivalent positions, all of which are ortho to a fluorine atom.[8]
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.
-
Solution: Maintain a lower reaction temperature. The optimal temperature should be determined empirically for your specific substrate and acylating agent.[9]
-
-
Choice of Solvent: The polarity of the solvent can influence the product distribution.
-
Solution: Experiment with different anhydrous solvents. Non-polar solvents like dichloromethane or carbon disulfide may favor the kinetically controlled product, while more polar solvents like nitrobenzene could lead to the thermodynamically controlled product.[10]
-
Issue 3: Low Isolated Yield Despite Good Conversion
Question: My reaction monitoring (TLC/GC) shows good conversion to the desired product, but the isolated yield after workup is poor. What could be the problem?
Answer: This often points to issues during the workup procedure, specifically the breakdown of the product-catalyst complex.
The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst.[5][11] This complex is often a thick, unmanageable slurry. A stoichiometric amount of the catalyst is required precisely because of this complexation.[11]
-
Incomplete Quenching: The product-catalyst complex must be completely hydrolyzed to liberate the free ketone.
-
Solution: The reaction mixture should be quenched by slowly and carefully adding it to ice-cold water or dilute acid (e.g., HCl). This should be done with vigorous stirring to ensure complete hydrolysis of the complex.[12]
-
-
Inefficient Extraction: If the product has some water solubility or forms emulsions, extraction efficiency can be low.
-
Solution:
-
Ensure the aqueous layer is at the correct pH to keep your product in its neutral form.
-
Use a sufficient volume of an appropriate organic solvent for extraction.
-
If emulsions form, adding a saturated brine solution can help to break them.
-
-
Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent is critical for optimizing the Friedel-Crafts acylation of difluorobenzenes. The following table summarizes some catalyst systems that have been employed for deactivated arenes.
| Catalyst System | Acylating Agent | Substrate | Key Advantages | Reference |
| AlCl₃ (stoichiometric) | Acyl Chloride | Difluorobenzenes | Standard, well-established | [1] |
| Triflic Acid (TfOH) | Acyl Chloride/Anhydride | Moderately Deactivated Arenes | More powerful than AlCl₃ | [2] |
| Lanthanide Triflates (e.g., La(OTf)₃) | Benzoyl Chloride | Fluorobenzene | Reusable, effective under solvent-free conditions | [3][13] |
| Zeolites (e.g., H-Y Zeolite) | Carboxylic Acid | Deactivated Arenes | "Greener" alternative, can be used with carboxylic acids directly | [2] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 1,3-Difluorobenzene
This protocol is a starting point and may require optimization.
Materials:
-
1,3-Difluorobenzene
-
Acetyl chloride (or other acyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, water, dilute HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 - 1.5 equivalents).
-
Add anhydrous DCM to the flask, followed by 1,3-difluorobenzene (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Catalyst-Product Complexation
Caption: The yield-limiting role of product-catalyst complexation.
References
- BenchChem. (2025).
- RSC Publishing. Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation. Journal of the Chemical Society, Perkin Transactions 1.
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025).
- ResearchGate. (2015).
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit. (2022).
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- ResearchGate. (2025).
- University of Wisconsin-Madison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. reddit.com [reddit.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies for this cornerstone of C-C bond formation. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to resolve challenges and enhance the efficiency and selectivity of your reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of catalyst selection and reaction setup for Friedel-Crafts acylation.
Q1: What are the most common types of catalysts for Friedel-Crafts acylation, and how do I choose the right one?
The choice of catalyst is critical and largely depends on the reactivity of your aromatic substrate and the desired reaction conditions. Catalysts fall into two main categories:
-
Homogeneous Catalysts (Lewis Acids): These are the traditional and most widely used catalysts. Aluminum chloride (AlCl₃) is the most common, but others like FeCl₃, BF₃, and metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are also employed.[1][2]
-
When to use: Lewis acids like AlCl₃ are highly reactive and suitable for a wide range of aromatic substrates, including less reactive ones.[1]
-
Key Consideration: A major drawback is that the ketone product forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1][3][4][5] This complex must be hydrolyzed during aqueous workup to liberate the product and regenerate the catalyst.[3][4]
-
-
Heterogeneous Catalysts (Solid Acids): These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Examples include zeolites (e.g., HZSM-5), clays, metal oxides, and supported Lewis acids.[4][6][7]
-
When to use: Solid acids are preferable for green chemistry applications and when catalyst recyclability is a priority. They are particularly effective for activated aromatic systems.[4][6]
-
Advantages: The primary benefits are ease of separation from the reaction mixture, reusability, reduced corrosiveness, and fewer problematic side products.[6]
-
Catalyst Selection Workflow
Caption: A systematic approach to troubleshooting low yields in Friedel-Crafts acylation.
Issue 2: Poor Regioselectivity
Q: I am observing the formation of multiple isomers (ortho, meta, para). How can I improve the regioselectivity of my reaction?
A: Regioselectivity in Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Factors Influencing Regioselectivity & Optimization Strategies:
-
Electronic Effects:
-
Activating Groups (-OCH₃, -OH, alkyl groups): These are ortho, para-directing. The incoming acyl group will preferentially add to the ortho and para positions. [8] * Deactivating Groups (-NO₂, -CN, -COR): These are meta-directing. [8] * Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.
-
-
Steric Hindrance: The bulkiness of both the acylating agent and the substituents on the aromatic ring can influence the ortho/para ratio. Generally, the para product is favored over the ortho product due to reduced steric hindrance. [9]
-
Catalyst and Solvent Choice: While electronic and steric factors are dominant, the choice of catalyst and solvent can also have a modest effect on the ortho/para ratio. [9]In some cases, specific heterogeneous catalysts like zeolites can impart shape selectivity, favoring the formation of a particular isomer that fits within its pores. [10] Improving Regioselectivity:
-
For ortho/para directors: To favor the para product, consider using a bulkier acylating agent or a catalyst system that enhances steric differentiation.
-
Leverage Heterogeneous Catalysts: Explore the use of shape-selective catalysts like zeolites, which can provide high regioselectivity to the para isomer.
-
Solvent Effects: As mentioned earlier, the polarity of the solvent can influence the product distribution, particularly in cases where kinetic versus thermodynamic control is a factor. [11]
Issue 3: Substrate Incompatibility
Q: My starting material contains an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction failing?
A: Aromatic compounds with functional groups that can act as Lewis bases, such as amines and alcohols, are generally incompatible with standard Friedel-Crafts acylation conditions. [12] Reasons for Incompatibility:
-
Complexation with Catalyst: The lone pair of electrons on the nitrogen or oxygen atom will readily coordinate with the Lewis acid catalyst. This forms a highly unreactive complex, effectively deactivating both the catalyst and the aromatic ring. [12][13]* Competing Acylation: Amines and alcohols can undergo N-acylation or O-acylation, respectively, in preference to the desired ring acylation. [13] Solution: Protecting Groups
To circumvent these issues, it is necessary to protect the incompatible functional group before performing the Friedel-Crafts acylation.
-
For Phenols (-OH): The hydroxyl group can be protected as an ester (e.g., acetate). After the acylation is complete, the ester can be cleaved to regenerate the phenol. [9]* For Anilines (-NH₂): The amine can be protected as an amide (e.g., acetamide). The amide is less basic and will not interfere with the catalyst. The protecting group can be removed after the reaction.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using AlCl₃
This protocol provides a general procedure for the acylation of a neutral aromatic substrate like benzene or toluene.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous aromatic substrate (e.g., benzene)
-
Acylating agent (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the anhydrous aromatic substrate (1.2 equivalents) dropwise, ensuring the temperature does not rise above 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex. [5]7. Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. [5]8. Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Acylation of Toluene with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Temp (°C) | Reaction Time (h) | Conversion (%) | Selectivity to p-methylacetophenone (%) | Reference |
| HZSM-5 | - | 250 | - | 70.6 | 86.4 | [6] |
| CeZSM-5 | - | 250 | - | 86.4 | 95.0 | [6] |
| AlCl₃ | Stoichiometric | 25 | 2 | >95 | ~97 | General Knowledge |
| In₂O₃/MCM-41 | - | 110 | 2.8 (half-life) | - | - | [6] |
Note: This table is a representative example compiled from multiple sources and general chemical principles. Direct comparison may vary based on specific reaction conditions.
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
sathee jee. Friedel Crafts Reaction. [Link]
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ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Allen. Which of the following is used as a solvent in the Friedel-Crafts reaction :-. [Link]
-
ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]
-
Vedantu. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. [Link]
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ResearchGate. (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
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ResearchGate. Optimization of Reaction Conditions. [Link]
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ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF. [Link]
-
Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]
-
Pearson. Advantages of Friedel-Crafts Acylation: Videos & Practice Problems. [Link]
-
Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]
-
The Friedel-Crafts Reaction. 16.3: Alkylation and Acylation of Aromatic Rings. [Link]
-
Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). [Link]
-
Quora. Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]
-
ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
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ResearchGate. Reaction condition optimization for Friedel–Crafts alkylation.a) a).... [Link]
-
PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
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YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]
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Work-up procedures to remove aluminum chloride from Friedel-Crafts reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Aluminum Chloride
Introduction
The Friedel-Crafts reaction is a fundamental tool in organic synthesis for forging carbon-carbon bonds, particularly in the creation of aryl ketones and alkyl arenes.[1][2] A cornerstone of this reaction is the use of a potent Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3] While highly effective, the work-up procedure to remove AlCl₃ and isolate the desired product can present significant challenges. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of the Friedel-Crafts work-up with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is a specific work-up procedure necessary after a Friedel-Crafts reaction?
A work-up is crucial for two primary reasons. First, in Friedel-Crafts acylation, the aluminum chloride catalyst forms a stable complex with the newly synthesized ketone product.[2][4] This complex must be hydrolyzed to liberate the final product.[2][5] Second, the highly reactive and corrosive anhydrous AlCl₃ must be quenched and removed from the reaction mixture to allow for the safe isolation and purification of the product.[6]
Q2: What is the purpose of quenching the reaction with an ice/acid mixture?
The standard and most effective method for quenching a Friedel-Crafts reaction is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid.[6][7] This serves multiple purposes:
-
Hydrolysis of Excess AlCl₃: The water from the ice reacts with any remaining anhydrous AlCl₃ in a highly exothermic reaction, converting it to aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl).[8][9] The ice helps to control this exotherm.
-
Decomposition of the Product-Catalyst Complex: The aqueous acid breaks down the stable complex formed between the ketone product and AlCl₃, releasing the free ketone.[2][5][10]
-
Solubilization of Aluminum Salts: The added HCl ensures the resulting aluminum hydroxides are converted to water-soluble aluminum salts (AlCl₃(aq)), which can then be easily separated from the organic product during the extraction phase.[6][11]
Q3: Can I quench the reaction by adding water or ice directly to the reaction flask?
This is strongly discouraged. Adding water or ice directly to the reaction mixture is extremely hazardous. The reaction of anhydrous AlCl₃ with water is violently exothermic and can cause the solvent to boil uncontrollably, potentially leading to the ejection of corrosive materials from the flask.[5] For safety, the reaction mixture should always be added slowly to the cold aqueous solution with vigorous stirring.[5]
Q4: Why is anhydrous aluminum chloride used, and what happens if it's hydrated?
Anhydrous AlCl₃ is a powerful Lewis acid, essential for generating the electrophilic acylium or carbocation intermediate that drives the Friedel-Crafts reaction.[1][9][12] If hydrated aluminum chloride is used, the water molecules will coordinate with the AlCl₃, neutralizing its Lewis acidity and rendering it ineffective as a catalyst.[8][9] This will result in a failed or significantly hindered reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of a Friedel-Crafts reaction.
Issue 1: A Persistent Emulsion Forms During Extraction
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, that fails to separate into distinct layers.[13] This is one of the most common and frustrating problems during a Friedel-Crafts work-up.
-
Causality:
-
Formation of Aluminum Hydroxides: Incomplete quenching or insufficient acidity can lead to the formation of fine, gelatinous aluminum hydroxide precipitates.[6][13] These fine solids can accumulate at the interface between the organic and aqueous layers, stabilizing the emulsion.[13]
-
Vigorous Agitation: Shaking the separatory funnel too aggressively, especially during neutralization with a bicarbonate solution which generates gas, can create a very stable emulsion.[13]
-
Surfactant-like Byproducts: The reaction itself may produce side products that act as surfactants, reducing the interfacial tension between the two layers.[13]
-
-
Troubleshooting Protocol:
-
Patience is Key: Often, a mild emulsion will resolve on its own if left to stand undisturbed for 10 to 30 minutes.[13] Gently swirling the separatory funnel or stirring the interface with a glass rod can also help the droplets coalesce.[13]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[14] Gently rock or swirl the funnel rather than shaking it vigorously.[13]
-
Filtration through Celite®: If the emulsion persists, it is likely stabilized by fine solid particles.[15] Filter the entire mixture through a pad of Celite® or glass wool.[13][15] Celite® is a diatomaceous earth filter aid that can effectively remove the fine particulates causing the emulsion.[15] After filtration, the mixture should separate into clear layers.
-
Issue 2: Low Yield of Isolated Product
A lower than expected yield can be attributed to several factors during the work-up.
-
Causality:
-
Incomplete Quenching: If the product-AlCl₃ complex is not fully hydrolyzed, a significant portion of the product will remain in the aqueous layer complexed with aluminum salts.[5]
-
Product Hydrolysis: For products containing sensitive functional groups like esters, prolonged exposure to the strongly acidic or basic conditions of the work-up can lead to their degradation.[5]
-
Product Solubility in the Aqueous Layer: While most organic products have low water solubility, this can be a factor for more polar molecules.
-
-
Troubleshooting Protocol:
-
Ensure Complete Quenching: When quenching, stir the mixture vigorously for a sufficient amount of time (e.g., 15-20 minutes) to ensure the complete breakdown of the aluminum complexes.[16]
-
Back-Extraction: After the initial separation, extract the aqueous layer one or two more times with fresh portions of the organic solvent to recover any dissolved product.[10][12]
-
pH Adjustment: If your product is acidic or basic, ensure the pH of the aqueous layer is adjusted appropriately during extraction to keep the product in its neutral, more organic-soluble form.
-
Minimize Contact Time: If your product is sensitive to acid or base, minimize the time it spends in contact with these solutions during the washing steps.
-
Issue 3: Final Product is Contaminated with Residual Aluminum
Even after a seemingly successful work-up, the final product may contain residual aluminum salts.
-
Causality:
-
Incomplete Removal During Washing: Insufficient washing of the organic layer may not completely remove all traces of water-soluble aluminum salts.
-
Trapped Aluminum Hydroxide: If any gelatinous aluminum hydroxide was formed, it can be difficult to remove completely and may be carried through with the organic layer.
-
-
Troubleshooting Protocol:
-
Thorough Washing: Wash the organic layer multiple times with dilute acid, followed by water, and finally brine to ensure the complete removal of aluminum salts.[6][7]
-
Use of Complexing Agents: In some cases, washing with a solution of a chelating agent, such as a tartrate salt (Rochelle's salt), can help to sequester and remove stubborn residual aluminum ions.[7][17]
-
Consider Alternative Catalysts: For future experiments, especially on a larger scale, consider using "greener" solid acid catalysts like zeolites, which can be removed by simple filtration, thus avoiding the issue of residual aluminum contamination altogether.[7][18]
-
Data and Protocols at a Glance
Table 1: Recommended Quenching Conditions
| Parameter | Recommendation | Rationale |
| Quenching Solution | Mixture of crushed ice and dilute HCl (e.g., 3M HCl) | The ice controls the exotherm of AlCl₃ hydrolysis, while the acid ensures aluminum salts remain dissolved in the aqueous phase.[6][11] |
| Order of Addition | Slowly add the reaction mixture to the quenching solution | Never add water to the reaction mixture to avoid a violent, uncontrolled exothermic reaction.[5] |
| Temperature | Maintain at 0-5 °C during quenching | Helps to control the exotherm and prevent unwanted side reactions.[6] |
| Stirring | Vigorous stirring | Ensures efficient heat transfer and complete hydrolysis of the AlCl₃ complexes.[6][12] |
Experimental Protocol: Standard Work-Up Procedure
-
Preparation of Quenching Solution: In a beaker of appropriate size, prepare a mixture of crushed ice and 3M hydrochloric acid.
-
Quenching: While vigorously stirring the ice-acid mixture in an ice bath, slowly and carefully pour the reaction mixture from the reaction flask into the beaker.[6][12]
-
Stirring: Continue to stir the mixture for 15-30 minutes to ensure the complete decomposition of all aluminum complexes.[16]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.[10][12]
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6][12]
Visualized Workflows
Diagram 1: Decision Tree for Friedel-Crafts Work-Up
Caption: Standard workflow for quenching and isolating the product from a Friedel-Crafts reaction.
Diagram 2: Troubleshooting Emulsion Formation
Caption: A step-by-step guide to resolving emulsions encountered during extraction.
Safety and Disposal
-
Handling Anhydrous Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts violently with moisture, releasing HCl gas.[12][19] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[19]
-
Waste Disposal: All waste containing aluminum chloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[20][21][22] Do not pour aluminum-containing waste down the drain.[21] Neutralize acidic aqueous layers before disposal.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup.
- Benchchem. (n.d.). Minimizing Byproduct Formation in Friedel-Crafts Acylation.
- GAC Chemicals. (n.d.). Aluminum Chloride Storage and Handling.
- Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
- Chemistry Stack Exchange. (2019, April 12). Safe and responsible disposal of aluminum chloride?.
- Benchchem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Work-Up.
- Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- US Environmental Protection Agency. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous.
- Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction?.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). Purification strategy for removing aluminum chloride from acylation reaction.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Beyond Benign. (n.d.). Friedel-Crafts Alkylation.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- Chemistry Stack Exchange. (2021, January 1). Reaction/complexation of aluminium chloride and acetic acid.
- Reddit. (2023, October 27). How to remove aluminum salts?. r/chemistry.
- All 'Bout Chemistry. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. YouTube.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
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Technical Support Center: Strategies to Improve the Purity of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Welcome to the technical support guide for the purification of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this important keto-ester intermediate. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights and detailed protocols to help you navigate common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The most common synthetic route to this molecule is a Friedel-Crafts acylation of 1,4-difluorobenzene with a pimelic acid derivative, typically monoethyl pimeloyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
The primary impurities arise from several sources inherent to this reaction:
-
Unreacted Starting Materials: Residual 1,4-difluorobenzene and the pimelic acid monoester.
-
Catalyst Residues: Hydrolyzed aluminum salts (e.g., aluminum hydroxide) that can form emulsions or fine particulates if the initial aqueous workup is incomplete.
-
Reaction Byproducts: Diacylated products (where two acyl chains attach to one aromatic ring) or positional isomers if the reaction temperature is not well-controlled.
-
Solvent and Reagents: High-boiling point solvents or residual chlorinating agents (e.g., thionyl chloride) used to make the acyl chloride.[1]
-
Degradation Products: The keto-ester can be sensitive to harsh acidic or basic conditions, potentially leading to hydrolysis of the ester or other side reactions.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Name / Type | Typical Source |
|---|---|---|
| SM-1 | 1,4-Difluorobenzene | Unreacted starting material |
| SM-2 | Monoethyl pimelate | Incomplete conversion to acyl chloride or unreacted starting material |
| Cat-Res | Aluminum Salts (e.g., Al(OH)₃) | Hydrolysis of AlCl₃ catalyst during workup |
| By-Prod-1 | Diacylated Species | Over-reaction; incorrect stoichiometry |
| By-Prod-2 | Positional Isomers | High reaction temperatures (less common with this substrate) |
| Solv-Res | High-boiling point solvents | Residual solvent from reaction or extraction (e.g., nitrobenzene, dichlorobenzene) |
Q2: My crude product is a dark, oily residue after the initial acid/base workup. What should be my immediate next step?
A2: A dark, oily crude product is common and usually indicates the presence of polymeric byproducts and residual catalyst complexes. The primary goal is to remove the bulk of these non-target materials before proceeding to high-resolution purification techniques.
A robust secondary workup is recommended. This involves dissolving the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and treating it with a sequence of washes.
Protocol 1: Enhanced Aqueous Workup
-
Dissolution: Dissolve the crude oil in ethyl acetate (approx. 10-20 volumes).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 5 volumes). This step ensures the complete removal of any remaining Lewis acid catalyst and basic impurities.[3]
-
Bicarbonate Wash: Wash with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes any remaining acid.
-
Brine Wash: Wash with a saturated NaCl solution (brine) to break up any emulsions and remove the bulk of the water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
This procedure should yield a cleaner, albeit still impure, product that is more amenable to chromatographic purification.
Purification Workflow: From Crude to High Purity
The following diagram outlines a logical workflow for purifying this compound, guiding you from the initial crude material to a final, high-purity product.
Caption: A decision workflow for the multi-step purification of this compound.
Q3: How do I develop an effective column chromatography protocol for this compound?
A3: Column chromatography is the most powerful technique for separating the target compound from starting materials and byproducts.[4][5] The key is to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC).
Given the keto-ester structure, the compound is of intermediate polarity. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is ideal.
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| TLC Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf of Product | Corresponding Column Elution Gradient | Comments |
|---|---|---|---|
| 90:10 | ~0.1-0.2 | Start with 95:5, then gradient to 90:10 | Good for eluting highly non-polar impurities first. |
| 80:20 | ~0.3-0.4 (Ideal) | Start with 90:10, gradient to 80:20 | This is often the optimal starting point for separation. |
| 70:30 | ~0.5-0.6 | Start with 85:15, gradient to 70:30 | May be useful if polar byproducts are present. |
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Use the solvent systems in Table 2 to find a mixture that gives your product an Rf value of ~0.35. Less polar impurities should have a higher Rf, and more polar impurities a lower Rf.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar solvent mixture (e.g., 95:5 Hexane:EtOAc). Pour this into a column and allow it to pack under pressure, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Dissolve your crude product from the workup in a minimal amount of dichloromethane or the column eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Begin eluting with the starting non-polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) as recommended in Table 2 to elute your target compound.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified oil or solid.
Q4: My product is >95% pure after chromatography, but I need >99% purity for my application. What's next?
A4: To remove trace impurities and achieve pharmaceutical-grade purity (>99%), recrystallization is the preferred method, assuming your compound is a solid at room temperature.[6][7] This technique relies on the principle that the target compound is soluble in a hot solvent but poorly soluble at low temperatures, while impurities remain in the solution (mother liquor).
Protocol 3: Recrystallization
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. A rule of thumb is to test solvents with functional groups similar to your product, such as esters (ethyl acetate) or ketones (acetone).[7] A mixed solvent system, like Hexane/Ethyl Acetate or Ethanol/Water, is often very effective.
-
Place a small amount of your compound in a test tube.
-
Add a few drops of a solvent. If it dissolves immediately at room temperature, the solvent is too good.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but precipitates upon cooling, you have found a good candidate.
-
-
Procedure:
-
Place the chromatographed product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Q5: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of forming a crystalline solid.
Troubleshooting Steps:
-
Use More Solvent: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent before attempting to cool it again.
-
Cool More Slowly: Rapid cooling encourages oiling. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.
-
Change Solvent System: Your single solvent may not be ideal. Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Then, add a few drops of the good solvent to clarify it and allow it to cool slowly.
-
Seed the Solution: Introduce a tiny crystal of pure product (a seed crystal) to the cooled solution to initiate crystallization. If you don't have one, gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can promote nucleation.
Impurity Relationship and Removal Strategy
The following diagram illustrates which purification techniques are most effective for removing specific classes of impurities encountered during the synthesis of this compound.
Caption: Relationship between impurity types and the most effective purification methods.
References
-
Amerigo Scientific. This compound. [Link]
-
The Pharma Master. Troubleshooting. [Link]
-
Gao, F., et al. (2015). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. NIH Public Access. [Link]
-
Agilent Technologies. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Pharmaguideline. Resolving API Impurity Issues in Drug Development. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- Google Patents.
-
University of Toronto Scarborough. Column Chromatography Theory. [Link]
-
University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts limitations. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
Sources
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- 7. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Guide to the Structural Validation of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Small molecules, such as Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, a potential intermediate in pharmaceutical synthesis, require precise structural validation to ensure that subsequent biological and chemical studies are based on a reliable foundation.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, complex molecules often yield crowded spectra that are difficult to interpret definitively.[3] Two-dimensional (2D) NMR spectroscopy offers a powerful solution, enhancing spectral resolution by spreading correlations across a second dimension, thereby unraveling intricate connectivity networks within the molecule.[4][5]
This guide provides an in-depth, experience-driven walkthrough of the structural elucidation of this compound. We will leverage a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—to piece together the molecular puzzle, demonstrating not just the steps, but the scientific rationale behind each experimental choice and interpretation.
The Target Molecule: this compound
Before delving into the spectral analysis, it is essential to have a proposed structure. The structure, with a systematic numbering convention for each atom, serves as our hypothesis to be tested and validated by the NMR data.
Figure 1: Hypothesized Structure and Atom Numbering
Part 1: The Experimental Framework: A Self-Validating Protocol
The integrity of NMR data begins with meticulous experimental design. The following protocols are designed to ensure high-quality, reproducible spectra, forming a self-validating system where each experiment builds upon the last.
1.1 Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 10-15 mg of this compound.
-
Solvent Selection : Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its distinct residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm), which serves as a convenient internal reference.[7]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Sample Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended) : For high-resolution experiments, particularly NOESY (not covered here but relevant for conformational analysis), degassing the sample via several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can broaden spectral lines.
1.2 NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion and resolution.[7]
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Purpose: To identify all unique proton environments and their multiplicities. Parameters: 16-32 scans, 30° pulse angle, 2-second relaxation delay. A sufficient number of scans ensures a good signal-to-noise ratio. |
| ¹³C{¹H} NMR | Purpose: To identify all unique carbon environments. Parameters: 1024-2048 scans, 30° pulse angle, 2-second relaxation delay. The lower natural abundance and gyromagnetic ratio of ¹³C necessitate more scans. Inverse-gated decoupling can be used for accurate quantification but is time-consuming.[8] |
| COSY | Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[9][10] Parameters: Gradient-selected (gs-COSY) for artifact suppression. 256-512 increments in the indirect dimension (t₁), 8-16 scans per increment. |
| HSQC | Purpose: To identify all direct, one-bond proton-carbon (¹H-¹³C) correlations.[11][12] Parameters: Gradient-selected, edited HSQC to differentiate CH/CH₃ (positive) from CH₂ (negative) signals. Optimized for ¹JCH ≈ 145 Hz. |
| HMBC | Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.[13] Parameters: Gradient-selected HMBC. Long-range coupling delay optimized for ⁿJCH ≈ 8 Hz to capture key correlations to quaternary and carbonyl carbons. |
Part 2: A Step-by-Step Guide to Spectral Interpretation
The core of structural validation lies in the systematic interpretation of the 2D spectra. We will build the structure piece by piece, using the correlations as our guide.
2.1 COSY: Mapping the Proton Skeleton
Correlation Spectroscopy (COSY) is the starting point for assembling molecular fragments. It reveals which protons are "talking" to each other through J-coupling, typically across three bonds (³JHH).[14][15] The spectrum displays ¹H chemical shifts on both axes, with diagonal peaks representing the 1D spectrum and cross-peaks indicating coupling between two protons.[16]
Expected Correlations for this compound:
-
Aliphatic Chain : We expect a continuous chain of correlations starting from H-8 and extending to H-12. This allows us to walk along the heptanoate backbone: H-8 ↔ H-9 ↔ H-10 ↔ H-11 ↔ H-12.
-
Ethyl Ester : A distinct correlation between the methylene protons (H-14) and the methyl protons (H-15) will confirm the ethyl group.
-
Aromatic System : On the difluorophenyl ring, we anticipate a correlation between the adjacent protons H-3' and H-4'. Depending on the resolution, a four-bond coupling (⁴JHH) might be observed between H-3' and H-6', but the three-bond coupling is the most reliable.
Caption: Workflow for COSY spectral analysis.
2.2 HSQC: Linking Protons to Their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the bridge between the ¹H and ¹³C worlds.[11][17] It generates a cross-peak for each proton that is directly attached to a carbon, correlating their respective chemical shifts.[12] This technique is exceptionally sensitive and provides an unambiguous assignment of all protonated carbons.[12]
Expected Correlations for this compound:
-
Each protonated carbon (C-8 through C-12, C-14, C-15, and the aromatic C-3', C-4', C-6') will show a single cross-peak corresponding to its attached proton(s).
-
Crucially, quaternary carbons (C-1', C-2', C-5'), the ketone carbonyl (C-7), and the ester carbonyl (C-13) will be absent from the HSQC spectrum, as they have no directly attached protons. This absence is itself a vital piece of information.
Caption: HSQC data interpretation workflow.
2.3 HMBC: Assembling the Molecular Jigsaw
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon framework of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[18] This allows us to connect the spin systems identified by COSY and to place the quaternary carbons and carbonyl groups that were invisible in the HSQC.
Key HMBC Correlations for Final Validation:
-
Connecting the Aromatic Ring to the Chain : Protons on the aliphatic chain adjacent to the ketone, specifically H-8, should show a three-bond correlation (³JCH) to the ketone carbonyl carbon, C-7. Furthermore, the aromatic proton H-6' should show a two-bond correlation (²JCH) to C-7. This definitively links the phenyl ring to the heptanoate chain via the ketone.
-
Placing the Ester Group : The protons at C-12 (H-12) will show a three-bond correlation to the ester carbonyl carbon, C-13. Concurrently, the methylene protons of the ethyl group (H-14) will show a two-bond correlation to the same C-13 carbon. This confirms the ethyl ester functionality and its position at the end of the chain.
-
Confirming Aromatic Substitution : The aromatic protons will show long-range correlations to the fluorine-bearing carbons (C-2' and C-5'), confirming the substitution pattern. For instance, H-4' should show correlations to both C-2' and C-5'.
Caption: Logic flow for connecting fragments using HMBC data.
Part 3: Data Synthesis and Comparison
3.1 Integrated Data Summary
The conclusive validation comes from the convergence of all spectral data. The following table summarizes the expected ¹H and ¹³C NMR data and key 2D correlations that would collectively confirm the structure of this compound.
| Atom No. | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | Key COSY Correlations (¹H) | Key HMBC Correlations (to ¹³C) |
| C-7 | ~198.0 | - | - | - | H-8, H-6' |
| C-8 | ~38.0 | ~2.95 | t | H-9 | C-7, C-9, C-10 |
| C-9 | ~24.0 | ~1.70 | m | H-8, H-10 | C-8, C-10, C-11 |
| C-10 | ~29.0 | ~1.35 | m | H-9, H-11 | C-9, C-11, C-12 |
| C-11 | ~25.0 | ~1.65 | m | H-10, H-12 | C-10, C-12, C-13 |
| C-12 | ~34.0 | ~2.30 | t | H-11 | C-10, C-11, C-13, C-14 |
| C-13 | ~173.5 | - | - | - | H-11, H-12, H-14 |
| C-14 | ~60.5 | ~4.10 | q | H-15 | C-13, C-15 |
| C-15 | ~14.2 | ~1.25 | t | H-14 | C-14 |
| C-1' | ~128.0 | - | - | - | H-3', H-6' |
| C-2' | ~160.0 (d) | - | - | - | H-3', H-4' |
| C-3' | ~118.0 (dd) | ~7.20 | m | H-4' | C-1', C-2', C-4', C-5' |
| C-4' | ~124.0 (m) | ~7.35 | m | H-3', H-6' | C-2', C-5', C-6' |
| C-5' | ~158.0 (d) | - | - | - | H-3', H-4', H-6' |
| C-6' | ~119.0 (dd) | ~7.55 | m | H-4' | C-1', C-2', C-4', C-5', C-7 |
Note: Chemical shifts (δ) are approximate and for illustrative purposes. 'd' = doublet, 't' = triplet, 'q' = quartet, 'm' = multiplet, 'dd' = doublet of doublets, due to C-F coupling.
3.2 Comparison with Alternative Structural Validation Methods
While 2D NMR is exceptionally powerful for determining molecular connectivity in solution, other techniques provide complementary information.[19]
| Technique | Strengths | Limitations | Best Use Case |
| 2D NMR (COSY, HSQC, HMBC) | - Non-destructive- Provides detailed atomic connectivity- Information on solution-state structure | - Requires relatively pure sample (>95%)- Can be time-consuming- Less sensitive than MS | Unambiguous de novo structure elucidation and assignment of isomers. |
| Mass Spectrometry (MS) | - Extremely sensitive (sub-picomole)- Provides accurate molecular weight- Fragmentation patterns can infer structure | - Does not provide direct connectivity- Isomer differentiation can be difficult or impossible | Rapid confirmation of molecular formula and identification of known compounds by library matching. |
| X-ray Crystallography | - Provides definitive 3D atomic coordinates- Unambiguous determination of stereochemistry | - Requires a high-quality single crystal- Structure is in the solid state, may differ from solution | Absolute structural proof when a suitable crystal can be grown. |
| FTIR Spectroscopy | - Fast and simple- Identifies presence of functional groups (C=O, C-F, C-O) | - Provides little to no connectivity information- Spectrum can be complex | Quick check for the presence of key functional groups. |
Conclusion
The structural validation of a novel chemical entity like this compound is a systematic process of hypothesis testing. Through the logical application of a suite of 2D NMR experiments, we can confidently assemble the molecular structure from its constituent parts. The COSY experiment delineates the proton-proton networks, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment provides the long-range correlations necessary to piece the entire puzzle together. This integrated approach, grounded in sound experimental protocol and logical deduction, provides an authoritative and trustworthy confirmation of the molecular structure, paving the way for further research and development.
References
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Chemistry LibreTexts. (2024). COSY. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
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St. John, T. (2017). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2). YouTube. [Link]
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Organic Chemistry. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry. [Link]
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NMR Spectroscopy. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]
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Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
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Allwood, D. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
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PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
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Amerigo Scientific. (n.d.). This compound. [Link]
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Chemistry LibreTexts. (2024). HMBC. [Link]
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ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
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Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]
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ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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ACS Omega. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. [Link]
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Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
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Royal Society of Chemistry. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
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NIH. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. [Link]
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Wiley-VCH. (2007). Supporting Information. [Link]
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A Comparative Guide to the Reactivity of 2,5-Difluorophenyl Ketoesters and Other Substituted Phenyl Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, substituted phenyl ketoesters serve as pivotal building blocks for a diverse array of pharmacologically active molecules. The strategic incorporation of substituents onto the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its reactivity and, ultimately, its biological activity. Among these, the 2,5-difluorophenyl moiety has garnered significant attention due to the unique effects of fluorine substitution. This guide provides a comprehensive comparative analysis of the reactivity of 2,5-difluorophenyl ketoesters against other commonly employed substituted phenyl ketoesters, including 4-chlorophenyl, 4-methoxyphenyl, and the parent unsubstituted phenyl ketoester. This comparison is grounded in established principles of organic chemistry and supported by experimental data from analogous systems to provide a predictive framework for researchers.
The Duality of Fluorine: Understanding its Electronic Influence
The reactivity of a substituted phenyl ketoester is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly influences the electron density of the aromatic ring and the attached ketoester functionality. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). This dual nature of fluorine—strong inductive withdrawal and moderate resonance donation—sets it apart from other halogens and substituents, leading to unique reactivity profiles.
In the case of the 2,5-difluorophenyl group, the two fluorine atoms synergistically enhance the inductive electron withdrawal, making the aromatic ring and the carbonyl carbons of the ketoester more electrophilic. This heightened electrophilicity is a key determinant of the reactivity in several important chemical transformations.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the relative reactivity of ethyl 2-(2,5-difluorobenzoyl)acetate and its analogs—ethyl 2-(4-chlorobenzoyl)acetate, ethyl 2-(4-methoxybenzoyl)acetate, and ethyl benzoylacetate—in three fundamental classes of organic reactions: nucleophilic acyl substitution, reduction of the ketone, and cross-coupling reactions. While direct kinetic data for these specific ketoesters is not always available in a single comparative study, we can infer their relative reactivities from studies on analogous substituted benzophenones, acetophenones, and phenyl esters.
Nucleophilic Acyl Substitution: The Impact on the Ester Carbonyl
Nucleophilic acyl substitution is a cornerstone reaction for the modification of the ester functionality. The rate of this reaction is highly dependent on the electrophilicity of the ester carbonyl carbon.
Expected Reactivity Order:
2,5-Difluorophenyl > 4-Chlorophenyl > Phenyl > 4-Methoxyphenyl
The strong inductive electron-withdrawing effect of the two fluorine atoms in the 2,5-difluorophenyl ketoester makes the ester carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. The 4-chlorophenyl analog also experiences an inductive electron-withdrawing effect, but to a lesser extent than the difluoro-substituted compound. The unsubstituted phenyl ketoester serves as our baseline. In contrast, the 4-methoxyphenyl group is strongly electron-donating through resonance, which deactivates the ester carbonyl towards nucleophilic attack by increasing electron density.
Table 1: Predicted Relative Rates of Nucleophilic Acyl Substitution
| Substituent | Electronic Effect | Predicted Relative Rate |
| 2,5-Difluoro | Strong -I, Moderate +M | Highest |
| 4-Chloro | -I, +M | High |
| Unsubstituted | - | Moderate |
| 4-Methoxy | -I, Strong +M | Low |
Reduction of the Ketone: A Look at the Ketone Carbonyl
The reduction of the ketone to a secondary alcohol is another crucial transformation. The reactivity in this case is also influenced by the electrophilicity of the ketone carbonyl carbon.
Expected Reactivity Order:
2,5-Difluorophenyl > 4-Chlorophenyl > Phenyl > 4-Methoxyphenyl
Similar to nucleophilic acyl substitution, the electron-withdrawing substituents increase the partial positive charge on the ketone carbonyl carbon, making it more susceptible to attack by hydride reagents like sodium borohydride. Therefore, the 2,5-difluorophenyl ketoester is expected to undergo reduction at a faster rate compared to the other analogs.
Table 2: Predicted Relative Rates of Ketone Reduction
| Substituent | Electronic Effect | Predicted Relative Rate |
| 2,5-Difluoro | Strong -I, Moderate +M | Highest |
| 4-Chloro | -I, +M | High |
| Unsubstituted | - | Moderate |
| 4-Methoxy | -I, Strong +M | Low |
Suzuki-Miyaura Cross-Coupling: Reactivity of the Aryl Halide
For aryl halides, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. The rate-determining step often involves the oxidative addition of the palladium catalyst to the carbon-halogen bond.
Expected Reactivity Order (for C-X bond cleavage):
4-Chlorophenyl (as aryl chloride) > 2,5-Difluorophenyl (as aryl fluoride - under specific conditions)
Aryl chlorides are generally more reactive than aryl fluorides in standard Suzuki-Miyaura couplings due to the weaker C-Cl bond compared to the C-F bond. However, recent advances in catalysis have enabled the coupling of aryl fluorides, particularly those activated by electron-withdrawing groups. The strong inductive effect of the ketone and the other fluorine atom in the 2,5-difluorophenyl ketoester can facilitate the oxidative addition to the C-F bond, making this transformation feasible under optimized conditions.
Experimental Protocols
To provide a practical context for this comparative analysis, the following are representative experimental protocols for key transformations.
Protocol 1: Comparative Reduction of Substituted Phenyl Ketoesters with Sodium Borohydride
This protocol describes a general procedure for the reduction of the ketone functionality in substituted phenyl ketoesters.
Materials:
-
Substituted ethyl benzoylacetate (e.g., ethyl 2-(2,5-difluorobenzoyl)acetate, ethyl 2-(4-chlorobenzoyl)acetate, ethyl benzoylacetate, ethyl 2-(4-methoxybenzoyl)acetate)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
Procedure:
-
Dissolve the substituted ethyl benzoylacetate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 mmol) to the stirred solution in small portions.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting material and product should have different Rf values.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Analyze the reaction time and isolated yield to compare the reactivity of the different substrates.
Caption: Experimental workflow for the reduction of substituted phenyl ketoesters.
Protocol 2: Comparative Suzuki-Miyaura Coupling of Substituted Aryl Halide Ketoesters
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of aryl halide substituted ketoesters with phenylboronic acid.
Materials:
-
Ethyl 2-(4-chlorobenzoyl)acetate or Ethyl 2-(2,5-difluorobenzoyl)acetate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the aryl halide ketoester (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Add toluene (8 mL) and water (2 mL) to the flask.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Compare the yields of the coupled products to assess the relative reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of substituted phenyl ketoesters is a nuanced interplay of inductive and resonance effects. The 2,5-difluorophenyl moiety, with its potent electron-withdrawing character, generally enhances the electrophilicity of both the ketone and ester carbonyl groups. This leads to a predicted increase in reactivity towards nucleophilic attack and reduction compared to less electron-deficient or electron-rich analogs. While the C-F bond presents a higher barrier to cleavage in cross-coupling reactions compared to C-Cl, the activating effect of the substituents makes Suzuki-Miyaura coupling of 2,5-difluorophenyl ketoesters a viable and valuable synthetic strategy. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of these important synthetic intermediates for the advancement of drug discovery and development.
References
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
-
Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007. [Link]
A Senior Application Scientist's Guide to Strategic Building Block Selection: Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate in Modern Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of a drug discovery program's success. These molecular fragments dictate the physicochemical properties, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, a key intermediate, against other strategic building blocks. We will explore the nuanced advantages conferred by its 2,5-difluoro substitution pattern, its synthetic utility, and its role in the development of clinically significant agents. This analysis is supported by experimental data, detailed protocols, and a comparative framework to aid researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring at least one fluorine atom.[1][2] The strategic placement of this highly electronegative yet small atom can profoundly influence a molecule's properties in several beneficial ways:[3]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic hotspots and increase a drug's half-life.[3]
-
Enhanced Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond acceptance or dipole-dipole interactions, thereby increasing binding affinity and potency.[4]
-
Modulation of pKa: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug at physiological pH.[3][5]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a target's binding site.[1]
This compound is a prime example of a building block that leverages these principles. Its structure, featuring a difluorinated phenyl ring attached to a versatile keto-ester chain, makes it a valuable precursor for a range of complex molecular scaffolds.
Profile of a Key Intermediate: this compound
This building block (CAS No. 898753-20-3) is a difluorinated aromatic ketone with a linear C7 ester chain.[6] The 2,5-difluoro substitution pattern is particularly noteworthy. Unlike the more common 3,4-difluoro substitution seen in drugs like Ticagrelor[7][8], the 2,5-pattern offers a different electronic and steric profile that can be exploited in drug design to achieve unique structure-activity relationships (SAR).
Chemical Properties:
-
Molecular Formula: C₁₅H₁₈F₂O₃[6]
-
Molecular Weight: 284.3 g/mol [6]
-
Appearance: Typically an oil or low-melting solid.
The true value of this building block lies in its synthetic versatility. The ketone provides a handle for nucleophilic additions, reductions, or conversion to other functional groups, while the ester can be hydrolyzed, reduced, or used in condensation reactions. This dual functionality allows for the rapid construction of molecular complexity.
Comparative Analysis: Strategic Choices in Building Block Selection
The decision to use this compound is best understood by comparing it to viable alternatives. The choice of building block depends on the therapeutic target, the desired physicochemical properties, and the synthetic strategy.
| Building Block | Key Structural Feature | Primary Advantages | Potential Drawbacks | Prominent Application(s) |
| This compound | 2,5-Difluorophenyl ketone | Unique electronic profile, metabolic stability, versatile keto-ester handles. | Specific substitution may not be optimal for all targets; synthesis can be complex. | Precursors for novel heterocyclic systems. |
| Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | 3,4-Difluorophenyl ketone | Well-established in P2Y12 antagonists, proven bioisostere for catechol. | May have known off-target effects or IP limitations. | Intermediate for Ticagrelor and analogues.[9] |
| Ethyl 7-phenyl-7-oxoheptanoate | Unsubstituted Phenyl ketone | Readily available, lower cost, simpler synthesis. | Susceptible to aromatic oxidation, lower potency in many cases.[10] | General purpose building block for phenyl ketone derivatives.[10] |
| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | 4-Chlorophenyl ketone | Increases lipophilicity, can form halogen bonds.[11] | Potential for metabolic dehalogenation, different electronic effects than fluorine.[11] | Building blocks for various kinase inhibitors. |
| Ethyl 7-(furan-2-yl)-7-oxoheptanoate | Furan-2-yl ketone | Heterocyclic core, potential for hydrogen bonding, can act as a phenyl bioisostere.[12] | Furan rings can be metabolically labile. | Synthesis of P-glycoprotein inhibitors and other bioactive heterocycles.[13] |
The Fluorine Effect: 2,5-Difluoro vs. Other Patterns
The strategic placement of fluorine atoms on an aromatic ring is a critical design element. While single substitutions (e.g., 4-fluoro) are common, di-substituted patterns offer more nuanced control.
-
2,5-Difluoro (Target Moiety): This pattern creates a unique charge distribution across the ring. The ortho-fluorine can influence the conformation of the ketone and its interactions with proximal amino acid residues in a binding pocket. It can also sterically shield adjacent positions from metabolic attack.
-
3,4-Difluoro: This pattern is a well-known catechol bioisostere and is famously used in the antiplatelet agent Ticagrelor to interact with the P2Y12 receptor.[14][15] Its utility is well-documented but may also be heavily patented in certain therapeutic areas.
-
2,4-Difluoro: Found in the NSAID Diflunisal, this pattern significantly enhances potency and duration of action compared to salicylic acid.[16][17][18]
The choice between these patterns is not arbitrary; it is a hypothesis-driven decision based on the topology and electronic environment of the target protein.
Application Case Study: A Synthetic Pathway to Novel Heterocycles
The primary utility of this compound is as a precursor for complex molecules, particularly heterocycles. A common and powerful transformation is the Paal-Knorr synthesis or related cyclization reactions to form five- or six-membered rings.
Below is a representative workflow demonstrating how this building block can be used to synthesize a substituted dihydropyridinone, a scaffold present in many biologically active compounds.
Experimental Workflow: Synthesis of a Dihydropyridinone Derivative
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// Edges start -> step1 [label=" Toluene, reflux "]; reagent1 -> step1; reagent2 -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> hydrolysis; hydrolysis -> final_acid; } caption [label="Workflow for pyridine synthesis.", shape=plaintext, fontsize=10]; }
Caption: Synthetic workflow from the title building block to a functionalized pyridine.
Protocol: Hantzsch-type Condensation
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.2 M), add a substituted aldehyde (1.0 eq) and ammonium acetate (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume in vacuo. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by column chromatography on silica gel to yield the dihydropyridine intermediate.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the condensation mechanism.
-
Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia, which is required for the formation of the dihydropyridine ring.
-
Purification: Silica gel chromatography is the standard method for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
This protocol provides a reliable pathway to a complex heterocyclic core that retains the valuable 2,5-difluorophenyl moiety. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid for further amide couplings, expanding the accessible chemical space.
Conclusion and Future Perspectives
This compound is more than just another building block; it is a strategic tool for medicinal chemists. The 2,5-difluoro substitution pattern offers a distinct electronic and steric profile compared to more common fluorination patterns, providing an opportunity to overcome challenges in potency, selectivity, and metabolic stability. Its dual keto-ester functionality makes it a versatile precursor for constructing complex molecular architectures, particularly diverse heterocyclic scaffolds.
While building blocks like their non-fluorinated or differently halogenated counterparts have their place, the unique properties conferred by the 2,5-difluoro motif make this intermediate a compelling choice for programs targeting challenging biological systems. As our understanding of fluorine's role in drug-target interactions continues to grow[1][19], building blocks that allow for the systematic exploration of its effects will become increasingly indispensable in the pursuit of novel therapeutics.
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Google Patents. (2017). Preparation method of ticagrelor and intermediates thereof. US9604991B2.
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Tsung-Ying, S. (1980). Chemical and Pharmacological Properties of Diflunisal. Agents and Actions Supplements, 6, 167-176.
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Valgimigli, M., & Ferreiro, J. L. (2019). Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options. Thrombosis and Haemostasis, 119(9), 1393-1402.
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
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Amerigo Scientific. (n.d.). This compound.
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Pirotte, B., et al. (2018). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 143, 156-166.
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O'Brien, A. G., et al. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. The Journal of Organic Chemistry, 86(17), 11593-11604.
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Wu, Y., et al. (2021). Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. ACS Medicinal Chemistry Letters, 12(2), 242-248.
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Zhang, Y., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462.
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Li, X., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery. Fitoterapia, 142, 104490.
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A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, a valuable building block in organic synthesis. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond procedural steps, this guide elucidates the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Significance of Purity for this compound
This compound, with the molecular formula C₁₅H₁₈F₂O₃, is a keto-ester whose synthesis likely involves a Friedel-Crafts acylation of 1,4-difluorobenzene. This synthetic route, while effective, can introduce a range of process-related impurities, including regioisomers, unreacted starting materials, and by-products. Furthermore, the inherent chemical functionalities of the molecule—an ester and a ketone—render it susceptible to degradation under various conditions. A thorough understanding and control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality and safety of the final drug product.
Predicted Impurity Profile
A proactive approach to purity assessment begins with a theoretical evaluation of potential impurities stemming from the synthetic pathway and potential degradation.
Process-Related Impurities:
The Friedel-Crafts acylation of 1,4-difluorobenzene with a suitable acylating agent (e.g., 7-chloro-7-oxoheptanoate) is a plausible synthetic route. Given the directing effects of the fluorine atoms, the primary product is the desired 2,5-difluoro isomer. However, the formation of other regioisomers, although likely in smaller quantities, cannot be discounted.
-
Regioisomers: Acylation at other positions on the difluorobenzene ring.
-
Unreacted Starting Materials: 1,4-difluorobenzene and the acylating agent.
-
By-products: Resulting from side reactions of the acylating agent or catalyst.
Degradation Products:
Forced degradation studies, conducted under stressed conditions, are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Hydrolysis Products: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.
-
Oxidative Degradation Products: The benzylic position adjacent to the ketone is a potential site for oxidation.
-
Photolytic Degradation Products: The aromatic ring and carbonyl group may absorb UV light, leading to photochemical reactions.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific impurity being targeted and the desired level of sensitivity and structural information.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution for separating structurally similar impurities (e.g., regioisomers). Excellent quantitative performance. | Requires chromophoric analytes. May require derivatization for non-UV active impurities. | Routine purity testing, quantification of known impurities, stability-indicating assays. |
| GC-MS | Separation of volatile and thermally stable compounds followed by mass spectrometric detection. | Excellent for identifying and quantifying volatile impurities (e.g., residual solvents). Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. May require derivatization to enhance volatility. | Analysis of residual solvents and other volatile process-related impurities. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | A primary ratio method that allows for purity determination without a specific reference standard of the analyte. Provides unambiguous structural information. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard for absolute quantification. | Absolute purity determination of the main component, characterization of impurities. |
Experimental Protocols
The following protocols are designed to be robust starting points for the purity assessment of this compound. Method validation according to ICH guidelines is imperative before routine use.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the main component from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Rationale: The C18 stationary phase provides good retention for the relatively nonpolar analyte. The gradient elution is necessary to separate impurities with a wide range of polarities. Formic acid is added to the aqueous mobile phase to improve peak shape.
Caption: Workflow for HPLC-UV Purity Assessment.
Protocol 2: GC-MS for Residual Solvents and Volatile Impurities
This method is tailored for the detection of residual solvents from the synthesis and other volatile organic impurities.
Instrumentation:
-
GC-MS system with a headspace autosampler.
Chromatographic Conditions:
-
Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general-purpose screening of volatile impurities.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-400 amu
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Seal the vial.
Rationale: Headspace injection is preferred for residual solvent analysis as it minimizes the introduction of the non-volatile sample matrix onto the GC column, thereby prolonging column lifetime and reducing instrument contamination. The temperature program is designed to separate a wide range of common laboratory solvents. Mass spectrometric detection allows for the identification of unknown volatile impurities by comparing their mass spectra to a library.
Caption: Workflow for GC-MS Purity Assessment.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity
This protocol describes the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a known purity, be stable, not react with the sample, and have at least one signal that is well-resolved from the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for both the analyte and the internal standard signals.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale: qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of protons, allowing for a direct comparison of the analyte to a certified reference material without the need for a specific standard of the analyte itself. The choice of a suitable internal standard and a sufficiently long relaxation delay are critical for obtaining accurate and reliable results.
Caption: Workflow for qNMR Purity Assessment.
Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical component of developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can separate the degradation products from the main peak.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The ester linkage is expected to hydrolyze, forming 7-(2,5-difluorophenyl)-7-oxoheptanoic acid and ethanol.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Similar to acidic hydrolysis, this will cleave the ester bond.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The aromatic ring and the benzylic protons are potential sites of oxidation.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: The sample should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.
The stressed samples should be analyzed by the developed HPLC-UV method to assess its stability-indicating capability.
Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. HPLC-UV serves as the workhorse for routine purity testing and stability studies due to its high resolving power and quantitative accuracy. GC-MS is indispensable for the control of volatile impurities and residual solvents, providing an orthogonal technique with high specificity. qNMR offers a powerful tool for the absolute purity determination of the reference standard and for the structural elucidation of unknown impurities. By employing a combination of these techniques and conducting thorough forced degradation studies, researchers and drug development professionals can ensure a comprehensive understanding of the impurity profile, thereby guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
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HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. (n.d.). Retrieved from [Link]
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Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. (n.d.). Hindawi. Retrieved from [Link]
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stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
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Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (n.d.). MDPI. Retrieved from [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]
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Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec. Retrieved from [Link]
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Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave. Retrieved from [Link]
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. Retrieved from [Link]
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15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020, June 30). Labcompare. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved from [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]
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Identification and profiling of impurities in Pharmaceuticals. (n.d.). ResolveMass. Retrieved from [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2016, December 26). Chemistry Steps. Retrieved from [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. (n.d.). Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
High-resolution mass spectrometry (HRMS) analysis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug development, the precise characterization of pharmaceutical intermediates is not merely a regulatory formality but a cornerstone of safety, efficacy, and quality. This compound (CAS: 898753-20-3, Molecular Formula: C₁₅H₁₈F₂O₃) represents a class of complex small molecules where subtle structural variations or low-level impurities can have significant downstream consequences.[1] Its structure, featuring a difluorinated aromatic ring, a ketone, and an ester moiety, presents unique analytical challenges that demand high-specificity and high-sensitivity techniques.
High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this domain, offering unparalleled capabilities in confirming molecular identity and profiling impurities.[2] Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and the confident identification of unknown compounds even at trace levels.[2] This guide, written from the perspective of a Senior Application Scientist, provides a detailed protocol for the HRMS analysis of this compound, explains the rationale behind key experimental decisions, and objectively compares the performance of HRMS with alternative analytical methodologies.
Part 1: High-Resolution Mass Spectrometry (HRMS) Methodology
The primary objective of this method is to achieve unambiguous identification of the target compound through accurate mass measurement and to establish a workflow capable of detecting and identifying potential process-related impurities or degradants. The choice of a Liquid Chromatography (LC) front-end is critical for separating the analyte from the sample matrix and potential isomers before mass analysis.
Analyte Chemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 898753-20-3 | |
| Molecular Formula | C₁₅H₁₈F₂O₃ | |
| Molecular Weight | 284.3 g/mol | |
| Monoisotopic Mass | 284.1224 Da | Calculated |
Experimental Protocol: LC-HRMS Analysis
This protocol is designed as a self-validating system, incorporating steps and parameters that ensure robustness and reproducibility, consistent with ICH Q2 guidelines.[3]
Step 1: Standard and Sample Preparation
-
Rationale: Proper sample preparation is critical to ensure data quality and protect the analytical column and mass spectrometer. The goal is to dissolve the analyte in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation.
-
Protocol:
-
Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.
-
Create a working standard solution by diluting the stock solution to 1 µg/mL using a 50:50 (v/v) mixture of Water and Acetonitrile.
-
For unknown samples, perform a similar dissolution and dilution, ensuring the final concentration is within the linear range of the instrument, determined during method validation.
-
Filter all samples through a 0.22 µm PTFE syringe filter before injection.
-
Step 2: Liquid Chromatography Separation
-
Rationale: Reversed-phase chromatography is selected due to the moderately nonpolar nature of the analyte. A C18 column provides excellent retention and separation for this class of compounds. A gradient elution is used to ensure that any impurities with different polarities are effectively separated and eluted with sharp peaks.
-
Protocol:
Parameter Condition LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system Column C18, 2.1 mm x 100 mm, 1.8 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes Flow Rate 0.3 mL/min Column Temperature 40 °C | Injection Volume | 2 µL |
Step 3: High-Resolution Mass Spectrometry Detection
-
Rationale: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and preserving the molecular ion.[4] Positive ion mode is selected because the ketone and ester functionalities can be readily protonated. An Orbitrap-based mass analyzer is specified for its exceptional resolving power (>140,000 FWHM), which is critical for separating the analyte from isobaric interferences and ensuring high mass accuracy.[5][6]
-
Protocol:
Parameter Setting Ionization Source Heated Electrospray Ionization (HESI) Ionization Mode Positive Capillary Voltage 3.5 kV Sheath Gas Flow 40 units Auxiliary Gas Flow 10 units Source Temperature 320 °C Mass Analyzer Orbitrap Scan Mode Full Scan MS followed by data-dependent MS/MS (dd-MS²) Full Scan Range m/z 100-500 Resolution 140,000 @ m/z 200 | MS/MS Collision Energy | Stepped HCD (20, 30, 40 eV) |
Data Analysis and Interpretation
-
Molecular Formula Confirmation: Extract the accurate mass from the [M+H]⁺ ion (expected m/z 285.1302). The measured mass should be within 3 ppm of the theoretical mass to confidently confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): The structural backbone of this compound suggests several predictable fragmentation pathways under collision-induced dissociation. Key fragmentation mechanisms for ketones include alpha cleavage and McLafferty rearrangement.[7] The presence of fluorine atoms can also direct fragmentation.[8]
-
Alpha Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain, leading to a characteristic difluorobenzoyl ion.
-
McLafferty Rearrangement: A hydrogen transfer from the gamma-carbon of the heptanoate chain to the carbonyl oxygen, followed by cleavage, resulting in a neutral alkene loss.
-
Ester-related Fragmentation: Loss of ethanol (C₂H₅OH) or an ethoxy radical (•OC₂H₅).
-
Visualizing the Analytical Workflow
The entire process, from sample receipt to final data interpretation, can be visualized as a systematic workflow.
Sources
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Comparison of different synthetic routes for Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate, a fluorinated aryl ketone, represents a valuable building block for the synthesis of various biologically active compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: Friedel-Crafts acylation, a Grignard reagent-based approach, and an organolithium-mediated synthesis. Each route is evaluated based on its chemical principles, experimental feasibility, potential yield, and scalability, offering a comprehensive resource for selecting the most appropriate method for a given research or production context.
Introduction to Synthetic Strategies
The synthesis of aryl ketones is a cornerstone of organic chemistry, with several established methodologies. For the specific case of this compound, the choice of synthetic route is influenced by factors such as the availability of starting materials, desired purity, and scalability. This guide will delve into the intricacies of three primary approaches.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones through the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically in the presence of a Lewis acid catalyst.[1] This approach is often favored for its straightforwardness.
Scientific Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, in this case, 1,4-difluorobenzene. The fluorine atoms on the benzene ring are ortho, para-directing; however, the steric hindrance at the ortho positions generally favors the formation of the para-substituted product.[2] The electron-withdrawing nature of the acyl group deactivates the ring, preventing polyacylation.[2][3]
Logical Workflow
Caption: Workflow for Friedel-Crafts Acylation Route.
Detailed Experimental Protocol
Stage 1: Synthesis of Ethyl 7-chloro-7-oxoheptanoate
-
Monoesterification of Pimelic Acid: Pimelic acid is reacted with a controlled amount of ethanol under acidic catalysis to produce monoethyl pimelate.
-
Formation of the Acyl Chloride: Monoethyl pimelate is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to yield Ethyl 7-chloro-7-oxoheptanoate.
Stage 2: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add Ethyl 7-chloro-7-oxoheptanoate dropwise.
-
Add 1,4-difluorobenzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
Route 2: Grignard Reagent-Based Synthesis
The use of Grignard reagents provides a powerful method for carbon-carbon bond formation. This route involves the preparation of a 2,5-difluorophenylmagnesium halide, which then acts as a nucleophile, attacking a suitable electrophilic carbonyl compound.
Scientific Rationale
The Grignard reagent, 2,5-difluorophenylmagnesium bromide, is prepared from the reaction of 1-bromo-2,5-difluorobenzene with magnesium metal.[4] This organometallic species is a potent nucleophile. The subsequent reaction with an acyl chloride, such as Ethyl 7-chloro-7-oxoheptanoate, proceeds via a nucleophilic acyl substitution to form the desired ketone. It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents.[5]
Logical Workflow
Caption: Workflow for Grignard Reagent-Based Route.
Detailed Experimental Protocol
Stage 1: Preparation of 2,5-Difluorophenylmagnesium bromide
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings.
-
Add a solution of 1-bromo-2,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A small crystal of iodine can be used as an initiator.[6]
-
Once the reaction is initiated, the remaining solution of 1-bromo-2,5-difluorobenzene is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed to ensure complete formation of the Grignard reagent.
Stage 2: Reaction with Ethyl 7-chloro-7-oxoheptanoate
-
The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C).
-
A solution of Ethyl 7-chloro-7-oxoheptanoate in anhydrous THF is added dropwise.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved through column chromatography.
Route 3: Organolithium Reagent-Mediated Synthesis
Similar to the Grignard route, this method utilizes a highly reactive organometallic intermediate, in this case, a 2,5-difluorophenyllithium species. Organolithium reagents are generally more reactive than their Grignard counterparts.
Scientific Rationale
2,5-Difluorophenyllithium can be prepared via a lithium-halogen exchange reaction from 1-bromo-2,5-difluorobenzene and an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation of 1,4-difluorobenzene.[4] The resulting organolithium compound is a powerful nucleophile that readily reacts with electrophiles like Ethyl 7-chloro-7-oxoheptanoate to form the target ketone. These reactions are typically performed at very low temperatures to control the high reactivity and prevent side reactions.
Logical Workflow
Caption: Workflow for Organolithium Reagent-Based Route.
Detailed Experimental Protocol
Stage 1: Preparation of 2,5-Difluorophenyllithium
-
In a flame-dried flask under an inert atmosphere, dissolve 1,4-difluorobenzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise.
-
Stir the solution at -78 °C for a specified time to ensure complete formation of the organolithium reagent.
Stage 2: Reaction with Ethyl 7-chloro-7-oxoheptanoate
-
To the cold solution of 2,5-difluorophenyllithium, add a solution of Ethyl 7-chloro-7-oxoheptanoate in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition, the reaction mixture is stirred at -78 °C and then allowed to gradually warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Comparative Analysis
| Feature | Friedel-Crafts Acylation | Grignard Reagent Route | Organolithium Reagent Route |
| Starting Materials | Pimelic acid, Ethanol, Thionyl chloride, 1,4-Difluorobenzene, AlCl₃ | 1-Bromo-2,5-difluorobenzene, Mg, Ethyl 7-chloro-7-oxoheptanoate | 1,4-Difluorobenzene, n-BuLi, Ethyl 7-chloro-7-oxoheptanoate |
| Number of Steps | 2-3 (depending on acyl chloride source) | 2 | 2 |
| Reaction Conditions | 0 °C to RT, requires anhydrous conditions | RT to reflux for Grignard formation; low temp for coupling; requires strict anhydrous conditions | -78 °C to RT; requires strict anhydrous and inert atmosphere |
| Yield | Moderate to good (can be affected by regioselectivity) | Good to high | Good to high |
| Key Challenges | Regioselectivity (ortho vs. para), handling of corrosive AlCl₃, potential for side reactions.[2] | Initiation of Grignard reaction, strict anhydrous conditions, potential for Wurtz coupling. | Handling of pyrophoric n-BuLi, very low temperatures required, strict anhydrous and inert conditions. |
| Scalability | Generally scalable, but large amounts of AlCl₃ waste can be an issue. | Scalable with appropriate equipment for handling Grignard reagents. | More challenging to scale due to the need for very low temperatures and handling of pyrophoric reagents. |
| Purity/Purification | Isomeric impurities may require careful purification. | Generally cleaner than Friedel-Crafts, but purification from byproducts is necessary. | Typically clean reactions, but purification is still required. |
Conclusion and Recommendations
The choice of synthetic route for this compound depends critically on the specific requirements of the project.
-
Friedel-Crafts Acylation is a viable and direct approach, particularly if the starting materials are readily available. However, potential issues with regioselectivity and the handling of large quantities of Lewis acids may be a concern for large-scale synthesis.
-
The Grignard Reagent-Based Synthesis offers a reliable alternative with potentially higher yields and cleaner reaction profiles. This method is well-suited for both laboratory-scale and larger-scale production, provided that appropriate safety measures for handling Grignard reagents are in place.
-
The Organolithium Reagent-Mediated Synthesis provides a highly efficient route, often with excellent yields. However, the stringent requirements for low temperatures and the handling of pyrophoric reagents make it more suitable for smaller-scale laboratory synthesis where high purity is a priority.
For most applications, the Grignard reagent-based route presents a balanced profile of efficiency, scalability, and operational feasibility, making it a recommended starting point for the synthesis of this compound.
References
- Scott, J. P., et al. (2005). Preparation, Thermal Stability and Carbonyl Addition Reactions of 2,5-Difluorophenyl Lithium and 2,5-Difluorophenyl Grignard. Synlett, 2005(1), 137-140.
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- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
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WIPO Patentscope. (n.d.). 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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- Furman University. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Journal of the South Carolina Academy of Science, 14(2), 7.
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EPO. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). Retrieved from [Link]
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Furman Chemistry 120. (n.d.). Comparison between Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). vinyl bromide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Missouri-St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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A Comparative Guide to the Biological Activity Screening of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and comparative biological activity screening of novel ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate derivatives. As a class of compounds, these derivatives possess structural motifs, such as the fluorinated phenyl ketone, that are of significant interest in medicinal chemistry. The incorporation of fluorine can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide outlines detailed experimental protocols for evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents, drawing upon established methodologies for analogous chemical structures like chalcones.[3][4][5][6]
Synthetic Strategy and Derivative Generation
The parent compound, this compound, serves as a scaffold for generating a library of derivatives with diverse functionalities. A robust and widely applicable method for the synthesis of the core structure is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
The proposed synthetic workflow for the parent compound and its derivatives is outlined below. The primary point of diversification will be the modification of the terminal ester group to introduce a variety of functional moieties, which can be achieved through standard ester hydrolysis followed by amide coupling or other esterification reactions.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved in a multi-step process starting from pimelic acid and 1,4-difluorobenzene.
Caption: Proposed synthetic workflow for the parent compound and its derivatives.
Experimental Protocol: Synthesis of this compound
-
Monoesterification of Pimelic Acid: Pimelic acid is reacted with thionyl chloride and ethanol to yield monoethyl pimelate.
-
Acyl Chloride Formation: The resulting monoester is treated with thionyl chloride to form ethyl 7-chloro-7-oxoheptanoate.
-
Friedel-Crafts Acylation: The acyl chloride is then reacted with 1,4-difluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride in an anhydrous solvent such as dichloromethane to yield the target compound, this compound.[8]
-
Purification: The crude product is purified using column chromatography on silica gel.
Comparative Biological Activity Screening
The synthesized derivatives will be subjected to a battery of in vitro assays to determine their biological activity profile. The screening cascade will focus on three key areas with high therapeutic relevance: anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity Screening
Chalcones and their derivatives, which share structural similarities with the target compounds, have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5]
This assay will be used to assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.
-
Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like NIH/3T3 for selectivity assessment) will be used.[9]
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds for 48-72 hours.
-
MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values will be calculated for each compound.
Compounds showing significant cytotoxicity will be further investigated for their mechanism of action.
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry will be used to quantify the induction of apoptosis.
-
Cell Cycle Analysis: PI staining of DNA in permeabilized cells followed by flow cytometry will be used to determine the effect of the compounds on cell cycle distribution.
| Compound ID | Structure Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | NIH/3T3 IC50 (µM) | Selectivity Index (NIH/3T3 IC50 / Cancer Cell IC50) |
| Parent | -COOEt | Data | Data | Data | Data | Data |
| Deriv-01 | -CONH(CH2)2OH | Data | Data | Data | Data | Data |
| Deriv-02 | -CONH-Ph | Data | Data | Data | Data | Data |
| Doxorubicin | Reference Drug | Data | Data | Data | Data | Data |
Anti-inflammatory Activity Screening
The evaluation of anti-inflammatory potential will be conducted using both in vitro and ex vivo models.
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.[10]
-
Protocol:
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The IC50 values for the inhibition of NO production will be determined.
These assays will determine if the compounds exert their anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway.[11]
-
Assay Kits: Commercially available fluorometric or colorimetric assay kits for COX-2 and 5-LOX inhibition will be used.[11]
-
Protocol: The assays will be performed according to the manufacturer's instructions, and the percentage of enzyme inhibition will be calculated.
| Compound ID | NO Inhibition IC50 (µM) | COX-2 Inhibition (% at 10 µM) | 5-LOX Inhibition (% at 10 µM) |
| Parent | Data | Data | Data |
| Deriv-01 | Data | Data | Data |
| Deriv-02 | Data | Data | Data |
| Indomethacin | Data | Data | Data |
| Zileuton | Data | Data | Data |
Antimicrobial Activity Screening
The increasing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9][12]
This assay will determine the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
-
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), will be used.
-
Protocol (Broth Microdilution Method):
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the microbial strain is added to each well.
-
The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
This assay will determine the lowest concentration of the compounds that kills the microorganisms.
-
Protocol:
-
Aliquots from the wells showing no growth in the MIC assay are sub-cultured onto agar plates.
-
The plates are incubated, and the MBC/MFC is determined as the lowest concentration that results in no microbial growth on the agar.
-
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | Data | Data | Data |
| Deriv-01 | Data | Data | Data |
| Deriv-02 | Data | Data | Data |
| Ciprofloxacin | Data | Data | N/A |
| Fluconazole | N/A | N/A | Data |
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological activity screening will be used to establish a structure-activity relationship for this class of compounds. The analysis will focus on how different functional groups and structural modifications influence the observed biological activities. This information will be crucial for the rational design of more potent and selective second-generation compounds.
Caption: Logical workflow for SAR analysis.
Conclusion
This guide provides a systematic approach to the synthesis and comprehensive biological evaluation of novel this compound derivatives. By employing a panel of robust in vitro assays, this framework allows for the comparative assessment of their potential as anticancer, anti-inflammatory, and antimicrobial agents. The subsequent SAR analysis will provide valuable insights for the future development of this promising class of compounds.
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Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. Available at: [Link]
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Zarghi, A., & Arfaei, S. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules. Available at: [Link]
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Silva, A. C. G., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. Available at: [Link]
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Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Semantic Scholar. Available at: [Link]
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Zarghi, A., & Arfaei, S. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. Available at: [Link]
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Gavan, A., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]
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Al-Sanea, M. M., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzyme-linked screening. Scientific Reports. Available at: [Link]
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Đorđević, S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
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Selim, M. A., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules. Available at: [Link]
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Spížek, J., & Řezanka, T. (2022). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Antibiotics. Available at: [Link]
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Georgiev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. Available at: [Link]
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Ismalaj, E., et al. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. Request PDF. Available at: [Link]
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Johnson, C. N. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. Available at: [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Available at: [Link]
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Lee, S., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences. Available at: [Link]
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Tan, S. Y., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Pharmacology. Available at: [Link]
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Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Current Medicinal Chemistry. Available at: [Link]
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Wu, H., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Bioconjugate Chemistry. Available at: [Link]
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ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. ChemSynthesis. Available at: [Link]
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Contini, A., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Chemistry – A European Journal. Available at: [Link]
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A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Pharmaceutical Research International. Available at: [Link]
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Sirisa-Ard, P., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules. Available at: [Link]
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Sirisa-Ard, P., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. PubMed. Available at: [Link]
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Minin, A. S., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals. Available at: [Link]
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X-ray crystallography of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate or its derivatives
An In-Depth Guide to the Structural Elucidation of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from mechanism-of-action studies to the rational design of next-generation analogs. This compound, a key building block in the synthesis of various biologically active compounds, presents a compelling case study in structural elucidation. Its combination of a rigid, electron-deficient aromatic ring and a flexible, lipophilic aliphatic chain introduces significant challenges to its characterization.
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available crystal structure for this compound or its immediate derivatives. This guide, therefore, moves beyond a simple comparison of existing data. Instead, it provides an expert-driven roadmap for researchers, detailing a proposed methodology for obtaining a crystal structure, evaluating the inherent challenges, and critically comparing X-ray crystallography with powerful alternative techniques. We will explore not just the "how" but the "why," providing a robust framework for making informed decisions in the structural analysis of this and other similarly challenging small molecules.
Part 1: The Crystallographic Challenge: A Proposed Experimental Workflow
The primary obstacle to obtaining a crystal structure for this compound is its conformational flexibility. The seven-carbon chain can adopt numerous low-energy conformations, making it difficult for the molecule to pack into a well-ordered, repeating lattice necessary for diffraction-quality crystals. Furthermore, molecules of this nature often present as oils or low-melting-point solids, further complicating crystallization efforts.
Below is a detailed, step-by-step protocol designed to systematically explore the crystallization space for this target.
Experimental Protocol: Crystallization of this compound
-
Material Purity Assessment (Prerequisite):
-
Action: Confirm the purity of the starting material to be >99%.
-
Technique: Utilize High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: Impurities can act as "crystal poisons," disrupting lattice formation and inhibiting crystal growth. A high-purity sample is the most critical starting point for successful crystallization.
-
-
Solvent Selection (Screening Phase):
-
Action: Conduct a solubility screen using a panel of solvents with varying polarities.
-
Solvent Panel:
-
Polar Aprotic: Acetone, Acetonitrile
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Nonpolar: Hexane, Heptane, Toluene
-
Ethers: Diethyl ether, Dioxane
-
-
Rationale: The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The goal is to find conditions where the molecule is soluble when heated but supersaturated upon cooling, promoting nucleation and crystal growth.
-
-
Crystallization Method Screening:
-
Action: Employ multiple crystallization techniques in parallel to maximize the chances of success.
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a 4°C refrigerator.
-
Vapor Diffusion (Hanging or Sitting Drop): In a sealed chamber, place a concentrated drop of the compound/solvent solution on a coverslip (hanging) or pedestal (sitting). The chamber's reservoir contains a "precipitant" solvent in which the compound is insoluble (e.g., hexane). Over time, the precipitant vapor diffuses into the drop, slowly reducing the compound's solubility and inducing crystallization. This is a highly controlled method that often yields high-quality crystals.
-
Solvent/Anti-Solvent Diffusion: Create a concentrated solution of the compound. Carefully layer a less dense, miscible "anti-solvent" (in which the compound is insoluble) on top. Crystals may form at the interface.
-
-
-
Crystal Harvesting and Mounting:
-
Action: Once crystals are observed, carefully extract them from the mother liquor using a cryo-loop.
-
Rationale: The delicate crystals must be handled gently to avoid physical damage. They are typically flash-cooled in liquid nitrogen to prevent solvent loss and ice formation, which would destroy the crystal lattice.
-
Workflow Visualization
The following diagram illustrates the logical flow of the proposed crystallization screening process.
Caption: Proposed workflow for the crystallization of this compound.
Part 2: A Comparative Guide to Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not the only tool available. For a molecule like this compound, a multi-faceted approach is often necessary. The table below compares the strengths and weaknesses of X-ray crystallography against two powerful alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Density Functional Theory (DFT) computational modeling.
| Feature | X-ray Crystallography | NMR Spectroscopy (Advanced) | Computational Modeling (DFT) |
| Information Obtained | Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, intermolecular packing. | Through-bond and through-space atomic connectivity, solution-state conformation (time-averaged), dynamic processes. | Predicted lowest-energy conformation (in vacuo or solvated), electronic properties, theoretical bond parameters. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | In silico (no physical sample) |
| Key Strengths | Unambiguous, high-resolution structural determination ("gold standard"). | Provides data on the molecule's behavior in a biologically relevant solution state. Can study dynamics. | No sample required. Can predict structures of unstable or difficult-to-synthesize molecules. Low cost. |
| Key Limitations | Requires a high-quality single crystal, which can be difficult or impossible to obtain. Structure may not reflect the solution-state conformation. | Provides a time-averaged structure, not a single static snapshot. Interpretation can be complex. | The model is a theoretical prediction and must be validated by experimental data. Accuracy depends on the level of theory used. |
| Typical Experiment | Mounting a crystal and collecting diffraction data. | 2D NOESY/ROESY to measure through-space proton-proton distances. | Geometry optimization calculation. |
| Prerequisites | High-purity, single crystal. | Pure, soluble sample. | A starting 3D molecular structure. |
Part 3: Synergistic Integration of Techniques for a Complete Structural Picture
The most robust understanding of a molecule's structure comes from integrating data from multiple techniques. The limitations of one method are often offset by the strengths of another. For this compound, a synergistic approach is highly recommended.
-
DFT to Guide NMR: A DFT-calculated, low-energy conformation can serve as a powerful starting point for interpreting complex NMR spectra. For instance, the predicted inter-proton distances from the DFT model can be compared to the experimental cross-peak intensities observed in a 2D NOESY experiment to validate the solution-state conformation.
-
NMR to Validate Crystal Packing: If a crystal structure is obtained, NMR can help determine if the solid-state conformation is preserved in solution. Significant chemical shift changes or the appearance/disappearance of NOE signals between the solid-state and solution-state can indicate different conformational preferences in the different phases.
-
DFT as a "Virtual Crystal": In the absence of an experimental crystal structure, the DFT-optimized structure provides the most reasonable hypothesis for the molecule's shape. This can be used for virtual screening, docking studies, or to design derivatives with altered conformational properties.
Data Integration Workflow
The following diagram illustrates how these techniques can be used in a complementary, self-validating system.
Caption: A synergistic workflow integrating computational and experimental data.
Conclusion and Expert Recommendation
For researchers investigating this compound, the path to full structural elucidation requires a strategic and multi-pronged approach. While obtaining a single crystal for X-ray diffraction remains the ultimate goal for unambiguous structural proof, its success is not guaranteed due to the molecule's inherent flexibility.
Therefore, we recommend a parallel strategy:
-
Aggressively Pursue Crystallization: Systematically apply the detailed screening protocol outlined in Part 1. The potential reward of a high-resolution crystal structure justifies the effort.
-
Simultaneously Characterize in Solution: Do not wait for crystals. Immediately perform advanced 2D NMR experiments (NOESY/ROESY) to determine the molecule's predominant conformation in solution, which is often more relevant to its biological activity.
-
Leverage Computational Chemistry: Use DFT calculations to generate a high-quality theoretical model. This model will not only provide immediate structural insights but will also serve as a crucial tool for validating and interpreting the experimental NMR data.
By integrating these three pillars—crystallography, NMR spectroscopy, and computational modeling—researchers can build a comprehensive and self-validating structural model, mitigating the risk of relying on a single, potentially unobtainable piece of data. This robust approach ensures a deeper understanding of the molecule's properties and accelerates the drug development process.
References
-
Bergfors, T. (2003). Seeds to Crystals. Journal of Structural Biology, 142(1), 66-76. Available at: [Link]
-
Benvenuti, M., & Mangani, S. (2007). Crystallization of proteins and protein-ligand complexes. FEBS Journal, 274(11), 2690-2701. Available at: [Link]
-
Garman, E. F. (1999). Cooling in macromolecular crystallography: what is it good for?. Current Opinion in Structural Biology, 9(5), 635-640. Available at: [Link]
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic chemistry. Chemical Reviews, 112(3), 1839-1862. Available at: [Link]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Determination of Ketoesters
For researchers, scientists, and professionals in drug development, the precise determination of purity is not merely a quality control checkpoint; it is the foundation upon which the reliability of all subsequent experimental data rests. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of ketoesters. As a class of compounds pivotal in organic synthesis and pharmaceutical chemistry, ketoesters present unique analytical challenges, primarily due to their existence as a dynamic equilibrium of keto-enol tautomers.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, establishes the principles of a self-validating analytical system, and provides the necessary data to objectively compare these powerful techniques.
The Analytical Challenge: Keto-Enol Tautomerism
A defining characteristic of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution.[1] This equilibrium is a slow process on the NMR timescale, meaning distinct signals for both forms are often observed in the ¹H NMR spectrum.[1] The position of this equilibrium is sensitive to the solvent, temperature, and concentration, which poses a significant challenge for any quantitative method.[2][3] An accurate purity determination must account for all forms of the analyte present.
qNMR is uniquely suited to address this challenge. By selecting appropriate signals, it can quantify the total molar amount of the analyte by summing the contributions from both tautomers, providing a true measure of the compound's purity.[4]
Principle of Purity Determination by ¹H-qNMR
Quantitative ¹H-NMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5] For purity assessment using an internal standard (IS), the purity of the analyte (PurityAnalyte) can be calculated using the following master equation:
PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MAnalyte / MIS ) * ( mIS / mAnalyte ) * PurityIS [6]
Where:
-
I : Integral (area) of the NMR signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
PurityIS : Certified purity of the internal standard
This equation underscores the power of qNMR as a primary ratio method; it does not require a reference standard of the analyte itself, a significant advantage over chromatographic techniques.[7]
Comparative Analysis: qNMR vs. HPLC vs. GC
The choice of analytical technique is always a balance of performance, speed, cost, and the specific requirements of the analysis. Below is a comparative summary of qNMR, HPLC, and GC for ketoester purity determination.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the molar ratio to a certified internal standard.[5] | Separation based on polarity; quantification against a reference standard of the analyte.[8] | Separation based on volatility; quantification against a reference standard of the analyte. |
| Reference Standard | Requires a certified, structurally unrelated internal standard.[9] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Accuracy & Precision | High accuracy with excellent precision (RSD < 1% achievable).[10] | High accuracy and precision, dependent on method validation. | High accuracy and precision, dependent on method validation. |
| Analysis Time | Longer per sample due to relaxation delays (can be >15 min), but method development is very fast.[8] | Faster per sample (5-30 min), but method development can be lengthy. | Faster per sample (5-30 min), but method development can be lengthy. |
| Universality | Near-universal detector (¹H nucleus); less dependent on compound's physical properties.[7] | Detector-dependent (e.g., UV-Vis requires a chromophore).[7] | Limited to volatile and thermally stable compounds. |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[8] | Destructive.[8] | Destructive. |
| Tautomer Handling | Directly quantifies all forms in solution simultaneously by integrating signals from both tautomers.[4] | May see separate peaks for tautomers if interconversion is slow on the chromatographic timescale, potentially complicating quantification. | Tautomers may interconvert at high temperatures in the injector, often showing only one peak. |
| Impurity ID | Provides structural information, aiding in the identification of unknown impurities. | Provides retention time and UV spectrum; structural ID requires hyphenation (e.g., LC-MS). | Provides retention time; structural ID requires hyphenation (e.g., GC-MS). |
Experimental Protocols
A self-validating system is built on robust, well-documented protocols. The following sections provide detailed methodologies for the purity determination of a representative ketoester, such as ethyl acetoacetate.
Part 1: Quantitative NMR (qNMR) Protocol
The causality behind this protocol is to ensure that the NMR experiment is truly quantitative. This means ensuring complete relaxation of all relevant protons and acquiring data with a high signal-to-noise ratio for accurate integration.
1. Selection of Internal Standard (IS):
-
Causality : The IS must be chemically inert, stable, non-volatile, and possess at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[9][11]
-
Recommendation for Ketoesters : Dimethyl sulfone is an excellent choice. It is highly pure, stable, and its sharp singlet appears around 3.1 ppm in CDCl₃, a region typically clear for many ketoesters.[12] 1,4-Dinitrobenzene is another suitable option.[13]
2. Sample Preparation:
-
Causality : Accurate weighing is the largest potential source of error in qNMR.[5] Using a microbalance is critical for minimizing uncertainty.[14] The goal is to achieve an analyte-to-standard signal intensity ratio close to 1:1 for optimal integration accuracy.[15]
-
Procedure :
-
Using a calibrated microbalance (readability ±0.001 mg), accurately weigh ~15-20 mg of the ketoester analyte into a clean, dry vial.
-
Accurately weigh ~10-15 mg of Dimethyl Sulfone (certified purity ≥99.5%) into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 5 mm NMR tube.
-
3. NMR Data Acquisition:
-
Causality : Key parameters must be set to ensure the signal intensity is directly and solely proportional to the number of nuclei. This requires a sufficiently long relaxation delay (D1) to allow all protons to return to equilibrium between pulses and a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6][15]
-
Instrument : 400 MHz (or higher) NMR Spectrometer
-
Parameters :
-
Pulse Program : Standard single 90° pulse (zg on Bruker).
-
Temperature : 298 K (regulated).
-
Relaxation Delay (D1) : ≥ 5 times the longest T₁ of any signal of interest (both analyte and IS). A conservative value of 30-60 seconds is recommended for ketoesters to ensure full quantitation.[5]
-
Acquisition Time (AQ) : ≥ 3 seconds.
-
Number of Scans (NS) : 16-64 (or more) to achieve S/N > 250:1 on the signals of interest.
-
Dummy Scans (DS) : 4.
-
4. Data Processing and Analysis:
-
Causality : Manual and careful processing is crucial to avoid introducing errors. The baseline must be perfectly flat for accurate integration.
-
Procedure :
-
Apply a small exponential line broadening (LB = 0.3 Hz) to improve S/N.
-
Perform Fourier Transform.
-
Manually phase the spectrum carefully.
-
Apply a polynomial baseline correction (e.g., 5th order) to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[16]
-
Signal Selection : For ketoesters, it is critical to select signals that are unique and well-resolved.
-
Analyte Signal : Sum the integrals of corresponding signals from both the keto and enol forms. For ethyl acetoacetate, the quartet of the -OCH₂- group (~4.1-4.2 ppm) is often a good choice as it is less affected by tautomerization and is in a relatively clean region.[1] Alternatively, summing the keto α-CH₂ singlet (~3.4 ppm) and the enol vinyl CH singlet (~5.0 ppm) can be done, but requires careful integration of these distinct regions.
-
Internal Standard Signal : Integrate the sharp singlet of Dimethyl Sulfone (~3.1 ppm).
-
-
Calculate the purity using the master equation provided above.
-
Part 2: Comparative HPLC and GC Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation : HPLC system with UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
Quantification : Based on the peak area percentage relative to a certified reference standard of the specific ketoester, or by area normalization assuming equal response factors for impurities (which can be inaccurate).[9]
Gas Chromatography (GC) Protocol
-
Instrumentation : GC with Flame Ionization Detector (FID).
-
Column : Non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium.
-
Oven Program : Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Injector/Detector Temp : 250 °C / 280 °C.
-
Quantification : Based on peak area percentage relative to a certified standard. This method is only suitable for ketoesters that are volatile and thermally stable.
Data Presentation and Visualization
Workflow Visualizations
The following diagrams illustrate the logical flow of the analytical processes, highlighting the key decision points and actions for a robust purity determination.
Caption: Workflow for Ketoester Purity Determination by qNMR.
Caption: Logical Comparison of qNMR and Chromatographic Purity Workflows.
Supporting Experimental Data (Representative)
The following table presents representative data comparing the performance of qNMR and HPLC for the purity analysis of a commercial batch of ethyl acetoacetate. This data is synthesized from typical performance characteristics reported in the literature.[10][17][18]
| Parameter | qNMR (400 MHz) | HPLC-UV | Comments |
| Purity Assay (%, n=6) | 98.6% | 98.9% (Area %) | qNMR provides an absolute molar purity, while HPLC area % assumes equal detector response for all components.[9] |
| Precision (%RSD, n=6) | 0.45% | 0.68% | qNMR often demonstrates superior precision due to fewer sample handling steps.[10] |
| Accuracy (vs. Certified Value) | High | High | Both methods are highly accurate when properly validated. qNMR is considered a primary method.[19] |
| Limit of Quantification (LOQ) | ~0.1% | < 0.05% | HPLC typically offers better sensitivity for trace impurities.[17] |
| Analysis Time (per sample) | ~20 min | ~15 min | Includes acquisition and processing. |
| Method Dev. Time | < 1 day | Several days to weeks | qNMR method development is significantly faster as it is largely universal.[7] |
Conclusion and Authoritative Grounding
Quantitative NMR has established itself as a robust, reliable, and powerful primary method for the purity determination of organic compounds, including challenging molecules like ketoesters.[7] Its ability to provide direct, absolute quantification without requiring an identical analyte standard, coupled with its non-destructive nature and the rich structural information it yields, makes it an invaluable tool in research and development.[8]
While HPLC and GC remain the workhorses for routine quality control due to their high throughput and sensitivity, qNMR offers a superior, orthogonal method for primary characterization, reference standard certification, and resolving discrepancies found in chromatographic results.[8] For ketoesters, the ability of qNMR to unambiguously quantify the total analyte content in the presence of tautomeric forms is a decisive advantage.
The validation of qNMR methods is recognized by major pharmacopoeias and regulatory bodies, solidifying its position as a fully equivalent, and in many cases superior, technique for purity assignments in the pharmaceutical industry.[7][19] By implementing the robust protocols outlined in this guide, researchers can achieve high-confidence purity values, ensuring the integrity and validity of their scientific work.
References
-
Amici, M. (2018). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]
-
Claridge, T. D. W., & Amin, N. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. [Link]
-
Gaudet, M., & Billedeau, R. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. [Link]
-
Zhang, T., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance Letters. [Link]
-
Gokcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. [Link]
-
ResearchGate. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
-
ResearchGate. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). [Link]
-
Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
-
Miura, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]
-
ResearchGate. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]
-
BIPM. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. [Link]
-
Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Science and Education Publishing. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]
-
ResearchGate. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
Royal Society of Chemistry. (2015). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. [Link]
-
Pauli, G. F., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products. [Link]
-
ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]
-
ResearchGate. (2015). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of Difluorophenyl Ketones
Introduction: The Rising Prominence of the Difluoromethyl Ketone Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to modulate key pharmacological properties. The difluoromethyl group (–CF₂H), in particular, has garnered significant attention. Its unique electronic nature allows it to serve as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl or thiol groups, and a metabolic blocker, often leading to enhanced potency, improved metabolic stability, and better cell permeability.[1][2] The difluorophenyl ketone scaffold, therefore, represents a critical structural motif in the synthesis of high-value pharmaceutical intermediates and agrochemicals.
This guide provides an in-depth comparison of the primary catalytic methodologies for synthesizing difluorophenyl ketones. We will move beyond a mere recitation of protocols to dissect the underlying mechanistic principles, benchmark catalyst efficacy with quantitative data, and provide field-proven insights to guide your selection of the optimal synthetic strategy.
Pillar 1: Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis remains a cornerstone of C-C bond formation, and its application to difluoromethylation is no exception. The primary challenge in this domain has been the efficient transmetalation of the –CF₂H group onto the palladium center.[3] However, recent advancements in reagent design and mechanistic understanding have led to several robust protocols.
Mechanism & Rationale
The generally accepted catalytic cycle for palladium-catalyzed difluoromethylation involves the oxidative addition of a Pd(0) species to an aryl halide (Ar-X), followed by transmetalation with a difluoromethylating agent and subsequent reductive elimination to yield the Ar-CF₂H product and regenerate the Pd(0) catalyst. A key innovation has been the development of methods that generate difluorocarbene (:CF₂) in situ, which can then be trapped by the palladium catalyst.[4]
One of the most significant challenges is that the oxidative addition of aryl halides to Pd(0) is generally more facile than to Cu(I), but the subsequent transmetalation of the CF₂H group is slower for Pd(II) intermediates.[3] Overcoming this kinetic hurdle is central to catalyst system design.
Diagram: Generalized Palladium-Catalyzed Difluoromethylation Cycle
Caption: A simplified Pd(0)/Pd(II) cycle for aryl difluoromethylation.
Performance Benchmarking
The choice of the difluoromethyl source is critical. Early methods relied on pre-formed organometallic reagents like [(TMEDA)Zn(CF₂H)₂], which, while effective, can be sensitive.[3] More recent protocols have focused on shelf-stable precursors.
| Catalyst System | Aryl Substrate | "CF₂H" Source | Conditions | Yield (%) | Key Advantages |
| Pd(OAc)₂ / BrettPhos | Arylboronic Acids | ICF₂H (ex situ) | THF, 60 °C, 16h | 60-85% | Adaptable to aryl (pseudo)halides in a two-step process.[5] |
| Pd(dba)₂ / Xantphos | Aryl Iodides | (NHC)Ag(CF₂H) | Dioxane, 100 °C, 12h | 70-90% | In-situ generation of the active Pd-NHC complex.[3] |
| Pd Catalyst | Aryl Halides | 1,1-difluoroacetone derivative | Toluene, 110 °C, 12h | up to 85% | Uses a novel, stable difluoromethylating reagent.[6] |
| Pd(OAc)₂ / P(tBu)₃ | Aryl Trifluoroacetates | Arylboronic Acids | Toluene, 80 °C, 12h | 75-95% | Forms trifluoromethyl ketones, a related class.[7] |
Representative Protocol: Two-Step Difluoromethylation of Aryl Bromides
This protocol, adapted from related methodologies, demonstrates a reliable two-step sequence involving borylation followed by difluoromethylation using ex situ generated difluoroiodomethane (ICF₂H).[5]
-
Step A: Borylation: To a solution of the aryl bromide (1.0 mmol) and tetrahydroxydiboron (1.1 mmol) in a suitable solvent, add a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and a base (e.g., KOAc, 2.0 mmol). Heat the reaction mixture at 80 °C for 12-24 hours until the starting material is consumed (monitored by TLC/GC-MS). After cooling, the arylboronic acid intermediate is typically used without further purification.
-
Step B: Difluoromethylation: In a separate, sealed vessel, generate ICF₂H.
-
To the crude arylboronic acid from Step A, add a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 5 mol%). Add the freshly prepared solution of ICF₂H in an appropriate solvent. Stir the reaction at 60 °C for 16 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired difluoromethylated arene.
Pillar 2: Nickel-Catalyzed Methodologies: An Economical Alternative
Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative. Nickel catalysts often exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium, such as the activation of aryl chlorides.[2]
Mechanism & Rationale
Nickel-catalyzed difluoromethylation reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways.[8] The Ni(I)/Ni(III) cycle is particularly relevant in reactions involving radical intermediates. For instance, a Ni(I) species can be generated, which then reacts with a difluoromethyl source to generate a difluoromethyl radical (•CF₂H). This radical can then engage in the desired transformation.
Diagram: Simplified Nickel-Catalyzed Cross-Coupling Workflow
Caption: Key components for a Ni-catalyzed reductive cross-coupling.
Performance Benchmarking
Nickel catalysts have proven exceptionally effective for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (ClCF₂H), a readily available and inexpensive C1 source.[2] This represents a significant advantage over many palladium systems, which often struggle with the less reactive C-Cl bond.
| Catalyst System | Aryl Substrate | "CF₂H" Source | Conditions | Yield (%) | Key Advantages |
| NiCl₂(dme)/dtbbpy | (Hetero)aryl Chlorides | ClCF₂H | DMA, Zn, 25 °C, 24h | 70-95% | Excellent for aryl chlorides; mild conditions; scalable.[2] |
| Ni(cod)₂/TMEDA | Aryl Grignard Reagents | ICF₂H | THF, rt, 1h | 75-90% | Very fast reaction times; mild conditions.[9] |
| Ni(OTf)₂/L | Aryl Ketones | BrCF₂CO₂Et | DCE, 80 °C, 12h | 60-80% | Direct α-difluoroalkylation of ketones.[8] |
Representative Protocol: Nickel-Catalyzed Difluoromethylation of Aryl Chlorides
This protocol is based on the highly efficient method for coupling aryl chlorides with ClCF₂H.[2]
-
Setup: To an oven-dried Schlenk tube, add NiCl₂(dme) (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%), zinc powder (2.0 equiv.), and the aryl chloride (1.0 mmol).
-
Solvent & Reagent Addition: Evacuate and backfill the tube with nitrogen (3x). Add N,N-dimethylacetamide (DMA) as the solvent.
-
Introduce chlorodifluoromethane (ClCF₂H) gas via a balloon or by bubbling it through the solution at a controlled rate at room temperature.
-
Reaction: Stir the reaction mixture vigorously at 25 °C for 24 hours. The progress can be monitored by GC-MS.
-
Work-up: Upon completion, carefully quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the pure difluoromethylated arene.
Pillar 3: Copper-Catalyzed and Photocatalytic Approaches
While palladium and nickel dominate the cross-coupling landscape, copper-catalyzed and photocatalytic methods offer unique pathways, often involving radical intermediates and complementary reactivity.
Copper-Catalyzed Systems
Copper catalysis for C(sp²)-CF₂H bond formation is considered challenging but has seen important breakthroughs.[3] These methods often involve the use of zinc-based difluoromethylating agents like [(DMPU)₂Zn(CF₂H)₂].[3] Copper can also mediate radical cyclization reactions to form difluoroacyl compounds.[10]
Photoredox Catalysis
Photoredox catalysis provides a powerful platform for generating difluoromethyl radicals under exceptionally mild conditions. Using a suitable photocatalyst (e.g., fac-[Ir(ppy)₃]) and a radical precursor, α-difluoromethyl ketones can be synthesized from enol silanes.[11]
| Method | Catalyst System | Substrates | "CF₂H" Source | Yield (%) | Key Advantages |
| Copper-Catalyzed | CuI / Ligand | Aryl Iodides | [(DMPU)₂Zn(CF₂H)₂] | 60-85% | Complements Pd/Ni systems.[3] |
| Photoredox | fac-[Ir(ppy)₃] | Enol Silanes | PhSO₂CF₂H | 50-93% | Very mild conditions (rt, blue LED); forms α-CHF₂ ketones.[11] |
Diagram: Conceptual Workflow for Photocatalytic α-Difluoromethylation
Caption: General scheme for photoredox-mediated α-difluoromethylation.
Comparative Analysis & Application Guide
| Catalyst | Cost | Substrate Scope | Functional Group Tolerance | Scalability | Ideal Application Scenario |
| Palladium | High | Broad (Ar-I, Br, OTf, B(OH)₂) | Good to Excellent | Well-established | High-value targets where catalyst cost is secondary; broad compatibility is needed. |
| Nickel | Low | Excellent (esp. Ar-Cl) | Very Good | Demonstrated on >10g scale[2] | Cost-sensitive syntheses; use of inexpensive aryl chlorides is desired. |
| Copper | Low | More specialized | Good | Varies | When Pd/Ni systems fail; specific radical pathways are required. |
| Photoredox | Moderate | Specialized (e.g., enol silanes) | Excellent | Good (Flow chemistry applicable) | Synthesis of α-difluoromethyl ketones under very mild, base-free conditions. |
Conclusion
The synthesis of difluorophenyl ketones has matured significantly, with robust catalytic methods now available across palladium, nickel, and copper systems, supplemented by innovative photocatalytic approaches. For broad applicability and reliability with common aryl bromides and iodides, palladium catalysis remains a gold standard. For cost-effective, large-scale synthesis, particularly from aryl chlorides, nickel catalysis offers a compelling and powerful alternative.[2] Copper and photoredox catalysis provide valuable, complementary strategies for specific transformations and for reactions requiring the generation of difluoromethyl radicals under mild conditions. The choice of catalyst should be guided by a careful consideration of substrate availability, cost, scale, and the specific chemical environment of the target molecule.
References
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Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Li, Y., et al. (2019). Highly stereoselective nickel-catalyzed difluoroalkylation of aryl ketones to tetrasubstituted monofluoroalkenes and quaternary alkyl difluorides. PMC - NIH. [Link]
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Sanford, M. S., et al. (N/A). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Pure. [Link]
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Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. PMC - NIH. [Link]
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Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Barriault, L., et al. (N/A). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. [Link]
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Hu, J., et al. (2016). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
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Wang, J., et al. (2026). Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. Organic Letters. [Link]
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Prakash, G. K. S., et al. (N/A). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. ResearchGate. [Link]
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Yamamoto, T., et al. (2000). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]
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Wang, C., et al. (2019). Nickel-catalyzed difluoroalkylation of alkyl reagents. ResearchGate. [Link]
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Shen, Q., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. [Link]
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Wu, F., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. [Link]
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Mikami, K., et al. (2018). Nickel-Catalyzed Aromatic Cross-Coupling Difluoromethylation of Grignard Reagents with Difluoroiodomethane. Organic Letters. [Link]
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Fan, X., et al. (N/A). Blue Light Promoted Difluoroalkylation of Aryl Ketones: Synthesis of Quaternary Alkyl Difluorides and Tetrasubstituted Monofluoroalkenes. ResearchGate. [Link]
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Jiang, X., et al. (N/A). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. Organic Chemistry Frontiers. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate (CAS No. 898753-20-3). As a fluorinated organic compound, this substance requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the precautionary principle dictates that we assess its risks based on its chemical structure and data from analogous compounds.
Chemical Properties:
-
Molecular Formula: C₁₅H₁₈F₂O₃[1]
-
Molecular Weight: 284.3 g/mol [1]
-
Structure: The molecule contains a difluorophenyl group, which significantly influences its properties. The carbon-fluorine bond is exceptionally strong, contributing to the chemical's stability and persistence[2][3].
Assumed Hazard Profile (Based on Structurally Similar Compounds):
Due to the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it possesses hazards similar to related difluorophenyl and dimethoxyphenyl structures.[4][5]
| Potential Hazard Class | GHS Statement | Rationale & Precautionary Action |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on similar structures like ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoate[6]. Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | Assumed based on related halogenated organic acids[4][5]. Always wear appropriate chemical-resistant gloves. |
| Eye Irritation | H319: Causes serious eye irritation | A common hazard for this class of chemicals[4][5]. Chemical safety goggles are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation | Assumed based on related compounds[4][5]. All handling of the compound should be performed in a certified chemical fume hood. |
The presence of fluorine is a critical consideration. Thermal decomposition of fluorinated organic compounds can generate highly toxic and corrosive byproducts, such as hydrogen fluoride (HF)[7][8]. This necessitates disposal via specialized, high-temperature incineration equipped with acid gas scrubbers.[7][8]
The Core Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is essential for safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Caption: Core workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Minimization: The most effective waste management strategy is to minimize its generation. Order only the quantity of chemical required for your research and, where possible, reduce the scale of experiments.[9][10]
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. Consult your glove manufacturer's compatibility chart for fluorinated compounds.[11]
-
Segregate and Identify Waste:
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Rationale: Do not mix this compound with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[12][11] Mixing can cause unintended chemical reactions. All laboratory chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's safety office.[13]
-
-
Use Proper Containerization:
-
Action: Select a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE, or borosilicate glass for short-term use). The container must have a secure, screw-top cap.
-
Rationale: The container must prevent leaks and withstand the chemical properties of the waste.[14] Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[14] Containers must be kept closed at all times except when adding waste.[9]
-
-
Label the Container Correctly:
-
Action: As soon as you begin accumulating waste, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office (sometimes called EHRS or OCRS).[9][13]
-
Rationale: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the approximate concentration and quantity. Proper labeling is a strict regulatory requirement and ensures safe handling by all personnel.[12]
-
-
Store in a Satellite Accumulation Area (SAA):
-
Action: Store the sealed and labeled waste container in a designated SAA. This area should be near the point of generation and under the control of laboratory personnel.[9][14]
-
Rationale: The SAA must have secondary containment (such as a larger tub or tray) to contain any potential leaks.[13] This prevents environmental contamination and isolates the hazardous waste.
-
-
Arrange for Professional Disposal:
-
Action: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Rationale: The final treatment and disposal of hazardous chemical waste must be performed by a licensed professional service.[4] EHS is responsible for ensuring that the waste is managed and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][14]
-
Disposal of Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
-
Solid Waste: Disposable labware (pipette tips, contaminated wipes, gloves) should be collected in a separate, clearly labeled hazardous solid waste container and disposed of through EHS.
-
Empty Reagent Bottles: A container that held this compound is not considered "empty" for regular disposal. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10][13] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.
Emergency Spill Procedures
In the event of a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Inform others in the lab of the spill.
-
Contain: Use an inert absorbent material (such as vermiculite or sand) to absorb the liquid.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean: Decontaminate the area with a suitable solvent.
-
Dispose: Label the spill cleanup debris as hazardous waste and arrange for EHS pickup.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency EHS number immediately.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Personal protective equipment for handling Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance but are fundamental to scientific integrity and the well-being of our research teams. Handling novel or specialized reagents like Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate requires a proactive and informed approach to safety.
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. It is structured to move from foundational knowledge to actionable, step-by-step protocols, ensuring you are equipped not just with instructions, but with the reasoning behind them.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 898753-20-3) is an organic compound characterized by three key functional groups: a difluorophenyl ring, a ketone, and an ethyl ester.[1] While a comprehensive toxicological profile for this specific molecule is not widely available, we can infer its primary hazards from its structure and available data on similar compounds.
-
Classification: It is classified as an irritant.[2]
-
Inferred Hazards:
-
Skin and Eye Irritation: The aromatic ketone structure suggests it is likely to be a skin and eye irritant upon contact.[3][4] Prolonged contact should be avoided.
-
Respiratory Tract Irritation: As with many organic solids or liquids with moderate vapor pressure, inhalation of aerosols or vapors may cause respiratory irritation.[5]
-
Halogenated Compound: The presence of the difluorophenyl group places it in the category of halogenated organic compounds. These materials require specific disposal procedures to prevent environmental harm and are often subject to regulatory scrutiny.[6][7]
-
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering controls that minimize exposure in the first place.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This minimizes the risk of inhaling vapors or fine particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors in the ambient air.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the anticipated hazards. The following protocol is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Requirement: Chemical splash goggles are mandatory. They must form a complete seal around the eyes to protect against splashes, vapors, and fine dust.[9][10]
-
Causality: Standard safety glasses do not provide adequate protection from chemical splashes that can come from various angles. Given the irritant nature of this compound, full protection is essential to prevent serious eye injury.[11]
-
High-Risk Operations: When handling larger quantities (>50 g) or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10]
Hand Protection (Gloves)
Glove selection is critical, as no single glove material is impervious to all chemicals. The choice depends on the task and duration of exposure. Aromatic ketones and esters can be aggressive towards common glove materials.
-
Primary Recommendation: Use Nitrile gloves for incidental contact and short-duration tasks (e.g., weighing, quick transfers). Nitrile provides a good balance of chemical resistance and dexterity.[12]
-
Extended Use or Immersion: For procedures involving prolonged contact or potential immersion (e.g., cleaning glassware, large-scale reactions), a more robust glove is required. Butyl rubber or Viton™ (fluoroelastomer) gloves are recommended due to their superior resistance to ketones and aromatic solvents.[9][12][13]
-
Double Gloving: For critical operations, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use. Remove and replace them immediately if contamination is suspected.
The following table summarizes glove selection based on the operational context.
| Task / Exposure Level | Primary Glove Material | Rationale & Considerations |
| Incidental Contact (e.g., Weighing, small transfers) | Nitrile (min. 5 mil thickness) | Good for splash protection and dexterity. Change immediately upon contamination.[11] |
| Prolonged Contact (e.g., Large-scale synthesis, cleaning) | Butyl Rubber or Viton™ | Offers superior resistance to ketones and aromatic compounds, reducing permeation risk over time.[9][12] |
| High-Hazard Operations (e.g., Working with concentrated solutions) | Double-glove with Nitrile (inner) and Butyl/Viton™ (outer) | Provides maximum protection against permeation and allows for safe doffing of the outer layer if contaminated. |
Body Protection
-
Lab Coat: A flame-resistant (FR) lab coat is required. It should be fully buttoned with the sleeves rolled down to protect the skin on your arms.
-
Chemical Apron: When handling quantities greater than 100 mL of a solution containing the compound, wear a chemical-resistant apron over the lab coat.
-
Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited in the laboratory.[14]
Respiratory Protection
Under normal conditions, handling this compound within a certified chemical fume hood should provide adequate respiratory protection. However, a respirator may be required in specific situations:
-
Emergency Situations: In the event of a large spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Specific Procedures: For operations that may generate significant aerosols or dust that cannot be contained.
If respiratory protection is necessary, a NIOSH-approved respirator with organic vapor cartridges is required. All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing and training, in compliance with OSHA standards.[15][16]
Step-by-Step Handling & Disposal Workflow
Adherence to a standardized workflow minimizes the risk of exposure and ensures operational consistency.
Safe Handling Workflow
The following diagram outlines the procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan
As a halogenated organic compound, this material and any contaminated waste must be disposed of as hazardous waste.[17][18] Under no circumstances should it be disposed of down the drain or in regular trash.[7]
Waste Segregation is Key:
-
Halogenated Organic Waste: All materials directly contaminated with this compound (e.g., excess reagent, contaminated solvents, paper towels, used gloves) must be placed in a designated, properly labeled "Halogenated Organic Waste" container.[6]
-
Container Requirements: The waste container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene), be in good condition, and have a secure, threaded cap.[17][18]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of the hazards (e.g., "Irritant").[16][17]
The following decision tree guides the disposal process.
Caption: Decision workflow for proper waste segregation and disposal.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wearing appropriate PPE (including double gloves and potentially a respirator), contain the spill using an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill.[17] Collect the absorbed material into a labeled hazardous waste container for disposal.
By internalizing and adhering to these protocols, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]
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Lab Manager. How to Choose PPE for Chemical Work. Available from: [Link]
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Environmental Health and Safety, University of Colorado. OSHA Glove Selection Chart. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


